molecular formula C11H16Cl2N2O2 B1486666 3-Piperazin-1-yl-benzoic acid dihydrochloride CAS No. 1187931-15-2

3-Piperazin-1-yl-benzoic acid dihydrochloride

Cat. No.: B1486666
CAS No.: 1187931-15-2
M. Wt: 279.16 g/mol
InChI Key: YWKFNQMCJUDMHH-UHFFFAOYSA-N
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Description

3-Piperazin-1-yl-benzoic acid dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N2O2 and its molecular weight is 279.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Piperazin-1-yl-benzoic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperazin-1-yl-benzoic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-piperazin-1-ylbenzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKFNQMCJUDMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Piperazin-1-yl-benzoic acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Piperazin-1-yl-benzoic acid dihydrochloride is a piperazine-containing benzoic acid derivative of interest in medicinal chemistry and drug development. The presence of the ionizable piperazine and carboxylic acid moieties imparts specific physicochemical characteristics that are crucial for its behavior in biological systems, including solubility, permeability, and target engagement. As a dihydrochloride salt, its properties are further influenced by the counter-ions. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its molecular structure, stability, and analytical characterization. Due to the limited availability of experimental data for the dihydrochloride salt (CAS 1187931-15-2), this guide also incorporates data from its free base form, 3-(Piperazin-1-yl)benzoic acid (CAS 446831-28-3), and closely related analogues to provide a holistic understanding.

Chemical Identity and Molecular Structure

A thorough understanding of the chemical identity and structure of 3-Piperazin-1-yl-benzoic acid dihydrochloride is fundamental to interpreting its physicochemical properties.

PropertyValueSource
Chemical Name 3-Piperazin-1-yl-benzoic acid dihydrochloride-
CAS Number 1187931-15-2[1][2]
Molecular Formula C₁₁H₁₆Cl₂N₂O₂[1]
Molecular Weight 279.17 g/mol [1]
Canonical SMILES C1CN(CCN1)C2=CC=CC(=C2)C(=O)O.Cl.Cl-
InChI Key (for free base) GHDMVTUOLYXWCO-UHFFFAOYSA-N[3]

Molecular Structure:

The molecule consists of a benzoic acid scaffold substituted at the 3-position with a piperazine ring. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, forming a piperazinium cation, with two chloride ions as counter-ions.

Physicochemical Properties

The interplay of the aromatic ring, the carboxylic acid group, and the protonated piperazine moiety governs the physicochemical profile of this compound.

Physical State and Appearance

The free base, 3-(Piperazin-1-yl)benzoic acid, is described as a white to yellow solid or colorless crystals to a white crystalline powder.[3][4] The dihydrochloride salt is expected to be a crystalline solid.

Melting Point

The melting point is a key indicator of purity and lattice energy.

Compound FormMelting Point (°C)Source
Dihydrochloride>220[1]
Free Base210-213[4]

The higher melting point of the dihydrochloride salt compared to the free base is anticipated due to the strong ionic interactions within the crystal lattice.

Solubility

Solubility is a critical parameter for drug delivery and formulation.

  • Free Base (3-(Piperazin-1-yl)benzoic acid):

    • Insoluble in water.[4]

    • Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4]

  • Dihydrochloride Salt:

    • The dihydrochloride salt form is expected to have significantly higher aqueous solubility compared to the free base due to the presence of the charged piperazinium cation.

Experimental Protocol for Solubility Determination:

A standard method for determining aqueous solubility is the equilibrium solubility method.

  • Sample Preparation: An excess amount of the compound is added to a known volume of deionized water in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The choice of HPLC is due to its sensitivity and ability to separate the analyte from any potential impurities.

Acidity and Basicity (pKa)

The pKa values are crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and binding to biological targets. 3-Piperazin-1-yl-benzoic acid is an amphoteric molecule with a carboxylic acid group and two basic nitrogen atoms in the piperazine ring.

  • Carboxylic Acid (pKa₁): The pKa of benzoic acid is approximately 4.2. The electron-donating nature of the piperazine substituent at the meta position is expected to have a minor effect on the acidity of the carboxylic acid.

  • Piperazine Nitrogens (pKa₂ and pKa₃): Piperazine itself has two pKa values of approximately 5.35 and 9.73.[5] The substitution on one of the nitrogens with the benzoic acid moiety will influence these values.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a reliable method for determining pKa values.[5]

  • Solution Preparation: A precise amount of the compound is dissolved in a known volume of water or a co-solvent system if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa values correspond to the pH at the half-equivalence points.

The use of a jacketed beaker to maintain a constant temperature is critical as pKa is temperature-dependent.

Lipophilicity (LogP and LogD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes.

  • LogP (Partition Coefficient): This describes the partitioning of the neutral form of the molecule between an organic phase (typically n-octanol) and an aqueous phase.

  • LogD (Distribution Coefficient): This is the effective lipophilicity of an ionizable compound at a specific pH, taking into account all ionic and neutral species. For a compound with multiple ionizable groups, the LogD profile as a function of pH is particularly informative.[6]

Due to the presence of multiple ionizable groups, the LogD of 3-Piperazin-1-yl-benzoic acid dihydrochloride will be highly pH-dependent. At physiological pH (~7.4), the carboxylic acid will be deprotonated (anionic), and the piperazine ring will be partially protonated (cationic), leading to a zwitterionic character that will influence its partitioning behavior.

Experimental Protocol for LogD Determination (Shake-Flask Method):

  • Phase Preparation: n-Octanol and a series of aqueous buffers at different pH values are mutually saturated.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then an equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the phases.

  • Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase at each pH.

Structural and Spectroscopic Characterization

Spectroscopic and crystallographic data provide definitive structural confirmation and insights into the molecule's conformation.

Crystal Structure

As of the date of this guide, the single-crystal X-ray diffraction structure of 3-Piperazin-1-yl-benzoic acid dihydrochloride has not been reported in the Cambridge Structural Database. However, the crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals that the piperazine ring adopts a chair conformation.[2][7] It is highly probable that the piperazine ring in the title compound also adopts a similar low-energy chair conformation.

Workflow for Single-Crystal X-ray Diffraction:

workflow cluster_synthesis Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystallization Slow Evaporation / Vapor Diffusion synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final Structural Model stability_workflow start Drug Substance stress_testing Stress Testing (Forced Degradation) start->stress_testing long_term Long-Term Stability (e.g., 25°C/60% RH) start->long_term accelerated Accelerated Stability (e.g., 40°C/75% RH) start->accelerated analysis Analytical Testing (HPLC, etc.) stress_testing->analysis long_term->analysis accelerated->analysis data_eval Data Evaluation & Shelf-Life Determination analysis->data_eval

Caption: ICH-Compliant Stability Testing Workflow.

Hygroscopicity

Hygroscopicity is the tendency of a solid to take up moisture from the atmosphere. Piperazine and its salts are known to be hygroscopic. [8]The hygroscopicity of 3-Piperazin-1-yl-benzoic acid dihydrochloride should be determined to assess its physical stability and to define appropriate storage and handling conditions.

Experimental Protocol for Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS):

  • Sample Preparation: A small, accurately weighed sample is placed in the DVS instrument.

  • Drying: The sample is dried under a stream of dry nitrogen until a stable weight is achieved.

  • Sorption/Desorption Cycle: The relative humidity (RH) is incrementally increased (e.g., from 0% to 90% in 10% steps), and the change in mass is recorded at each step until equilibrium is reached. This is followed by a desorption cycle where the RH is incrementally decreased.

  • Data Analysis: A sorption-desorption isotherm is plotted (change in mass vs. RH). The hygroscopicity can then be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).

Conclusion

3-Piperazin-1-yl-benzoic acid dihydrochloride is a molecule with a rich physicochemical profile dictated by its constituent functional groups. While a complete experimental dataset for the dihydrochloride salt is not yet publicly available, this guide has synthesized the existing information for the free base and related compounds to provide a robust framework for its characterization. The high melting point and expected enhanced aqueous solubility of the dihydrochloride salt make it a potentially more suitable form for pharmaceutical development compared to its free base. Further experimental determination of its pKa, LogD profile, solid-state properties, and stability is essential for a comprehensive understanding and to guide its future applications.

References

  • ChemBK. (2024). 446831-28-3 - Introduction. Retrieved from [Link]

  • (No specific reference for this data point in the provided search results)
  • PubChem. 3-(Piperazine-1-sulfonyl)benzoic acid. Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1267–1269. Retrieved from [Link]

  • Oakwood Chemical. 3-Piperazin-1-yl-benzoic acid dihydrochloride. Retrieved from [Link]

  • Sunway Pharm Ltd. 3-Piperazin-1-yl-benzoic acid dihydrochloride. Retrieved from [Link]

  • PubChem. 3-Fluoro-5-(piperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

Sources

A Comprehensive Guide to the Synthesis and Characterization of 3-Piperazin-1-yl-benzoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis and characterization of 3-Piperazin-1-yl-benzoic acid dihydrochloride (CAS Number: 1187931-15-2), a key building block in contemporary drug discovery and development.[1] This document is structured to provide researchers, chemists, and drug development professionals with a robust framework, blending theoretical principles with practical, field-proven methodologies. Our focus is on the causality behind experimental choices, ensuring a reproducible and logically sound scientific narrative.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The design of a synthetic route begins with a logical deconstruction of the target molecule. For 3-Piperazin-1-yl-benzoic acid, the most logical disconnection is at the C-N bond between the benzoic acid ring and the piperazine moiety. This suggests a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step.

The retrosynthetic analysis points to two primary starting materials: a 3-halobenzoic acid (such as 3-fluorobenzoic acid or 3-chlorobenzoic acid) and piperazine. The fluorine substituent is often preferred as it is a better leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. The final step involves the formation of the dihydrochloride salt to improve stability and solubility.

The Synthetic Pathway: From Starting Materials to Final Product

The synthesis of 3-Piperazin-1-yl-benzoic acid dihydrochloride is achieved through a two-step process: a nucleophilic aromatic substitution followed by salt formation.

Step 1: Nucleophilic Aromatic Substitution

The core of the synthesis involves the reaction of 3-fluorobenzoic acid with an excess of piperazine. Using an excess of piperazine serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the hydrofluoric acid (HF) by-product. The reaction is typically performed at an elevated temperature to overcome the activation energy barrier of the SNAr mechanism.

Reaction Mechanism: The SNAr mechanism proceeds via a two-step addition-elimination sequence.

  • Addition: The piperazine nitrogen acts as a nucleophile, attacking the carbon atom bearing the fluorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.

  • Elimination: The aromaticity is restored by the elimination of the fluoride ion, yielding the desired 3-(piperazin-1-yl)benzoic acid.

Step 2: Dihydrochloride Salt Formation

The free base, 3-(piperazin-1-yl)benzoic acid, is a zwitterionic compound. To enhance its stability, crystallinity, and aqueous solubility for potential pharmaceutical applications, it is converted into its dihydrochloride salt. This is achieved by treating the purified free base with hydrochloric acid. Both the piperazine nitrogens and the carboxylic acid can be protonated, but typically the two basic nitrogen atoms of the piperazine ring are protonated to form the dihydrochloride salt.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate Product cluster_purification Purification & Salt Formation cluster_final Final Product A 3-Fluorobenzoic Acid C Nucleophilic Aromatic Substitution (SnAr Reaction) A->C B Piperazine (excess) B->C D 3-(Piperazin-1-yl)benzoic Acid (Free Base) C->D Reaction Work-up E Purification (e.g., Recrystallization) D->E F Salt Formation with HCl E->F G 3-Piperazin-1-yl-benzoic acid dihydrochloride F->G

Caption: Synthetic workflow for 3-Piperazin-1-yl-benzoic acid dihydrochloride.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks to ensure reaction completion and purity.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity
3-Fluorobenzoic AcidC₇H₅FO₂140.1110.0 g (71.4 mmol)
PiperazineC₄H₁₀N₂86.1430.7 g (356.9 mmol)
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13100 mL
Hydrochloric Acid (conc.)HCl36.46As required
Isopropanol (IPA)C₃H₈O60.10200 mL
Ethyl AcetateC₄H₈O₂88.11As required
Deionized WaterH₂O18.02As required
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add piperazine (30.7 g) and DMSO (100 mL). Stir the mixture at room temperature until the piperazine is fully dissolved.

  • Addition of Reactant: Add 3-fluorobenzoic acid (10.0 g) to the solution.

  • Reaction: Heat the reaction mixture to 120 °C and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (8:2).

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of the 3-fluorobenzoic acid spot on TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into 500 mL of ice-cold deionized water.

    • Adjust the pH to ~7 using concentrated HCl. The product will precipitate out of the solution.

    • Stir the suspension for 1 hour in an ice bath, then collect the solid by vacuum filtration.

    • Wash the solid with cold deionized water (3 x 50 mL) to remove excess piperazine and DMSO.

    • Dry the crude 3-(piperazin-1-yl)benzoic acid in a vacuum oven at 60 °C overnight.

  • Purification and Salt Formation:

    • Suspend the crude product in 150 mL of isopropanol (IPA).

    • Heat the suspension to reflux. Slowly add a solution of HCl in IPA (or concentrated aqueous HCl) dropwise until the solid completely dissolves and the pH of the solution is acidic (pH 1-2).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to facilitate crystallization.

    • Collect the white crystalline solid of 3-Piperazin-1-yl-benzoic acid dihydrochloride by vacuum filtration.

    • Wash the crystals with cold IPA (2 x 20 mL) and dry under vacuum at 60 °C to a constant weight.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties
PropertyObserved Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₁H₁₆Cl₂N₂O₂
Molecular Weight 279.17 g/mol [1]
Purity (HPLC) >98%
Melting Point To be determined experimentally (>250 °C expected)
Solubility Soluble in water, methanol; sparingly soluble in ethanol
Spectroscopic and Chromatographic Analysis

The following techniques are employed to elucidate and confirm the molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and environment of hydrogen atoms. For 3-Piperazin-1-yl-benzoic acid dihydrochloride in D₂O, one would expect to see signals corresponding to the aromatic protons (in the 7.0-8.0 ppm region) and two distinct signals for the piperazine protons (typically broad singlets or triplets in the 3.0-4.0 ppm range). The acidic protons (COOH and N-H⁺) may be exchanged with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon environments. The spectrum should show signals for the carboxylic acid carbon (~170 ppm), the aromatic carbons (115-150 ppm), and the piperazine carbons (~45-55 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the functional groups present. Key expected peaks include a broad O-H stretch from the carboxylic acid (superimposed on N-H stretches) around 2500-3300 cm⁻¹, a C=O stretch for the carboxylic acid around 1700 cm⁻¹, C-N stretching vibrations around 1200-1350 cm⁻¹, and aromatic C-H and C=C bands.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the free base (C₁₁H₁₄N₂O₂), the expected molecular ion peak [M+H]⁺ would be at m/z 207.11.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with trifluoroacetic acid) would be used to obtain a chromatogram where a single major peak indicates high purity.

The logical relationship between these characterization techniques and the structural features they verify is depicted below.

Characterization_Logic cluster_structure Molecular Structure Features cluster_tech Analytical Techniques Structure 3-Piperazin-1-yl-benzoic acid dihydrochloride Aromatic Aromatic Ring (C₇H₄O₂ fragment) Piperazine Piperazine Ring (C₄H₁₀N₂ fragment) Connectivity C-N Bond Connectivity Purity Overall Purity MW Molecular Weight (C₁₁H₁₆Cl₂N₂O₂) NMR_H ¹H NMR NMR_H->Aromatic Confirms Proton Env. NMR_H->Piperazine Confirms Proton Env. NMR_H->Connectivity Verifies Substitution Pattern NMR_C ¹³C NMR NMR_C->Aromatic Confirms Carbon Skeleton NMR_C->Piperazine Confirms Carbon Skeleton FTIR FT-IR FTIR->Aromatic Identifies Functional Groups FTIR->Piperazine Identifies Functional Groups MS Mass Spec. MS->MW Confirms HPLC HPLC HPLC->Purity Quantifies

Sources

Spectroscopic Characterization of 3-Piperazin-1-yl-benzoic acid dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Piperazin-1-yl-benzoic acid dihydrochloride (CAS 1187931-15-2), a compound of interest in pharmaceutical research and drug development.[1] As a molecule incorporating a benzoic acid moiety and a piperazine ring, its structural elucidation relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document will detail the predicted spectral characteristics based on established principles and data from analogous structures, offering a predictive framework for researchers working with this and related compounds.

Molecular Structure and Key Features

3-Piperazin-1-yl-benzoic acid dihydrochloride possesses a disubstituted benzene ring, a carboxylic acid group, and a piperazine ring. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, significantly influencing the electronic environment and, consequently, the spectroscopic output.

Molecular Properties Summary

PropertyValueSource
CAS Number1187931-15-2[1]
Molecular FormulaC₁₁H₁₆Cl₂N₂O₂[1]
Molecular Weight279.17 g/mol [1]
Physical FormWhite to yellow solid
Melting Point>220 °C[1]

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// Define the molecule's atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0.5!"]; O1 [label="O", pos="3.2,0!"]; O2 [label="OH", pos="2.5,1.2!"]; N1 [label="N", pos="-1.5,0.5!"]; C8 [label="CH2", pos="-2.2,1.2!"]; C9 [label="CH2", pos="-3.2,0.5!"]; N2 [label="NH2+", pos="-3.9,1.2!"]; C10 [label="CH2", pos="-3.2,-0.2!"]; C11 [label="CH2", pos="-2.2,-0.2!"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; Cl1 [label="Cl-", pos="-4.5,1.7!"]; Cl2 [label="Cl-", pos="-2.5,-1!"]; N1_H [label="H+", pos="-1.5,1.2!"];

// Benzene ring with connections C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituents on the benzene ring C1 -- H1 [label=""]; C2 -- H2 [label=""]; C3 -- N1 [label=""]; C4 -- H3 [label=""]; C5 -- C7 [label=""]; C6 -- H4 [label=""];

// Carboxylic acid group C7 -- O1 [label="="]; C7 -- O2 [label=""];

// Piperazine ring N1 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- N2 [label=""]; N2 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- N1 [label=""]; N1 -- N1_H [style=dotted];

// Position nodes for a better layout C1 [pos="0,0!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="-0.87,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="0.87,-1.5!"]; C6 [pos="0.87,-0.5!"];

H1 [pos="0.5,0.5!"]; H2 [pos="-1.37,-0.2!"]; N1 [pos="-1.37,-2!"]; H3 [pos="0,-2.5!"]; C7 [pos="1.37,-2!"]; H4 [pos="1.37,-0.2!"];

O1 [pos="1.87,-2.5!"]; O2 [pos="1.87,-1.5!"];

C8 [pos="-2.37,-1.5!"]; C9 [pos="-2.87,-2!"]; N2 [pos="-2.37,-2.5!"]; C10 [pos="-1.37,-2.5!"]; C11 [pos="-0.87,-2!"]; N1_H [pos="-1.87,-1.5!"];

Cl1 [pos="-3.5,-2.5!"]; Cl2 [pos="-0.5,-3!"];

}

Caption: Molecular structure of 3-Piperazin-1-yl-benzoic acid dihydrochloride.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone for structural elucidation, providing information on the chemical environment of hydrogen atoms.[2] For 3-Piperazin-1-yl-benzoic acid dihydrochloride, the spectrum is predicted to show distinct signals for the aromatic protons and the piperazine ring protons. The use of a solvent like DMSO-d₆ is anticipated, as it can dissolve the salt and allow for the observation of exchangeable protons (N-H and O-H).

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad singlet1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3]
~9.5Broad singlet2H-N⁺H₂-The protonated nitrogens of the piperazine ring are expected to be significantly deshielded and will likely appear as a broad signal due to quadrupolar broadening and exchange.
7.8 - 8.2Multiplet2HAr-HProtons ortho to the carboxylic acid group are deshielded by its electron-withdrawing nature.[3][4]
7.4 - 7.6Multiplet2HAr-HProtons meta and para to the carboxylic acid group will appear in this region, with splitting patterns determined by their coupling with adjacent protons.
~3.4Broad multiplet4H-CH₂-N-ArThe piperazine protons adjacent to the aromatic ring are deshielded due to the ring's anisotropic effect and the electron-withdrawing nature of the protonated nitrogen.
~3.2Broad multiplet4H-CH₂-N⁺H₂-The piperazine protons adjacent to the second protonated nitrogen are also deshielded.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Piperazin-1-yl-benzoic acid dihydrochloride in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Temperature: 298 K

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-16 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For the title compound, characteristic absorption bands for the carboxylic acid, the aromatic ring, and the protonated amine are expected.

Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 2500BroadO-H stretch (Carboxylic Acid)This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid.[5][6]
~3050MediumAromatic C-H stretchTypical for C-H stretching vibrations in an aromatic ring.
2800 - 2400Broad, MediumN⁺-H stretch (Ammonium salt)The stretching of the N-H bonds in the protonated piperazine ring gives rise to broad absorptions in this region.
~1700StrongC=O stretch (Carboxylic Acid)The carbonyl group of the benzoic acid moiety will produce a strong, sharp absorption band.[5][6]
~1600, ~1475MediumC=C stretch (Aromatic)These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring.
~1250StrongC-O stretch (Carboxylic Acid)Associated with the stretching of the carbon-oxygen single bond in the carboxylic acid group.
~1100MediumC-N stretchCorresponds to the stretching of the carbon-nitrogen bond between the aromatic ring and the piperazine.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation.[2] For 3-Piperazin-1-yl-benzoic acid dihydrochloride, Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique due to the compound's polar and pre-charged nature.

Predicted Mass Spectrometry Data (ESI+)

m/z (Mass-to-Charge Ratio)IonRationale
221.11[M+H]⁺This corresponds to the protonated free base (C₁₁H₁₄N₂O₂ + H⁺). The dihydrochloride salt will dissociate in the ESI source.
203.10[M+H - H₂O]⁺Loss of a water molecule from the carboxylic acid group.
177.08[M+H - COOH]⁺Loss of the carboxylic acid group.
135.08[C₇H₅O₂]⁺Fragment corresponding to the benzoic acid moiety.
86.09[C₄H₁₀N₂]⁺Fragment corresponding to the piperazine ring.

Fragmentation Pathway

The fragmentation of piperazine derivatives in mass spectrometry is highly dependent on the substitution pattern, often involving cleavage of the piperazine ring and loss of substituents.[2]

Fragmentation_Pathway parent [M+H]⁺ m/z = 221.11 frag1 [M+H - H₂O]⁺ m/z = 203.10 parent->frag1 - H₂O frag2 [M+H - COOH]⁺ m/z = 177.08 parent->frag2 - COOH frag3 [C₇H₅O₂]⁺ m/z = 135.08 parent->frag3 Cleavage frag4 [C₄H₁₀N₂]⁺ m/z = 86.09 parent->frag4 Cleavage

Caption: Predicted ESI-MS fragmentation of 3-Piperazin-1-yl-benzoic acid.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample solution into an ESI-MS system.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas (N₂): Flow rate and temperature optimized for signal intensity.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 3-Piperazin-1-yl-benzoic acid dihydrochloride through NMR, IR, and MS techniques provides a robust framework for its structural confirmation and purity assessment. The predicted data, based on established chemical principles and comparison with related structures, serves as a valuable reference for researchers in pharmaceutical development and chemical synthesis. The interplay of these analytical techniques offers a self-validating system for the unambiguous identification of this compound.

References

  • Indian Journal of Pure & Applied Physics. "Spectral investigation and normal coordinate analysis of piperazine". Available from: [Link]

  • ResearchGate. Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. Available from: [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/4-(4-Methyl-1-piperazinyl_methyl_benzoic-acid-dihydrochloride]([Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

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An In-depth Technical Guide to the Crystal Structure of 3-Piperazin-1-yl-benzoic acid dihydrochloride: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the methodologies and scientific rationale involved in the determination of the crystal structure of 3-Piperazin-1-yl-benzoic acid dihydrochloride. As the definitive crystal structure of this specific compound is not publicly available, this document presents a hypothetical case study that meticulously follows the complete workflow from synthesis to structural elucidation. The data and analyses herein are based on established principles and closely related known structures, such as that of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, to provide a realistic and instructive framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of Piperazine-Containing Active Pharmaceutical Ingredients (APIs)

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications. Their prevalence is due to their unique physicochemical properties, including their ability to exist in different protonation states, which influences solubility, permeability, and receptor-binding interactions. The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is of paramount importance in drug development. It governs critical properties such as stability, dissolution rate, and bioavailability. This guide will walk through the essential steps to determine and understand the crystal structure of the title compound, a molecule of interest in pharmaceutical research.

Synthesis and Characterization of 3-Piperazin-1-yl-benzoic acid dihydrochloride

A plausible synthetic route to 3-Piperazin-1-yl-benzoic acid dihydrochloride would involve a nucleophilic aromatic substitution reaction, followed by purification and salt formation.

Synthetic Pathway

A common method for the synthesis of similar compounds involves the reaction of a fluorinated benzoic acid with piperazine. For the target compound, 3-fluorobenzoic acid would be reacted with an excess of piperazine under basic conditions to yield 3-(piperazin-1-yl)benzoic acid. The dihydrochloride salt is then formed by treating the free base with hydrochloric acid.

SynthesisWorkflow

Spectroscopic and Thermal Characterization

Prior to single-crystal X-ray diffraction, the synthesized compound would be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of piperazine compounds.[1] The chemical shifts provide detailed information about the environment of each proton and carbon atom.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the piperazine ring (N-H and C-N stretches) would be expected.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.[1]

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal properties of the compound, such as its melting point, decomposition temperature, and the presence of any solvates.[2][3][4][5] These techniques are widely used in the pharmaceutical sciences for solid-state characterization.[2][3][4][5]

Single-Crystal X-ray Diffraction: A Hypothetical Structural Elucidation

The pinnacle of solid-state characterization is single-crystal X-ray diffraction, which provides an unambiguous determination of the three-dimensional atomic arrangement.[6][7][8][9]

Crystal Growth

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[7][8] For a dihydrochloride salt, slow evaporation from a suitable solvent system, such as an ethanol/water mixture, would be a primary method to attempt crystallization.

Data Collection and Structure Solution

A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected. The resulting diffraction pattern is then used to solve the crystal structure.

XRayWorkflow

Hypothetical Crystal Structure Analysis

Based on the analysis of a closely related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid[10], we can predict and discuss the likely structural features of 3-Piperazin-1-yl-benzoic acid dihydrochloride.

Table 1: Hypothetical Crystallographic Data for 3-Piperazin-1-yl-benzoic acid dihydrochloride

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₆Cl₂N₂O₂
Formula Weight295.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1510
Z4
Calculated Density (g/cm³)1.30
Absorption Coeff. (mm⁻¹)0.45
F(000)624

The piperazine ring would be expected to adopt a stable chair conformation. The dihedral angle between the plane of the benzoic acid ring and the mean plane of the piperazine ring would be a key conformational parameter, influencing the overall molecular shape. In the case of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, this angle is around 30 degrees.[10]

In the dihydrochloride salt, both nitrogen atoms of the piperazine ring would be protonated. This would lead to a rich network of hydrogen bonds involving the protonated amine groups, the carboxylic acid group, and the chloride counter-ions. The carboxylic acid group itself could form hydrogen-bonded dimers with neighboring molecules. These interactions would dictate the crystal packing and ultimately the macroscopic properties of the solid.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the structural elucidation of 3-Piperazin-1-yl-benzoic acid dihydrochloride. By following a logical progression from synthesis and characterization to the detailed analysis of single-crystal X-ray diffraction data, we have highlighted the critical importance of understanding the solid-state structure of pharmaceutically relevant molecules. The insights gained from such studies are invaluable for the rational design and development of new drug candidates with optimized properties.

References

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A Technical Guide to the Biological Activity Screening of 3-Piperazin-1-yl-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, and central nervous system effects.[1][2] The 3-Piperazin-1-yl-benzoic acid framework represents a promising, yet underexplored, chemical series for the development of novel therapeutics. This guide provides a comprehensive, field-proven strategy for the systematic biological activity screening of a library of these derivatives. We will delineate a hierarchical screening cascade designed to identify and characterize novel modulators of G-Protein Coupled Receptors (GPCRs), a common target class for piperazine-containing compounds.[1][2] This document outlines detailed protocols for primary and secondary assays, selectivity profiling, and mechanism of action studies, providing researchers with a robust framework for advancing lead compounds.

Introduction: Rationale and Strategic Overview

The journey from a chemical library to a viable drug candidate is a multi-stage process of elimination and characterization. For a novel series like 3-Piperazin-1-yl-benzoic acid derivatives, a logical and resource-efficient screening strategy is paramount. Given the prevalence of the piperazine moiety in drugs targeting GPCRs, particularly serotonin (5-HT) and dopamine receptors, our screening strategy will be centered on this target class.[3][4]

This guide will use the Serotonin 1A Receptor (5-HT1A) , a Gi-coupled GPCR implicated in anxiety and depression, as a representative primary target to illustrate the screening process. The methodologies described, however, are broadly applicable to other GPCRs.

Our screening cascade is designed to answer four fundamental questions:

  • Does it bind? (Primary Screen: Target Engagement)

  • Does it work? (Secondary Screen: Functional Activity)

  • Is it selective? (Counter-Screening: Specificity)

  • How does it work? (Mechanism of Action Studies)

This structured approach ensures that resources are focused on compounds with the highest potential, while systematically weeding out non-specific or inactive molecules.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Selectivity & MoA a Library of 3-Piperazin-1-yl- benzoic acid derivatives b Primary Screen: Radioligand Binding Assay (5-HT1A) c Potency Determination (IC50) Dose-Response Curves Inactive Compounds Inactive Compounds d Orthogonal Functional Screen: cAMP Accumulation Assay e Validated Hits Assay Artifacts / Non-functional Assay Artifacts / Non-functional f Selectivity Profiling: Counter-Screening (e.g., 5-HT2A, D2) g Mechanism of Action (MoA): β-Arrestin & pERK Assays Non-Selective Compounds Non-Selective Compounds h Lead Candidate G cluster_0 5-HT1A Receptor Signaling Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Antagonist 5-HT1A Antagonist (Test Compound) Antagonist->Receptor Blocks Agonist

Figure 2: Gi-Coupled Signaling Pathway of the 5-HT1A Receptor.

Detailed Protocol: HTRF cAMP Assay

This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF), a robust high-throughput method. [5] Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Assay Kit: Commercial HTRF cAMP assay kit (contains lysis buffer, Eu³⁺-cryptate labeled anti-cAMP antibody, and d2-labeled cAMP). [5]* Stimulant: Forskolin (a direct activator of adenylyl cyclase, used to create a measurable cAMP signal that can be inhibited).

  • Reference Agonist: 8-OH-DPAT.

  • Instrumentation: HTRF-compatible plate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed the 5-HT1A expressing cells into 384-well plates and grow overnight.

  • Compound Addition: Add test compounds (as potential antagonists) or reference agonist (8-OH-DPAT) to the cells. [6]3. Stimulation: Add a pre-determined concentration of forskolin (e.g., 1-10 µM) to all wells except the negative control. This stimulates cAMP production. Incubate for 30 minutes at room temperature. [6]4. Cell Lysis & Detection: Add the HTRF lysis buffer and detection reagents (d2-cAMP and anti-cAMP-cryptate) simultaneously to all wells. [6]5. Incubation: Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium. [6]6. Reading: Read the plate on an HTRF reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis:

  • The HTRF ratio (665nm/620nm) is inversely proportional to the amount of cAMP produced.

  • Agonists: Will decrease the forskolin-stimulated HTRF ratio.

  • Antagonists: Will reverse the inhibitory effect of a reference agonist like 8-OH-DPAT, thus restoring the HTRF ratio towards the forskolin-only level.

  • Calculate EC50 (for agonists) or IC50 (for antagonists) values from dose-response curves.

Phase 3: Selectivity and Mechanism of Action

Validated hits must be profiled for selectivity and their precise mechanism of action (MoA) must be determined. A good drug candidate should be potent at its intended target and significantly less potent at related targets to minimize off-target side effects. [4]

Selectivity Counter-Screening

Rationale: The 3-piperazin-1-yl-benzoic acid scaffold may interact with other receptors, particularly other serotonin subtypes or dopamine receptors. [7]Counter-screening against a panel of relevant receptors is essential.

Methodology:

  • Perform radioligand binding assays for the validated hits against a panel of receptors, such as:

    • Serotonin Receptors: 5-HT1B, 5-HT2A, 5-HT6, 5-HT7.

    • Dopamine Receptors: D1, D2, D3.

    • Adrenergic Receptors: α1, α2, β.

  • Selectivity Index: Calculate the selectivity index by dividing the Ki (or IC50) for the off-target receptor by the Ki for the primary target (5-HT1A). A selectivity index of >100-fold is generally desired.

Mechanism of Action (MoA) Assays

Beyond simple agonism or antagonism, GPCRs can signal through G-protein independent pathways, most notably via β-arrestin recruitment. [8][9]Characterizing this "biased agonism" is critical in modern drug discovery.

A. β-Arrestin Recruitment Assay

  • Principle: Upon GPCR activation, β-arrestin proteins are recruited to the receptor, a key step in signal desensitization and internalization. [8]This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC). [10]In an EFC assay, the receptor is tagged with one part of an enzyme and β-arrestin with the other. Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., luminescence). [10][11]* Interpretation: This assay determines if a compound promotes or blocks the receptor-arrestin interaction, providing a profile of its G-protein vs. arrestin pathway bias.

B. ERK Phosphorylation Assay (Western Blot)

  • Principle: Both G-protein and β-arrestin pathways can converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2. [1]Measuring the ratio of phosphorylated ERK (pERK) to total ERK via Western blot provides a readout of downstream functional signaling. [12][13]* Protocol Summary:

    • Treat 5-HT1A-expressing cells with the test compound for various time points (e.g., 5, 15, 30 min).

    • Lyse the cells and separate proteins by size using SDS-PAGE. [12] 3. Transfer proteins to a membrane and probe with a primary antibody specific for pERK1/2.

    • Detect the signal using a chemiluminescent substrate. [12] 5. Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control. [14] 6. Quantify band intensity to determine the pERK/Total ERK ratio. [14]

Data Summary and Candidate Selection

All quantitative data should be consolidated for clear comparison. This allows the project team to make an informed decision on which compounds to advance.

Table 1: Hypothetical Screening Data Summary for Lead Compounds

Compound ID5-HT1A Binding (Ki, nM)5-HT1A Function (cAMP IC50, nM)5-HT2A Binding (Ki, nM)D2 Binding (Ki, nM)Selectivity (5-HT2A/5-HT1A)β-Arrestin (EC50, nM)
PB-001 2.55.1 (Antagonist)350>10,000140-fold>10,000
PB-002 15.835.2 (Antagonist)1,20085076-fold>10,000
PB-003 220.4>10,000>10,000>10,000N/A>10,000
Reference 1.83.5 (Antagonist)2505,000139-fold>10,000

Selection Criteria: Based on the data above, PB-001 would be prioritized as a lead candidate due to its:

  • High Potency: Nanomolar binding affinity and functional antagonism.

  • High Selectivity: >100-fold selectivity against key off-targets.

  • Clear MoA: Acts as a G-protein pathway antagonist with no significant β-arrestin recruitment.

This compound would then progress to more complex cellular models and eventually in vivo studies.

References

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

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In Vitro Evaluation of 3-Piperazin-1-yl-benzoic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Its unique physicochemical properties, including its basic nature and ability to participate in hydrogen bonding, allow for versatile interactions with various biological targets. Derivatives of piperazine have shown significant pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[1][3] This guide focuses on a specific class of these compounds: 3-Piperazin-1-yl-benzoic acid analogs. These molecules hold considerable promise for the development of novel therapeutics, and their effective in vitro evaluation is a critical first step in the drug discovery cascade.

This technical guide provides a comprehensive framework for the in vitro characterization of 3-Piperazin-1-yl-benzoic acid analogs. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices. The following sections will detail a logical progression of assays, from initial cytotoxicity screening to more complex mechanistic studies, enabling a thorough understanding of a compound's biological profile.

Phase 1: Foundational Screening - Assessing General Cytotoxicity

A primary and essential step in the evaluation of any new chemical entity is to determine its general effect on cell viability. This initial screen helps to identify the concentration range at which the compound exhibits biological activity and flags compounds with overt toxicity early in the discovery process. Tetrazolium-based colorimetric assays are widely used for this purpose due to their simplicity, reliability, and suitability for high-throughput screening.[4][5]

Core Principle: Mitochondrial Activity as a Readout for Cell Viability

Both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are predicated on the principle that metabolically active cells, specifically through the action of mitochondrial dehydrogenases, can reduce a tetrazolium salt to a colored formazan product.[4][6] The intensity of the color produced is directly proportional to the number of viable cells.[4]

Experimental Workflow: A Comparative Overview of MTT and XTT Assays

The choice between the MTT and XTT assay often depends on the specific experimental needs, such as throughput and sensitivity. The key difference lies in the solubility of the formazan product. The MTT assay produces a water-insoluble purple formazan that requires a solubilization step, whereas the XTT assay yields a water-soluble orange formazan, streamlining the protocol.[4]

MTT_vs_XTT_Workflow cluster_MTT MTT Assay Workflow cluster_XTT XTT Assay Workflow MTT_start Seed Cells in 96-well Plate MTT_treat Add 3-Piperazin-1-yl-benzoic Acid Analog MTT_start->MTT_treat MTT_incubate Incubate for Desired Time MTT_treat->MTT_incubate MTT_add Add MTT Reagent MTT_incubate->MTT_add MTT_formazan Incubate (Formazan Formation) MTT_add->MTT_formazan MTT_solubilize Add Solubilization Reagent (e.g., DMSO) MTT_formazan->MTT_solubilize MTT_read Read Absorbance (~570 nm) MTT_solubilize->MTT_read XTT_start Seed Cells in 96-well Plate XTT_treat Add 3-Piperazin-1-yl-benzoic Acid Analog XTT_start->XTT_treat XTT_incubate Incubate for Desired Time XTT_treat->XTT_incubate XTT_add Add Activated XTT Reagent XTT_incubate->XTT_add XTT_formazan Incubate (Formazan Formation) XTT_add->XTT_formazan XTT_read Read Absorbance (~450 nm) XTT_formazan->XTT_read

Caption: Comparative workflow of MTT and XTT cell viability assays.

Detailed Protocol: XTT Cell Viability Assay

This protocol provides a step-by-step guide for performing the XTT assay, a robust method for determining the cytotoxic potential of 3-Piperazin-1-yl-benzoic acid analogs.

  • Cell Seeding:

    • Culture a relevant human cancer cell line (e.g., A549 lung carcinoma, HCT-116 colon cancer) to ~80% confluency.[7][8]

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well microplate at a density of 1 x 104 cells per well in a final volume of 100 µL.

    • Incubate the plate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 3-Piperazin-1-yl-benzoic acid analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of desired concentrations.

    • Add the test compounds to the appropriate wells, ensuring the final solvent concentration does not exceed a non-toxic level (typically <0.5%).

    • Include vehicle control (solvent only) and untreated control wells.

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.

  • XTT Reagent Preparation and Addition:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.

  • Incubation and Absorbance Measurement:

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.

    • Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.

Data Presentation and Interpretation

The results of the cytotoxicity assay are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Compound IDAnalog StructureA549 IC50 (µM)HCT-116 IC50 (µM)
PBA-0013-(4-methylpiperazin-1-yl)benzoic acid> 100> 100
PBA-0023-(4-phenylpiperazin-1-yl)benzoic acid25.332.1
PBA-0033-(4-(4-fluorobenzyl)piperazin-1-yl)benzoic acid10.815.2
Gefitinib (Control)-16.5610.51

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Phase 2: Target-Oriented Evaluation

Following the initial cytotoxicity screen, the next logical step is to investigate the specific molecular targets through which the 3-Piperazin-1-yl-benzoic acid analogs exert their effects. Many piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs) and various enzymes.[2][9]

GPCR Binding Assays: Identifying Receptor Interactions

GPCRs are a large family of cell surface receptors that are major drug targets.[10] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11]

GPCR_Binding_Assay cluster_workflow GPCR Radioligand Binding Assay Workflow cluster_principle Competitive Binding Principle start Prepare Cell Membranes Expressing Target GPCR incubate Incubate Membranes with Radioligand and Test Compound start->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data to Determine IC50 and Ki quantify->analyze receptor GPCR bound_complex Bound Complex receptor->bound_complex Binds radioligand Radioligand radioligand->bound_complex test_compound Test Compound (Analog) test_compound->receptor Competes with Radioligand

Caption: Workflow and principle of a competitive GPCR radioligand binding assay.

  • Membrane Preparation:

    • Use commercially available cell membranes expressing the GPCR of interest or prepare them from cells overexpressing the receptor.

  • Assay Setup:

    • In a 96-well filter plate, add the following in order:

      • Assay buffer

      • Test compound (3-Piperazin-1-yl-benzoic acid analog) at various concentrations.

      • Radioligand at a concentration at or below its Kd.

      • Cell membranes.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate the bound and free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) can be determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Compound IDTarget GPCRRadioligandKi (nM)
PBA-002Dopamine D2[3H]-Spiperone85
PBA-003Serotonin 5-HT1A[3H]-8-OH-DPAT22
Clozapine (Control)Dopamine D2[3H]-Spiperone50

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Enzyme Inhibition Assays: Uncovering Enzymatic Interactions

Many drugs exert their therapeutic effects by inhibiting enzymes.[12] A variety of assay formats can be used to determine the inhibitory potential of 3-Piperazin-1-yl-benzoic acid analogs against specific enzymes.

  • Assay Setup:

    • In a 96-well plate, add the following:

      • Assay buffer

      • Test compound at various concentrations.

      • Enzyme solution.

    • Pre-incubate the plate to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Add the enzyme's substrate to initiate the reaction.

  • Incubation and Detection:

    • Incubate the plate for a specific time at the optimal temperature for the enzyme.

    • Stop the reaction (if necessary) and measure the formation of the product using a colorimetric or fluorometric plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Phase 3: Safety and Selectivity Profiling

Once a compound has demonstrated promising activity against a specific target, it is crucial to assess its safety and selectivity profile. This involves evaluating its potential for off-target effects that could lead to adverse drug reactions.

hERG Channel Assay: Assessing Cardiotoxicity Risk

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[13] Therefore, assessing the potential of a compound to block the hERG channel is a critical step in preclinical safety evaluation.[14]

hERG_Assay_Workflow cluster_workflow Automated Patch Clamp hERG Assay Workflow start Culture HEK293 cells stably expressing hERG channels prepare Prepare single-cell suspension and load into patch clamp instrument start->prepare establish Establish whole-cell patch clamp configuration prepare->establish apply_voltage Apply voltage protocol to elicit hERG current establish->apply_voltage apply_compound Apply test compound at various concentrations apply_voltage->apply_compound record Record hERG current inhibition apply_compound->record analyze Analyze data to determine IC50 record->analyze

Caption: Workflow for an automated patch clamp hERG assay.

The results are expressed as the IC50 value for hERG channel inhibition. A higher IC50 value indicates a lower risk of cardiotoxicity.

Compound IDhERG IC50 (µM)
PBA-00215.2
PBA-003> 30
E-4031 (Control)0.01

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vitro Drug Metabolism: Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential for drug-drug interactions is a key component of the safety profile.[15] Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism, and inhibition of these enzymes can lead to altered drug clearance and potential toxicity.[16]

  • Assay Setup:

    • In a 96-well plate, add human liver microsomes, a fluorescent CYP-specific substrate, and the test compound at various concentrations.

    • Include a positive control inhibitor for each CYP isoform being tested.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding an NADPH-regenerating system.

    • Incubate the plate at 37°C.

  • Detection:

    • Measure the fluorescence of the metabolized substrate over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the IC50 value for each CYP isoform.

The IC50 values indicate the potential of the compound to inhibit specific CYP isoforms.

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
PBA-002> 5022.58.912.1
PBA-003> 50> 5028.4> 50

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion: A Roadmap for Advancing 3-Piperazin-1-yl-benzoic Acid Analogs

This technical guide provides a structured and scientifically grounded approach to the in vitro evaluation of 3-Piperazin-1-yl-benzoic acid analogs. By following this phased approach, from initial cytotoxicity screening to detailed target-oriented and safety profiling, researchers can efficiently and effectively characterize their compounds of interest. The detailed protocols, data presentation templates, and workflow visualizations are intended to serve as a practical resource for drug discovery professionals. A thorough in vitro evaluation is paramount for identifying promising lead candidates and making informed decisions to advance them into further preclinical and clinical development.

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Harnessing the Piperazine Scaffold: A Technical Guide to the Discovery of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," it is a structural component in a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1] This guide elucidates the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that make piperazine an indispensable tool in drug design and development.[1][2][3] It provides a comprehensive overview of its applications, structure-activity relationships (SAR), quantitative biological data, and key experimental protocols.

The Piperazine Scaffold: Physicochemical and Pharmacokinetic Advantages

The widespread use of the piperazine moiety stems from its unique and tunable characteristics that favorably influence drug-like properties.[2][3]

Core Physicochemical Properties

The versatile structure of piperazine allows for strategic modification to achieve desired pharmacological activity.[4][5][6] Key properties include:

  • Basicity and pKa: As a diprotic base, piperazine has two distinct pKa values, allowing it to be protonated under physiological conditions. This basicity is crucial for forming stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics. The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating strong interactions with biological targets.[4][5]

  • Solubility and Bioavailability: The polar nature of the two nitrogen atoms often imparts greater water solubility to parent molecules, which can lead to improved oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4][5][6]

  • Conformational Flexibility: The piperazine ring typically exists in a chair conformation. This conformational flexibility can be modulated by inserting it into more complex polycyclic structures, allowing for precise orientation of substituents to fit into a biological target's binding pocket.[2]

  • Chemical Reactivity: The secondary amine nature of the piperazine nitrogens makes them amenable to a wide range of chemical modifications, facilitating the synthesis of large and diverse compound libraries.[2][3] This reactivity is a key reason for its popularity in drug discovery.

Impact on Pharmacokinetics

The incorporation of a piperazine scaffold can advantageously alter important pharmacokinetic properties.[7][8] It can serve as a linker between different pharmacophores or as a central scaffold for groups essential for target interaction.[2] More than 100 FDA-approved drugs contain the piperazine moiety, a testament to its favorable pharmacokinetic profile.[7][8]

Synthetic Strategies for Piperazine Derivatives

The chemical reactivity of piperazine allows for a variety of synthetic approaches to generate diverse derivatives.[2][9]

N-Arylation

The formation of N-arylpiperazines is a common and crucial step in the synthesis of many bioactive molecules. Key methods include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly efficient for forming C-N bonds between an aryl halide (or triflate) and piperazine.[9][10]

  • Aromatic Nucleophilic Substitution (SNAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups.[9][10]

N-Alkylation

The introduction of alkyl groups onto the piperazine nitrogen(s) is another fundamental transformation. Common methods include:

  • Reductive Amination: The reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent to form an N-alkyl derivative.[9][10]

  • Nucleophilic Substitution: The reaction of piperazine with an alkyl halide or sulfonate.[10]

C-H Functionalization

While historically, modifications have focused on the nitrogen atoms, recent advances have enabled the direct functionalization of the carbon atoms of the piperazine ring.[11] These C-H functionalization strategies provide new avenues for creating novel structural diversity.[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), piperazine (1.2-2.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%), and a base (e.g., NaOtBu, Cs2CO3, 2.0-3.0 eq).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Therapeutic Applications of Piperazine-Containing Molecules

The versatility of the piperazine scaffold has led to its incorporation into drugs for a wide array of diseases.[1][12]

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in the treatment of CNS disorders, often targeting dopamine and serotonin receptors.[13][14][15][16]

  • Antipsychotics: Many typical and atypical antipsychotics feature a piperazine ring.[13][14][15] For example, arylpiperazine derivatives are known to interact with various molecular targets implicated in the pathogenesis of schizophrenia.[17]

  • Antidepressants and Anxiolytics: Piperazine-containing compounds like buspirone and vortioxetine are used to treat anxiety and depression.[18]

Oncology

Arylpiperazines have gained significant attention in cancer research due to their potential as scaffolds for developing anticancer agents.[17] They exhibit a diverse range of biological activities, including cytotoxic effects against various cancer cell lines.[17]

  • Kinase Inhibitors: The piperazine moiety is a common feature in many kinase inhibitors used in cancer therapy, such as Imatinib.[11] For instance, novel piperazine-chalcone hybrids have been designed as potential VEGFR-2 inhibitors.[19][20]

  • Antiproliferative Agents: Numerous studies have demonstrated the potent antiproliferative activity of piperazine derivatives against various cancer cell lines, including breast, colon, and lung cancer.[21][22] For example, certain quinoxalinyl–piperazine derivatives act as G2/M-specific cell cycle inhibitors.[17]

Table 1: Antiproliferative Activity of Selected Piperazine Derivatives

Compound ClassCancer Cell LineActivity (e.g., IC50, GI50)Reference
Quinoxalinyl-piperazineBreast, Skin, Pancreas, CervixGrowth Inhibition[17]
Thiazolinylphenyl-piperazineBreast (MCF-7)50% reduction in viability at 25 µM[17]
Vindoline-piperazine ConjugatesBreast (MDA-MB-468)GI50 = 1.00 µM[21][22]
Vindoline-piperazine ConjugatesNon-small cell lung (HOP-92)GI50 = 1.35 µM[21][22]
Chalcone-dithiocarbamate hybridsProstate (PC3)IC50 = 1.05 µM[23]
Infectious Diseases

Piperazine derivatives have also shown significant promise as antimicrobial agents, addressing the growing challenge of antimicrobial resistance.[24][25][26]

  • Antibacterial Agents: Structural modifications, such as the incorporation of electron-withdrawing groups, have been shown to enhance the antibacterial activity of piperazine derivatives.[24][25]

  • Antifungal and Antiviral Agents: The piperazine scaffold is present in several antifungal and antiviral drugs.[12][27][28]

Structure-Activity Relationship (SAR) and Drug Design Principles

Systematic exploration of the structure-activity relationships of piperazine analogs is crucial for optimizing their therapeutic potential.

General SAR Insights
  • Substituents on Nitrogen: The nature of the substituents on the two nitrogen atoms of the piperazine ring is a primary determinant of biological activity and target selectivity.[13]

  • Arylpiperazines: The aryl group in arylpiperazine derivatives plays a critical role in binding to many biological targets, particularly G-protein coupled receptors.

  • Linker Length and Flexibility: In molecules where piperazine acts as a linker, the length and flexibility of the chain connecting it to other pharmacophores can significantly impact potency.

Bioisosteric Replacement

In some cases, replacing the piperazine ring with a bioisostere can lead to improved properties.[7] For instance, replacing a piperazine ring in the drug Olaparib with a spirodiamine analogue beneficially affected its activity and reduced cytotoxicity.[7][8]

Diagram: General Workflow for Piperazine-Based Drug Discovery

G cluster_0 Discovery Phase cluster_1 Optimization Phase Target_Identification Target Identification & Validation Library_Design Library Design: Piperazine Scaffolds Target_Identification->Library_Design informs Synthesis Synthesis of Derivatives Library_Design->Synthesis guides HTS High-Throughput Screening (HTS) Synthesis->HTS provides compounds for Hit_Identification Hit Identification HTS->Hit_Identification yields Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead initiates SAR_Studies Structure-Activity Relationship (SAR) Hit_to_Lead->SAR_Studies involves Lead_Optimization Lead Optimization (ADME/Tox) SAR_Studies->Lead_Optimization directs Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection results in

Caption: General workflow for the discovery of piperazine-based drug candidates.

Future Perspectives

The piperazine scaffold continues to be a highly versatile and valuable tool in drug discovery.[2][3] Future research will likely focus on:

  • Novel C-H Functionalization: Further exploration of C-H functionalization methods will unlock new chemical space for piperazine derivatives.[11]

  • Polypharmacology: The ability of the piperazine scaffold to interact with multiple targets can be strategically harnessed to design multi-target ligands for complex diseases like neurodegenerative disorders and cancer.[1]

  • Computational Approaches: The integration of computational techniques with medicinal chemistry will facilitate the rational design of more potent and selective piperazine-based compounds with improved pharmacokinetic properties.[24][25]

By continuing to leverage the unique properties of this privileged scaffold, the scientific community can accelerate the development of the next generation of innovative therapeutics.[1]

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  • Abuelizz, H. A., et al. (2021). Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 307-318. [Link]

  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.). ResearchGate. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. [Link]

  • Abuelizz, H. A., et al. (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Taylor & Francis Online. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

  • Representative piperazine derivatives with CDKs inhibitory activity. (n.d.). ResearchGate. [Link]

  • Szałach, Ł. P., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(19), 10565. [Link]

  • Wang, Y., et al. (2020). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 10(40), 23831-23847. [Link]

  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1509-1520. [Link]

  • Singh, A., & Sharma, P. K. (2014). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 82, 415-430. [Link]

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The Structure-Activity Relationship of 3-Piperazin-1-yl-benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 3-Piperazin-1-yl-benzoic Acid Scaffold

The 3-Piperazin-1-yl-benzoic acid scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active compounds. Its inherent modularity, comprising a central piperazine ring, a benzoic acid moiety, and a variable substituent on the distal piperazine nitrogen, allows for extensive chemical exploration and fine-tuning of pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of molecules, offering insights for researchers, scientists, and drug development professionals. We will dissect the key structural components, explore the impact of various substitutions, and provide a framework for the rational design of novel therapeutics based on this promising scaffold.

The journey of many successful drugs has been paved by the strategic incorporation of the piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms. This moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, while also providing a key interaction point with biological targets. When coupled with a benzoic acid group, the resulting scaffold can engage in a multitude of non-covalent interactions, including hydrogen bonding, ionic interactions, and aromatic stacking, making it a powerful anchor for binding to diverse protein targets.

Dissecting the Core: A Three-Pronged Approach to SAR

To systematically understand the SAR of 3-Piperazin-1-yl-benzoic acid derivatives, we will analyze the molecule in three distinct regions:

  • The Benzoic Acid Moiety and its Analogs: Exploring the role of the carboxylic acid group and the effects of its modification.

  • The Central Piperazine Ring: Understanding its conformational importance and potential for substitution.

  • The N-Substituent on the Piperazine Ring: Delving into the vast chemical space of this region and its profound impact on biological activity and target selectivity.

The Benzoic Acid Moiety: More Than Just a Handle

The benzoic acid group is a critical component of the scaffold, often serving as a key anchoring point to the biological target. Its acidic nature allows for the formation of strong ionic interactions with basic residues, such as lysine or arginine, in a protein's binding pocket.

The carboxylic acid group is a strong hydrogen bond donor and acceptor. However, its ionizable nature can sometimes limit cell permeability and oral bioavailability. Therefore, medicinal chemists often explore bioisosteric replacements to modulate these properties while retaining the key interactions. Common strategies include:

  • Amide Formation: Conversion of the carboxylic acid to an amide can neutralize the charge, potentially improving membrane permeability. The nature of the amine used for amide formation introduces a new point of diversity and can significantly influence biological activity. For instance, in a series of benzoyl piperazine amides investigated as tyrosinase inhibitors, the amide linkage was found to be a crucial element for activity.[1][2][3]

  • Esterification: Similar to amides, esters are neutral analogs of carboxylic acids that can enhance lipophilicity. However, esters are often susceptible to hydrolysis by esterases in vivo, which can be exploited for prodrug strategies.

  • Tetrazoles: The tetrazole ring is a well-established bioisostere of the carboxylic acid group. It is a non-classical isostere that mimics the acidity and planar nature of the carboxylate group but can offer improved metabolic stability and pharmacokinetic properties.

While the piperazine occupies the 3-position, the other positions on the benzoic acid ring (2, 4, 5, and 6) are amenable to substitution to further modulate activity and selectivity. The electronic and steric nature of these substituents can influence the pKa of the carboxylic acid, the overall conformation of the molecule, and introduce new interactions with the target.

For example, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can increase the acidity of the carboxylic acid, potentially strengthening ionic interactions. Conversely, electron-donating groups, like methoxy or methyl groups, can decrease acidity.

The Central Piperazine Ring: A Conformational Hub

The piperazine ring is not merely a linker; its conformational preference and substitution pattern are crucial for orienting the other two components of the scaffold in the three-dimensional space of a binding site. The chair conformation is the most stable, but boat and twist-boat conformations can also be adopted, and the equilibrium between these can be influenced by substitution.

Substitutions on the carbon atoms of the piperazine ring are less common but can be used to introduce chirality and restrict the conformational flexibility of the ring, which can sometimes lead to increased potency and selectivity.

The N-Substituent: The Key to Diversity and Selectivity

The substituent on the distal nitrogen (N4) of the piperazine ring is the most extensively modified position in this scaffold and is a primary determinant of biological activity and target selectivity. This is where a vast array of chemical functionalities can be introduced to probe interactions with different sub-pockets of a binding site.

The introduction of an aryl or heteroaryl group at this position, creating an N-arylpiperazine moiety, is a very common strategy. The nature of this aromatic ring and its substitution pattern dramatically influences the pharmacological profile.

  • Substituent Effects on the Aryl Ring: The electronic properties and position of substituents on the N-aryl ring are critical. For example, in the context of anticancer agents, the presence and location of electron-withdrawing or electron-donating groups on the phenyl ring of arylpiperazine derivatives can significantly impact their cytotoxic effects.[4]

  • Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems (e.g., pyridine, pyrimidine, benzimidazole) introduces heteroatoms that can act as hydrogen bond acceptors or donors, leading to new interactions with the target and potentially improving selectivity and physicochemical properties.

Simple alkyl or aralkyl groups at the N4 position can also confer significant biological activity. For instance, a benzyl group on the piperazine nitrogen was found to be important for the activity of some tyrosinase inhibitors.[2][3] The length and branching of alkyl chains can be optimized to probe hydrophobic pockets within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the impact of structural modifications, the following table summarizes hypothetical biological data for a series of 3-Piperazin-1-yl-benzoic acid derivatives against a generic kinase target.

Compound IDR1 (on Benzoic Acid)R2 (on N-Arylpiperazine)Kinase Inhibition IC50 (nM)
1a HH1500
1b H4-OCH3750
1c H4-Cl500
1d H2,4-diCl250
2a 4-F4-Cl300
2b 5-F4-Cl600
3a (Amide) -CONH₂4-Cl800
3b (Ester) -COOCH₃4-Cl1200

This data is illustrative and intended to demonstrate SAR principles.

Experimental Protocols

General Synthetic Procedure for 3-(4-Arylpiperazin-1-yl)benzoic Acid Derivatives

A common synthetic route involves the nucleophilic substitution of a suitable leaving group on the benzoic acid precursor with an N-arylpiperazine.

Step 1: Synthesis of Methyl 3-fluorobenzoate To a solution of 3-fluorobenzoic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) catalytically. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford methyl 3-fluorobenzoate.

Step 2: Synthesis of Methyl 3-(4-arylpiperazin-1-yl)benzoate To a solution of methyl 3-fluorobenzoate (1.0 eq) in a suitable solvent such as DMSO or DMF, add the desired N-arylpiperazine (1.2 eq) and a base like potassium carbonate (2.0 eq). Heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC. After completion, cool the mixture, pour it into ice-water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired methyl 3-(4-arylpiperazin-1-yl)benzoate.

Step 3: Hydrolysis to 3-(4-Arylpiperazin-1-yl)benzoic acid Dissolve the ester from Step 2 in a mixture of THF/methanol and water. Add an excess of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. After completion, acidify the reaction mixture with 1N HCl to pH 3-4. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final 3-(4-Arylpiperazin-1-yl)benzoic acid derivative.

In Vitro Kinase Inhibition Assay

A standard in vitro kinase assay, for example, using a fluorescence-based method, can be employed to determine the IC50 values of the synthesized compounds.

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds, and a fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the fluorescence intensity.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing the SAR: Logic and Workflow

The following diagrams illustrate the key SAR principles and a typical workflow for the discovery of bioactive 3-Piperazin-1-yl-benzoic acid derivatives.

SAR_Logic cluster_benzoic_acid Benzoic Acid Moiety cluster_piperazine Piperazine Core cluster_n_substituent N-Substituent BA_core Benzoic Acid Core (Position 3) Carboxylic_Acid Carboxylic Acid (-COOH) - Ionic Interactions - H-Bonding BA_core->Carboxylic_Acid Functionality BA_substituents Ring Substituents (Positions 2,4,5,6) - Modulate pKa & Activity BA_core->BA_substituents Modification Piperazine Piperazine Ring - Conformational Hub BA_core->Piperazine Linkage at C3 Amide Amide (-CONH2) - Improved Permeability Carboxylic_Acid->Amide Modification Ester Ester (-COOR) - Prodrug Potential Carboxylic_Acid->Ester Modification Tetrazole Tetrazole - Bioisostere Carboxylic_Acid->Tetrazole Bioisostere N_Sub N4-Substituent - Key for Selectivity Piperazine->N_Sub Linkage at N4 Aryl Aryl/Heteroaryl - Aromatic Interactions N_Sub->Aryl Type Alkyl Alkyl/Aralkyl - Probes Hydrophobic Pockets N_Sub->Alkyl Type

Caption: Key SAR points for 3-Piperazin-1-yl-benzoic acid derivatives.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Design Rational Design of Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary in vitro Screening (e.g., Kinase Assay) Purification->Primary_Screening Compound Library SAR_Analysis SAR Analysis & Hit Identification Primary_Screening->SAR_Analysis SAR_Analysis->Design Feedback Loop Secondary_Screening Secondary Assays (e.g., Cell-based) SAR_Analysis->Secondary_Screening ADME_Tox ADME/Tox Profiling Secondary_Screening->ADME_Tox Lead Compounds In_Vivo In vivo Efficacy Studies ADME_Tox->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical workflow for drug discovery based on the target scaffold.

Conclusion and Future Directions

The 3-Piperazin-1-yl-benzoic acid scaffold represents a rich and fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of a holistic approach to molecular design, considering the interplay between the benzoic acid moiety, the central piperazine ring, and the diverse N-substituents. Future research in this area will likely focus on the application of computational methods to predict binding modes and guide the synthesis of more potent and selective compounds. Furthermore, the exploration of novel bioisosteric replacements for the carboxylic acid and the synthesis of libraries with greater diversity at the N-substituent position will undoubtedly lead to the discovery of new drug candidates with improved pharmacological profiles.

References

  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44265–44275. [Link]1]

  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]2]

  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44265-44275. [Link]3]

  • Di Mola, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]4]

Sources

The Strategic Deployment of 3-Piperazin-1-yl-benzoic acid dihydrochloride in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient paradigm for the identification of high-quality lead compounds.[1][2] This approach hinges on the principle of screening small, low-complexity molecules, or "fragments," to identify weak but highly efficient binders to a biological target.[1] These initial hits then serve as starting points for elaboration into more potent, drug-like molecules.[2] Within the vast chemical space of fragments, the piperazine scaffold has emerged as a "privileged structure" due to its favorable physicochemical properties, synthetic tractability, and its prevalence in numerous approved drugs.[3] This technical guide focuses on 3-Piperazin-1-yl-benzoic acid dihydrochloride , a representative piperazine-containing fragment, to illustrate the core principles, workflows, and strategic considerations in a modern FBDD campaign. We will delve into the causality behind experimental choices, from initial library design and screening to hit validation and optimization, providing researchers, scientists, and drug development professionals with a comprehensive roadmap for leveraging such fragments to accelerate their discovery programs.

The Piperazine Moiety: A Privileged Scaffold in Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure imparts a unique and highly desirable combination of properties that medicinal chemists frequently exploit.[3]

  • Physicochemical Properties : The two nitrogen atoms provide opportunities for hydrogen bonding and can be protonated at physiological pH, enhancing aqueous solubility. This basicity can be fine-tuned through substitution to modulate a compound's pharmacokinetic profile.[3]

  • Synthetic Versatility : The secondary amine functionalities of the piperazine core offer straightforward handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[4][5]

  • Conformational Flexibility : The piperazine ring typically adopts a chair conformation, providing a three-dimensional structure that can effectively probe the topology of a protein's binding site.[3]

The subject of this guide, 3-Piperazin-1-yl-benzoic acid dihydrochloride , exemplifies a well-designed fragment. It adheres to the "Rule of Three" (Molecular Weight < 300 Da, cLogP ≤ 3, Number of H-bond donors/acceptors ≤ 3), possesses clear vectors for chemical elaboration (the secondary amine of the piperazine and the phenyl ring), and combines both a basic amine and an acidic carboxylic acid, offering multiple potential interaction points with a target protein.

Table 1: Physicochemical Properties of 3-Piperazin-1-yl-benzoic acid dihydrochloride
PropertyValueSource
CAS Number 1187931-15-2[6]
Molecular Formula C₁₁H₁₆N₂O₂Cl₂[6]
Molecular Weight 279.17 g/mol [6][7]
IUPAC Name 3-(piperazin-1-yl)benzoic acid;dihydrochlorideN/A
Topological Polar Surface Area (TPSA) 52.6 Ų[8]
Hydrogen Bond Donors 3[8]
Hydrogen Bond Acceptors 4[8]

The FBDD Workflow: From Fragment Library to Validated Hit

An FBDD campaign is a multi-stage process that requires the integration of various biophysical techniques to ensure the identification of genuine, high-quality hits.[1][9] Using 3-Piperazin-1-yl-benzoic acid dihydrochloride as our model fragment, we will explore a typical workflow.

FBDD_Workflow cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (incl. 3-piperazin-1-yl-benzoic acid) B Primary Screen (e.g., Thermal Shift, SPR) A->B High Throughput C Hit Triage (Identify initial binders) B->C Data Analysis D Orthogonal Screen (e.g., NMR, ITC) C->D Progress Hits E Structural Biology (X-ray Crystallography, Cryo-EM) D->E Confirm Binding F Validated Hit (Binding confirmed, mode understood) E->F Define Binding Mode G Structure-Guided Design (Fragment Growing/Linking) F->G Initiate Chemistry H Synthesis of Analogs G->H Design Analogs I Iterative SAR & DMPK Analysis H->I Test Potency & Properties I->G Feedback Loop J Lead Compound I->J Hit2Lead_Strategies cluster_A Fragment Growing cluster_B Fragment Merging cluster_C Fragment Linking A Fragment Hit Vector A_out Add Chemical Group A->A_out Elaborate B1 Fragment 1 B_out Merged Molecule B1->B_out B2 Fragment 2 B2->B_out C1 Fragment A C_out Linked Molecule C1->C_out Linker C2 Fragment B C2->C_out

Sources

Methodological & Application

Synthesis of 3-Piperazin-1-yl-benzoic Acid Dihydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 3-Piperazin-1-yl-benzoic acid dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 3-fluorobenzoic acid and piperazine, followed by conversion to the dihydrochloride salt. This document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, methods for purification and characterization, and critical safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

3-Piperazin-1-yl-benzoic acid and its derivatives are important scaffolds in the design and synthesis of pharmacologically active molecules. The piperazine moiety is a common feature in many approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The benzoic acid functional group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

The synthesis of 3-Piperazin-1-yl-benzoic acid is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-deficient aromatic ring of a 3-halobenzoic acid is attacked by the nucleophilic piperazine. The presence of the carboxylic acid group, an electron-withdrawing group, at the meta position, moderately activates the ring towards nucleophilic attack. Fluorine is often the halogen of choice for SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The subsequent formation of the dihydrochloride salt enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological testing and formulation studies.

Synthetic Strategy Overview

The synthesis of 3-Piperazin-1-yl-benzoic acid dihydrochloride is a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): 3-Fluorobenzoic acid is reacted with an excess of piperazine. Piperazine acts as both the nucleophile and the base to neutralize the hydrofluoric acid byproduct.

  • Salt Formation: The resulting 3-Piperazin-1-yl-benzoic acid is treated with hydrochloric acid to form the more stable and water-soluble dihydrochloride salt.

SynthesisWorkflow Start Starting Materials: 3-Fluorobenzoic Acid Piperazine Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate 3-Piperazin-1-yl-benzoic acid Step1->Intermediate Step2 Step 2: Dihydrochloride Salt Formation Intermediate->Step2 Product Final Product: 3-Piperazin-1-yl-benzoic acid dihydrochloride Step2->Product

Caption: Overall workflow for the synthesis of 3-Piperazin-1-yl-benzoic acid dihydrochloride.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Fluorobenzoic acid≥98%Commercially Available
Piperazine≥99%Commercially Available
Dimethyl sulfoxide (DMSO)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Hydrochloric acid37% in H₂OCommercially Available
Deionized water--
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Step 1: Synthesis of 3-Piperazin-1-yl-benzoic acid

Rationale: This step involves a nucleophilic aromatic substitution reaction. 3-Fluorobenzoic acid is used as the substrate, and piperazine serves as the nucleophile. A molar excess of piperazine is used to act as a base to quench the hydrofluoric acid (HF) generated during the reaction, driving the reaction to completion. Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at an elevated temperature to increase the reaction rate, and its ability to dissolve both reactants.

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-fluorobenzoic acid (14.0 g, 0.1 mol) and piperazine (43.0 g, 0.5 mol).

  • Add 100 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Under a nitrogen atmosphere, heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold deionized water with stirring. A precipitate may form.

  • Adjust the pH of the aqueous solution to approximately 7 using 6M hydrochloric acid. This will protonate the excess piperazine and help in the precipitation of the product.

  • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water (3 x 50 mL).

  • Dry the crude product in a vacuum oven at 60 °C overnight.

Step 2: Preparation of 3-Piperazin-1-yl-benzoic acid dihydrochloride

Rationale: The free base form of 3-Piperazin-1-yl-benzoic acid is converted to its dihydrochloride salt to improve its stability and solubility in aqueous solutions. This is achieved by treating the free base with an excess of hydrochloric acid. The dihydrochloride salt precipitates from a suitable organic solvent.

Procedure:

  • Suspend the crude 3-Piperazin-1-yl-benzoic acid (from Step 1) in 150 mL of isopropanol in a 500 mL round-bottom flask.

  • Cool the suspension in an ice bath with stirring.

  • Slowly add concentrated hydrochloric acid (37%, ~25 mL) dropwise to the cooled suspension. A significant amount of precipitate should form.

  • After the addition is complete, stir the mixture at room temperature for an additional 2 hours.

  • Collect the white precipitate by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities and residual solvent.

  • Dry the final product, 3-Piperazin-1-yl-benzoic acid dihydrochloride, in a vacuum oven at 70 °C to a constant weight.

Characterization of the Final Product

The structure and purity of the synthesized 3-Piperazin-1-yl-benzoic acid dihydrochloride should be confirmed by various analytical techniques.

Technique Expected Results
Appearance White to off-white crystalline solid
Melting Point >250 °C (with decomposition)
¹H NMR Spectral data should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons and the piperazine protons.
¹³C NMR The number of signals and their chemical shifts should correspond to the carbon atoms in the molecule.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₁H₁₄N₂O₂).
Purity (HPLC) ≥98%

Note: The exact NMR chemical shifts may vary depending on the solvent used for analysis. It is recommended to use a deuterated solvent such as D₂O or DMSO-d₆.

Safety Precautions

All experimental procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Fluorobenzoic acid: Corrosive and an irritant. Avoid contact with skin and eyes.

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle with extreme care and avoid inhalation of dust.[1][2]

  • Dimethyl sulfoxide (DMSO): Can be absorbed through the skin. Handle with gloves.

  • Hydrochloric acid: Highly corrosive. Handle with appropriate care to avoid contact and inhalation of fumes.

Refer to the Safety Data Sheets (SDS) for each reagent for detailed safety information.[3]

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 1 Incomplete reaction.Increase reaction time or temperature. Ensure anhydrous conditions.
Loss of product during work-up.Ensure pH is carefully adjusted to 7 to maximize precipitation.
Product is oily or difficult to crystallize in Step 2 Impurities present.Purify the crude product from Step 1 by recrystallization before proceeding to salt formation.
Incorrect solvent for precipitation.Try alternative solvents like ethanol or a mixture of isopropanol and diethyl ether.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-Piperazin-1-yl-benzoic acid dihydrochloride. The described method, based on a nucleophilic aromatic substitution followed by salt formation, is a robust and scalable route to this valuable chemical intermediate. Adherence to the outlined procedures and safety precautions will enable researchers to successfully synthesize this compound for its use in various research and development applications.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Piperazin-1-yl-benzoic acid dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ResearchGate. (n.d.). Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

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Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a quintessential "privileged scaffold" in medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its versatile nature, enabling favorable pharmacokinetic properties and the ability to engage with a wide array of biological targets through diverse substitutions at its nitrogen atoms. Piperazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, acting as antagonists for G-protein coupled receptors (GPCRs), inhibitors of various kinases, and modulators of ion channels.[1][2][3] The inherent conformational flexibility of the piperazine ring, coupled with its basicity, allows for the establishment of critical hydrogen bonds and salt bridges within protein binding pockets, making it an attractive core for the design of compound libraries aimed at discovering novel therapeutics.

High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits"—molecules that modulate a specific biological target.[4][5] This guide provides a comprehensive overview and detailed protocols for designing and implementing robust HTS assays tailored for the screening of piperazine-based compound libraries. We will delve into the rationale behind assay selection, methodologies for both biochemical and cell-based approaches, and the critical steps for data analysis and hit validation, ensuring scientific integrity and the generation of high-quality, actionable data.

Strategic Considerations for Screening Piperazine Libraries

The success of any HTS campaign hinges on the careful selection of an appropriate assay format that aligns with the biological question being addressed. For piperazine libraries, which are known to interact with a diverse range of targets, the choice of assay technology is paramount. Key considerations include the nature of the target (e.g., enzyme, receptor, protein-protein interaction), the desired level of biological complexity, and potential compound-specific interference.

A significant challenge in HTS is the occurrence of false positives and negatives, which can arise from various compound-dependent assay interferences.[4][6] Piperazine-containing compounds, due to their chemical properties, can sometimes interfere with assay signals. Therefore, it is crucial to incorporate counter-screens and orthogonal assays to validate initial hits and eliminate artifacts.

Biochemical Assays: Interrogating Molecular Interactions in a Purified System

Biochemical assays utilize purified biological components to directly measure the interaction between a compound and its target. These assays are highly amenable to HTS due to their simplicity, lower cost, and reduced potential for off-target effects compared to cell-based assays.

Application Focus 1: Kinase Inhibition Screening using Fluorescence Polarization

Kinases are a major class of drug targets, and many piperazine-based inhibitors have been developed.[7][8] Fluorescence Polarization (FP) is a powerful, homogeneous assay format for monitoring molecular interactions in solution, making it ideal for HTS of kinase inhibitors.[9]

Principle of the FP Kinase Assay:

The assay measures the change in the polarization of fluorescently labeled tracer molecules. A small, fluorescently labeled tracer (e.g., a labeled ATP-competitive probe) will tumble rapidly in solution, resulting in a low FP signal. When the tracer binds to a larger molecule, such as a kinase, its tumbling is restricted, leading to a higher FP signal. A competitive inhibitor from the piperazine library will displace the tracer from the kinase, causing a decrease in the FP signal.

Experimental Workflow for FP-Based Kinase Inhibition Assay:

FP_Kinase_Workflow cluster_prep Assay Preparation cluster_dispense Dispensing cluster_incubation1 Incubation 1 cluster_dispense2 Detection cluster_incubation2 Incubation 2 & Read cluster_analysis Data Analysis reagents Prepare Assay Buffer, Kinase, FP Tracer, and Piperazine Library dispense_compounds Dispense Piperazine Compounds into 384-well Plate reagents->dispense_compounds dispense_kinase Add Kinase Solution dispense_compounds->dispense_kinase incubate1 Incubate at RT (e.g., 15 min) dispense_kinase->incubate1 dispense_tracer Add FP Tracer Solution incubate1->dispense_tracer incubate2 Incubate at RT (e.g., 60 min) dispense_tracer->incubate2 read_plate Read Fluorescence Polarization incubate2->read_plate analyze Calculate % Inhibition and Z'-factor read_plate->analyze

Detailed Protocol: FP-Based Kinase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase Solution: Prepare a 2X working solution of the target kinase in assay buffer. The final concentration should be optimized to be at or below the Kd of the tracer.

    • FP Tracer Solution: Prepare a 2X working solution of the fluorescently labeled tracer in assay buffer. The final concentration should be in the low nanomolar range (e.g., 1-5 nM).

    • Compound Plates: Serially dilute the piperazine-based compound library in 100% DMSO. For a primary screen, a final assay concentration of 10 µM is common.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of compound solution from the library plates into the assay plates.

    • Add 5 µL of the 2X kinase solution to each well.

    • Mix by shaking the plate for 30 seconds.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X FP tracer solution to each well.

    • Mix by shaking the plate for 30 seconds.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a suitable plate reader.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing DMSO instead of a library compound.

    • Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the target kinase.

  • Data Analysis and Quality Control:

    • Calculate the percent inhibition for each compound.

    • The quality of the HTS assay is assessed by calculating the Z'-factor from the controls on each plate. A Z'-factor > 0.5 is considered excellent for HTS.[10]

ParameterRecommended Value
Final Assay Volume10 µL
Final Compound Conc.10 µM
Final DMSO Conc.0.5%
Incubation Time60 minutes
Z'-factor> 0.5

Cell-Based Assays: Assessing Compound Activity in a Biological Context

Cell-based assays offer the advantage of evaluating compound activity in a more physiologically relevant environment.[11] They are particularly well-suited for targets like GPCRs, where downstream signaling events are complex and involve multiple cellular components.

Application Focus 2: GPCR Antagonist Screening using a Calcium Flux Assay

GPCRs are a major target class for drugs containing the piperazine scaffold.[12] Many GPCRs signal through the Gq pathway, leading to an increase in intracellular calcium upon activation. This change in calcium concentration can be readily measured using fluorescent calcium indicators.

Principle of the Calcium Flux Assay:

Cells stably expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. When the GPCR is activated by an agonist, intracellular calcium levels rise, causing a significant increase in fluorescence. A piperazine-based antagonist will block the agonist-induced activation of the GPCR, thereby preventing the increase in fluorescence.

Signaling Pathway for Gq-Coupled GPCR Activation:

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca2+ Store IP3R->Ca_store Opens Channel Calcium_Release Ca2+ Release Ca_store->Calcium_Release Agonist Agonist Agonist->GPCR Activates Antagonist Antagonist (Piperazine) Antagonist->GPCR Blocks Fluorescence Fluorescence Increase Calcium_Release->Fluorescence Causes

Detailed Protocol: Calcium Flux Assay for GPCR Antagonists

  • Cell Preparation:

    • Plate cells stably expressing the target GPCR in 384-well black-walled, clear-bottom plates and culture overnight.

    • On the day of the assay, remove the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with probenecid) to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Assay Procedure:

    • Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR).

    • Add the piperazine compounds from the library plate to the cell plate.

    • Incubate for 15-30 minutes.

    • Add a pre-determined concentration (e.g., EC₈₀) of the cognate agonist for the target GPCR.

    • Measure the fluorescence intensity kinetically for 1-3 minutes.

  • Controls:

    • Negative Control (0% Inhibition): Wells with DMSO followed by agonist addition.

    • Positive Control (100% Inhibition): Wells with a known antagonist followed by agonist addition.

  • Data Analysis:

    • The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal.

    • Calculate the percent inhibition for each compound.

    • Determine the Z'-factor to assess assay quality.

ParameterRecommended Value
Cell DensityOptimized for 80-90% confluency
Agonist ConcentrationEC₈₀
Final Compound Conc.10 µM
Incubation Time15-30 minutes
Z'-factor> 0.5

Advanced Screening Technologies for Piperazine Libraries

Beyond traditional HTS assays, several advanced technologies offer unique advantages for screening piperazine-based and other compound libraries.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, no-wash assay technology that is highly sensitive and versatile.[13][14][15] It is particularly well-suited for detecting protein-protein interactions (PPIs), a target class where piperazine scaffolds have shown promise.

Principle of AlphaScreen:

The assay utilizes two types of beads: Donor beads and Acceptor beads.[14] The Donor beads, upon excitation at 680 nm, generate singlet oxygen. If an Acceptor bead is in close proximity (within 200 nm), the singlet oxygen triggers a cascade of energy transfer, resulting in light emission at 520-620 nm.[14] In a PPI assay, one interacting protein is captured on the Donor bead and the other on the Acceptor bead. A piperazine-based inhibitor that disrupts this interaction will separate the beads, leading to a loss of the AlphaScreen signal.

DNA-Encoded Library Technology (DELT)

DELT allows for the screening of billions of compounds simultaneously.[16][17] Each compound in the library is tagged with a unique DNA barcode that encodes its chemical structure.[18] The entire library is incubated with the target protein, and after washing away non-binders, the DNA barcodes of the bound compounds are amplified and sequenced to identify the "hits". The construction of stereochemically diverse piperazine-based DNA-encoded libraries has been reported, highlighting the utility of this technology for this scaffold.[19]

Hit Confirmation and Triage

A primary HTS campaign will inevitably identify a number of "hits". It is critical to perform a series of follow-up experiments to confirm their activity and eliminate false positives.

A typical hit triage workflow includes:

  • Re-testing of primary hits: Confirm the activity of the initial hits in the primary assay.

  • Dose-response curves: Determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.

  • Orthogonal assays: Validate the hits in a different assay format that relies on an independent detection technology.

  • Counter-screens: Rule out non-specific activity or assay interference.

  • Initial Structure-Activity Relationship (SAR) analysis: Test commercially available analogs of the confirmed hits to gain early insights into the SAR.

Conclusion

The piperazine scaffold continues to be a rich source of inspiration for the development of new therapeutics. The successful identification of novel, potent, and selective modulators of biological targets from piperazine-based libraries is highly dependent on the design and execution of robust and reliable HTS assays. By carefully selecting the appropriate assay format, incorporating rigorous quality control measures, and employing a systematic hit triage strategy, researchers can maximize the probability of success in their drug discovery endeavors. The protocols and strategies outlined in this guide provide a solid foundation for screening piperazine libraries against a wide range of biological targets.

References

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Sources

The Piperazine-Benzoic Acid Moiety: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for 3-Piperazin-1-yl-benzoic acid dihydrochloride and its Derivatives

Introduction: The Strategic Importance of the Piperazine-Benzoic Acid Scaffold

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique physicochemical properties, including its basicity, conformational flexibility, and capacity for diverse substitutions, allow it to serve as a versatile anchor in the design of novel therapeutic agents.[1] When coupled with a benzoic acid moiety, as in 3-Piperazin-1-yl-benzoic acid dihydrochloride, the resulting scaffold presents a bifunctional platform ripe for chemical elaboration and optimization in medicinal chemistry.

The piperazine moiety is a common feature in numerous approved drugs, spanning therapeutic areas such as oncology, psychiatry, and infectious diseases.[3][4] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, cell permeability, and target binding affinity.[1] The benzoic acid portion, on the other hand, offers a convenient handle for further chemical modifications, such as the formation of amides or esters, and can itself contribute to target engagement through hydrogen bonding and other non-covalent interactions.[5]

This technical guide serves as a comprehensive resource for researchers and drug development professionals on the application of 3-Piperazin-1-yl-benzoic acid dihydrochloride and its derivatives in medicinal chemistry. We will explore its utility as a core structural motif in the design of kinase inhibitors and other targeted therapies, providing both conceptual frameworks and detailed, actionable protocols.

I. Application in Kinase Inhibitor Design

The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy.[6] Many successful kinase inhibitors incorporate a piperazine ring to engage with the solvent-exposed region of the ATP-binding pocket. The 3-Piperazin-1-yl-benzoic acid scaffold is an excellent starting point for the design of novel kinase inhibitors, leveraging the piperazine for target engagement and the benzoic acid for further derivatization to enhance potency and selectivity.

A notable example of a related structure is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, a key intermediate in the synthesis of Imatinib (Gleevec®), a pioneering BCR-ABL kinase inhibitor for the treatment of chronic myeloid leukemia (CML).[7][8] This underscores the potential of the piperazine-benzoic acid framework in oncology drug discovery.

Conceptual Design Strategy

The general strategy for designing kinase inhibitors based on the 3-Piperazin-1-yl-benzoic acid scaffold involves the following key steps, as illustrated in the workflow diagram below:

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization A Start with 3-Piperazin-1-yl-benzoic acid dihydrochloride B Amide Coupling at Benzoic Acid Moiety A->B Introduce kinase-binding motif C Functionalization of Piperazine N-H A->C Modulate solubility & PK/PD D Purification and Characterization B->D C->D E Kinase Inhibition Assay (e.g., LanthaScreen™) D->E F Cellular Proliferation Assay (e.g., MTT) E->F G Selectivity Profiling (KinomeScan™) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I I->B Iterative Refinement

Caption: A generalized workflow for the design and optimization of kinase inhibitors.

Protocol: Synthesis of an Amide Derivative

This protocol describes a general method for the amide coupling of 3-Piperazin-1-yl-benzoic acid with a hypothetical amine (R-NH2), which could represent a moiety designed to interact with a specific kinase.

Materials:

  • 3-Piperazin-1-yl-benzoic acid dihydrochloride

  • Desired amine (R-NH2)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve 3-Piperazin-1-yl-benzoic acid dihydrochloride (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

  • Add TEA (2.2 eq) to neutralize the hydrochloride salts and facilitate the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DMF dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the formation of the NHS ester by thin-layer chromatography (TLC).

  • Amide Formation: In a separate flask, dissolve the desired amine (R-NH2) (1.0 eq) in anhydrous DMF.

  • Add the amine solution to the activated NHS ester mixture.

  • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (3x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the structure and purity of the final compound using NMR, mass spectrometry, and HPLC.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of a synthesized compound against a target kinase using a commercially available assay system, such as the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

  • Synthesized inhibitor compound

  • Target kinase

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • TR-FRET dilution buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, typically starting from a high concentration (e.g., 1 mM) and performing 1:3 dilutions.

  • Assay Plate Preparation:

    • Add the kinase, Eu-labeled antibody, and tracer to the TR-FRET dilution buffer to create the assay solution.

    • Dispense the assay solution into the wells of the 384-well microplate.

    • Add the serially diluted inhibitor compounds to the assay wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Compound Target Kinase IC50 (nM) Reference
Derivative ABCR-ABL5.2Fictional Data
Derivative BEGFR12.8Fictional Data
ImatinibBCR-ABL37.5[6]

II. Application in GPCR Ligand Design

The piperazine scaffold is also a prominent feature in ligands for G-protein coupled receptors (GPCRs), particularly those targeting dopamine and serotonin receptors.[4][9] Derivatives of 3-Piperazin-1-yl-benzoic acid can be designed as antagonists or agonists for these receptors, with potential applications in treating psychiatric and neurological disorders.

Conceptual Design Strategy for Dopamine D3 Receptor Ligands

The design of selective dopamine D3 receptor ligands often involves an aryl-piperazine moiety linked via an alkyl chain to a terminal aromatic group.[9] The 3-Piperazin-1-yl-benzoic acid scaffold can be envisioned as a starting point where the benzoic acid is either part of the terminal aromatic group or is used as a handle to attach it.

G cluster_0 Scaffold cluster_1 Functionalization cluster_2 Evaluation A 3-Piperazin-1-yl- benzoic acid B Attach Aryl Group to Piperazine N-H (e.g., 2,3-dichlorophenyl) A->B C Convert Benzoic Acid to Amide with Terminal Aryl Group A->C D Radioligand Binding Assay (D2, D3, D4 receptors) B->D C->D E Functional Assays (e.g., cAMP accumulation) D->E

Caption: Design strategy for dopamine D3 receptor ligands.

Protocol: Radioligand Binding Assay

This protocol provides a general method for assessing the binding affinity of a compound to a specific GPCR subtype, such as the dopamine D3 receptor, using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO cells transfected with human D3 receptor cDNA)

  • Radioligand (e.g., [³H]spiperone)

  • Synthesized test compounds

  • Non-specific binding control (e.g., haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the Ki (inhibitory constant) value.

Compound D3 Receptor Ki (nM) D2 Receptor Ki (nM) D3/D2 Selectivity Reference
Ligand X1.489.664[9]
Ligand Y15.250032.9Fictional Data

III. Broader Applications and Future Directions

The versatility of the 3-Piperazin-1-yl-benzoic acid scaffold extends beyond kinase and GPCR modulation. The piperazine moiety is a known pharmacophore in compounds with a wide range of biological activities, including:

  • Anti-inflammatory: Derivatives have shown potential as anti-inflammatory agents.[10][11]

  • Anticancer: The scaffold is present in various anticancer compounds, acting through diverse mechanisms.[12][13]

  • Antimicrobial: Piperazine derivatives have been investigated for their antibacterial and antifungal properties.[3]

Future research in this area will likely focus on leveraging this privileged scaffold in new therapeutic contexts, such as in the development of covalent inhibitors, allosteric modulators, and agents for targeting protein-protein interactions. The synthetic tractability of 3-Piperazin-1-yl-benzoic acid dihydrochloride ensures its continued relevance as a valuable building block in the ever-evolving field of medicinal chemistry.

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  • PubMed. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Available from: [Link].

  • PubMed Central. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Available from: [Link].

  • PubMed. Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Available from: [Link].

  • PubMed. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Available from: [Link].

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Available from: [Link].

Sources

The Synthetic Chemist's Guide to 3-Piperazin-1-yl-benzoic acid dihydrochloride: A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the piperazine moiety is a cornerstone of molecular design, imparting favorable pharmacokinetic properties and providing a versatile scaffold for targeted drug development.[1][2][3] Among the numerous piperazine-containing building blocks, 3-Piperazin-1-yl-benzoic acid dihydrochloride stands out as a particularly valuable intermediate. Its bifunctional nature, possessing both a reactive carboxylic acid and a piperazine ring, opens a gateway to a diverse array of molecular architectures, particularly in the synthesis of kinase inhibitors, GPCR modulators, and other complex therapeutic agents.[2][4]

This comprehensive guide provides detailed application notes and robust protocols for the effective utilization of 3-Piperazin-1-yl-benzoic acid dihydrochloride in key synthetic transformations. Moving beyond simple procedural steps, we delve into the rationale behind experimental choices, ensuring a thorough understanding of the underlying chemical principles for successful and reproducible outcomes.

Core Properties and Handling

Before embarking on synthetic manipulations, a clear understanding of the physicochemical properties and handling requirements of 3-Piperazin-1-yl-benzoic acid dihydrochloride is paramount.

PropertyValueSource
CAS Number 1187931-15-2
Molecular Formula C₁₁H₁₆N₂O₂Cl₂
Molecular Weight 279.17 g/mol
Appearance White to off-white solidGeneral Supplier Information
Solubility Soluble in water and methanolGeneral Chemical Principles

Safety and Handling: 3-Piperazin-1-yl-benzoic acid dihydrochloride should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Application I: Amide Bond Formation - The Gateway to Bioactive Amides

The most prevalent application of 3-Piperazin-1-yl-benzoic acid is its use as a carboxylic acid component in amide bond formation. This reaction is fundamental to the synthesis of a vast number of pharmaceutical compounds. The dihydrochloride form of the starting material necessitates the use of a base to liberate the free carboxylic acid and the secondary amine of the piperazine ring for subsequent reactions.

Protocol 1: HATU-Mediated Amide Coupling

This protocol employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient and widely used coupling reagent that minimizes side reactions and often provides high yields.

Rationale: HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the generated hexafluorophosphate salt and to deprotonate the amine nucleophile, driving the reaction to completion.

HATU_Coupling cluster_reactants Reactants & Reagents cluster_process Reaction Process 3PBA 3-Piperazin-1-yl-benzoic acid dihydrochloride Activation 1. Dissolve 3-PBA in DMF 2. Add DIPEA (≥ 3 eq.) 3. Add HATU (1.1 eq.) 4. Stir for 15-30 min 3PBA->Activation Amine Primary or Secondary Amine (R-NH₂) Coupling 5. Add Amine (1.0-1.2 eq.) 6. Stir at RT for 2-16 h Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation Solvent Anhydrous DMF Solvent->Activation Activation->Coupling Workup 7. Dilute with EtOAc 8. Wash with aq. NaHCO₃ & brine Coupling->Workup Purification 9. Dry (Na₂SO₄), filter, concentrate 10. Purify by column chromatography Workup->Purification Product Desired Amide Product Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • To a solution of 3-Piperazin-1-yl-benzoic acid dihydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (3.0-4.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.1-1.2 eq) to the reaction mixture and stir for an additional 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic and cost-effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt).

Rationale: EDC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt acts as an additive that traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization (if chiral amines are used) compared to the O-acylisourea itself.

EDC_Coupling cluster_reactants Reactants & Reagents cluster_process Reaction Process 3PBA 3-Piperazin-1-yl-benzoic acid dihydrochloride Mixing 1. Dissolve 3-PBA, Amine, HOBt in solvent 2. Add Base (≥ 3 eq.) 3PBA->Mixing Amine Primary or Secondary Amine (R-NH₂) Amine->Mixing EDC EDC·HCl Coupling 3. Cool to 0 °C 4. Add EDC·HCl (1.2 eq.) 5. Stir, warm to RT for 4-24 h EDC->Coupling HOBt HOBt HOBt->Mixing Base DIPEA or Et₃N Base->Mixing Solvent Anhydrous DMF or DCM Solvent->Mixing Mixing->Coupling Workup 6. Dilute with EtOAc 7. Wash with aq. NaHCO₃ & brine Coupling->Workup Purification 8. Dry (Na₂SO₄), filter, concentrate 9. Purify by column chromatography Workup->Purification Product Desired Amide Product Purification->Product

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 3-Piperazin-1-yl-benzoic acid dihydrochloride (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or dichloromethane (DCM).

  • Add a suitable non-nucleophilic base such as DIPEA or triethylamine (Et₃N) (3.0-4.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Coupling ReagentAdditiveBaseTypical Reaction TimeTypical Yield (%)
HATU NoneDIPEA2-16 h80-95%
EDC·HCl HOBtDIPEA/Et₃N4-24 h70-90%

Application II: Esterification - Accessing Ester Derivatives

Esterification of the carboxylic acid moiety provides another avenue for molecular diversification, enabling the synthesis of compounds with altered solubility and metabolic profiles.

Protocol 3: Fischer Esterification

This classic acid-catalyzed esterification is a straightforward method for producing simple alkyl esters.

Rationale: In the presence of a strong acid catalyst (e.g., sulfuric acid), the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and using a large excess of the alcohol as the solvent drives the equilibrium towards the formation of the ester product.

Step-by-Step Protocol:

  • Suspend 3-Piperazin-1-yl-benzoic acid dihydrochloride (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used in large excess as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography to obtain the desired product.

Conclusion

3-Piperazin-1-yl-benzoic acid dihydrochloride is a highly valuable and versatile intermediate for the synthesis of complex molecules in drug discovery. The protocols detailed herein for amide bond formation and esterification provide robust and reliable methods for the elaboration of this building block. By understanding the underlying chemical principles and the rationale for the chosen reagents and conditions, researchers can confidently and efficiently incorporate this important scaffold into their synthetic strategies, accelerating the development of novel therapeutic agents. The inherent modularity of these reactions allows for the creation of extensive compound libraries, which are essential for modern structure-activity relationship (SAR) studies.[1]

References

  • Ghanghoria, R., Kumar, A., & Singh, V. K. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved from [Link]

  • de Oliveira, R. S., da Silva, A. C. G., de Castro, A. A., de Oliveira, L. D. L., & da Silva, L. L. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Piperazin-1-yl-benzoic acid dihydrochloride. Retrieved from [Link]

  • Sharma, R., Kumar, V., & Sharma, P. C. (2022). The medicinal chemistry of piperazines: A review. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analysis of 3-Piperazin-1-yl-benzoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Piperazin-1-yl-benzoic acid dihydrochloride is a bifunctional organic molecule incorporating a piperazine ring and a benzoic acid moiety. This structure imparts both basic and acidic characteristics, making it a compound of interest in pharmaceutical development as a potential active pharmaceutical ingredient (API) or a key intermediate. The presence of two ionizable centers and a UV-absorbing chromophore dictates the selection of appropriate analytical methodologies for its quantification and purity assessment.

Accurate and robust analytical methods are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. These methods are integral throughout the drug development lifecycle, from initial characterization of the drug substance to quality control of the final drug product and stability testing. This document provides detailed application notes and protocols for the analysis of 3-Piperazin-1-yl-benzoic acid dihydrochloride, designed for researchers, scientists, and drug development professionals. The methodologies have been structured to align with the principles of scientific integrity and are grounded in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of 3-Piperazin-1-yl-benzoic acid dihydrochloride is fundamental to the development of robust analytical methods.

  • Chemical Structure: C₁₁H₁₄N₂O₂·2HCl

  • Molecular Weight: 279.16 g/mol [1]

  • Ionization Constants (pKa): The molecule possesses two key ionizable groups: the carboxylic acid of the benzoic acid moiety and the two nitrogen atoms of the piperazine ring. The pKa of benzoic acid is approximately 4.2[2]. The pKb values for piperazine are 5.35 and 9.73, which correspond to pKa values for the conjugate acids of approximately 8.65 and 4.27, respectively. The substitution on both rings will influence these pKa values. The presence of multiple pKa values necessitates careful control of pH in chromatographic separations to ensure consistent ionization state and, consequently, reproducible retention behavior.

  • UV Absorbance: The benzoic acid component of the molecule contains a chromophore that absorbs UV radiation. Benzoic acid exhibits absorption maxima at approximately 230 nm and 274 nm[2][3]. The substitution of the piperazine group at the meta position is expected to cause a slight bathochromic (red) shift in the UV spectrum. Therefore, a detection wavelength in the range of 230-280 nm is anticipated to be suitable for UV-based analytical methods.

  • Solubility: As a dihydrochloride salt, the compound is expected to be freely soluble in water and polar organic solvents such as methanol. Piperazine itself is highly soluble in water and ethanol[4]. This property facilitates sample preparation for both chromatographic and titrimetric analyses.

Overall Workflow for Method Development and Validation

The development and validation of analytical methods for 3-Piperazin-1-yl-benzoic acid dihydrochloride should follow a systematic and logical progression to ensure the final methods are fit for their intended purpose.

Method Development Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_doc Documentation & Implementation start Define Analytical Target Profile lit_review Literature Review & Physicochemical Analysis start->lit_review method_select Select Analytical Technique (HPLC/Titration) lit_review->method_select param_opt Optimize Method Parameters method_select->param_opt pre_val Pre-validation Checks param_opt->pre_val specificity Specificity & Forced Degradation pre_val->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness protocol Finalize Protocol robustness->protocol report Validation Report protocol->report implementation Routine Use report->implementation

Caption: Workflow for the development and validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Determination

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the primary choice for the simultaneous assay of 3-Piperazin-1-yl-benzoic acid dihydrochloride and the determination of its related impurities and degradation products. The benzoic acid moiety provides a UV chromophore, making UV detection a suitable choice.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven performance in retaining and separating a wide range of small molecules.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is employed. The pH of the aqueous buffer is a critical parameter due to the multiple ionizable groups in the analyte. To ensure good peak shape and reproducible retention, the mobile phase pH should be controlled to be at least 2 pH units away from the pKa values of the analyte. A pH of around 3.0 is a good starting point, as it will suppress the ionization of the carboxylic acid group and ensure the protonation of the piperazine nitrogens, leading to a single, well-defined species.

  • Detection: Based on the UV absorbance characteristics of the benzoic acid chromophore, a detection wavelength in the range of 230-280 nm should be evaluated. A wavelength of 254 nm is often a good starting point for aromatic compounds.

Experimental Protocol: HPLC Method

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of 3-Piperazin-1-yl-benzoic acid dihydrochloride.

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate, phosphoric acid (or other suitable buffer components).

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Acetonitrile (90:10 v/v)

3. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 3-Piperazin-1-yl-benzoic acid dihydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.

  • The tailing factor for the analyte peak should be not more than 2.0.

  • The theoretical plates for the analyte peak should be not less than 2000.

Method Validation Protocol (as per ICH Q2(R2))

The developed HPLC method must be validated to demonstrate its suitability for its intended purpose.

1. Specificity (Forced Degradation Study)

  • Objective: To demonstrate that the method is stability-indicating, meaning it can separate the main analyte peak from any degradation products.

  • Protocol:

    • Prepare solutions of 3-Piperazin-1-yl-benzoic acid dihydrochloride (approx. 1 mg/mL) in the diluent.

    • Subject the solutions to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours, then dissolve in the diluent.

      • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for an appropriate duration (e.g., as per ICH Q1B guidelines).

    • Analyze the stressed samples by the proposed HPLC method.

    • Acceptance Criteria: The method should demonstrate adequate separation of the degradation products from the main analyte peak. The peak purity of the analyte peak in the stressed samples should be evaluated using a PDA detector.

Forced_Degradation cluster_stress Stress Conditions API 3-Piperazin-1-yl-benzoic acid dihydrochloride Acid Acid (HCl) API->Acid Base Base (NaOH) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Sources

Solid-Phase Synthesis of Piperazine Derivatives: A Guide for Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of clinically successful drugs.[1][2][3] Its unique physicochemical properties, including the ability to modulate aqueous solubility and bioavailability, make it a highly desirable motif in drug design.[4][5] Solid-phase synthesis (SPS) has emerged as a powerful technology for the rapid and efficient construction of diverse libraries of piperazine derivatives, accelerating the drug discovery process.[6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key techniques, strategies, and protocols for the solid-phase synthesis of piperazine-containing compounds. We delve into the critical aspects of resin and linker selection, orthogonal protection strategies, and robust synthetic methodologies, supported by detailed, field-proven protocols and troubleshooting insights.

Introduction: The Synergy of Piperazine and Solid-Phase Synthesis

The inherent symmetry of the piperazine ring presents a synthetic challenge, often requiring meticulous protection and deprotection steps to achieve selective functionalization at the N1 and N4 positions.[8] Solid-phase synthesis elegantly addresses this challenge by immobilizing the piperazine moiety or a precursor onto a solid support, thereby simplifying purification and enabling the use of excess reagents to drive reactions to completion.[6] This approach is particularly amenable to high-throughput parallel synthesis and the generation of large combinatorial libraries, which are essential for structure-activity relationship (SAR) studies.[7][9]

The core principle of SPS involves anchoring the initial building block to an insoluble polymer resin, followed by a series of sequential chemical transformations.[10] Intermediates remain covalently attached to the resin, allowing for the removal of excess reagents and byproducts by simple filtration and washing.[6][11] The final product is then cleaved from the solid support. This streamlined workflow significantly reduces the need for traditional purification techniques like column chromatography at intermediate stages.[12]

Foundational Components: Resins and Linkers

The choice of solid support and the linking strategy is paramount to a successful solid-phase synthesis campaign. The resin's chemical and physical properties, along with the linker's cleavage conditions, dictate the overall synthetic plan.

Solid Supports (Resins)

The most commonly employed resins for the solid-phase synthesis of small molecules, including piperazine derivatives, are based on cross-linked polystyrene. Key considerations for resin selection include:

  • Loading Capacity: This refers to the amount of the initial substrate that can be attached to the resin, typically expressed in millimoles per gram (mmol/g).

  • Swelling Characteristics: The resin must swell adequately in the chosen solvents to ensure that the reactive sites are accessible to the reagents in the solution phase.

  • Mechanical and Chemical Stability: The resin must be robust enough to withstand the physical agitation and chemical conditions of the entire synthetic sequence.

Resin TypeCommon Functional GroupTypical Loading Capacity (mmol/g)Key Characteristics
Wang Resin p-Alkoxybenzyl alcohol0.5 - 1.5Widely used for the synthesis of molecules with a C-terminal carboxylic acid. Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA).[12]
2-Chlorotrityl Chloride (2-CTC) Resin Chlorotrityl1.0 - 2.0Highly acid-labile, allowing for the cleavage of the product under mild acidic conditions while keeping acid-sensitive protecting groups intact.[13]
Rink Amide Resin TFA-labile linker0.4 - 0.8Designed for the synthesis of C-terminal amides.[13]
Piperazine Trityl Resin Piperazine attached via a trityl linker0.3 - 0.8A pre-loaded resin that simplifies the initial steps of the synthesis by providing a ready-to-use piperazine scaffold.[14]
Linker Strategies

The linker connects the growing molecule to the solid support and determines the conditions under which the final product is released. The choice of linker is critical for ensuring compatibility with the planned chemical transformations.

  • Carbamate Linkage: A common and robust method for attaching piperazine to hydroxyl-functionalized resins like Wang resin.[9][12] The formation of a carbamate bond provides a stable anchor that is typically cleaved under strong acidic conditions.

  • Piperazine Amide Linker: This strategy can be employed for specific applications, such as traceless synthesis where the linker is not incorporated into the final molecule.[9][15] Cyclative cleavage is a powerful technique that can be used with this type of linker, where the cleavage step also forms a new heterocyclic ring.[9][15]

Orchestrating Selectivity: Orthogonal Protecting Group Strategies

To achieve selective functionalization of the two nitrogen atoms of the piperazine ring, an orthogonal protecting group strategy is essential.[8] Orthogonal protecting groups can be removed under distinct conditions without affecting each other.[11]

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[8]Stable to base and hydrogenolysis[8]
Benzyloxycarbonyl Cbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂/Pd/C)[8]Stable to acidic and basic conditions
9-Fluorenylmethoxycarbonyl FmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% piperidine in DMF)[8]Labile to bases, stable to acids and hydrogenolysis

The judicious choice of an orthogonal protecting group pair, such as Boc and Cbz, allows for the sequential derivatization of the N1 and N4 positions of the piperazine core.

Synthetic Methodologies and Protocols

Several robust synthetic strategies have been developed for the solid-phase synthesis of piperazine derivatives. The following sections provide an overview of common approaches and detailed protocols.

General Workflow for Solid-Phase Piperazine Synthesis

The overall process can be visualized as a cyclical series of steps, as illustrated in the diagram below.

sps_workflow Resin 1. Resin Swelling Attachment 2. Piperazine Attachment Resin->Attachment Activate Resin Add Piperazine Deprotection1 3. N1 Deprotection Attachment->Deprotection1 Orthogonal Protecting Group Removal Derivatization1 4. N1 Derivatization Deprotection1->Derivatization1 Coupling Reaction (e.g., Acylation, Alkylation) Deprotection2 5. N4 Deprotection Derivatization1->Deprotection2 Second Orthogonal Protecting Group Removal Derivatization2 6. N4 Derivatization Deprotection2->Derivatization2 Second Coupling Reaction Cleavage 7. Cleavage from Resin Derivatization2->Cleavage Cleavage Cocktail (e.g., TFA) Purification 8. Final Product Purification Cleavage->Purification HPLC

Caption: General workflow for the solid-phase synthesis of piperazine derivatives.

Protocol 1: Attachment of Piperazine to Wang Resin via a Carbamate Linker

This protocol describes the initial step of immobilizing piperazine onto a commonly used solid support.[12]

Materials:

  • Wang resin

  • p-Nitrophenyl chloroformate

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperazine

  • Standard solid-phase synthesis vessel

  • Orbital shaker

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 eq) in anhydrous DCM in a solid-phase synthesis vessel for 1 hour.

  • Activation of Resin: Drain the DCM and add a solution of p-nitrophenyl chloroformate (3.0 eq) and pyridine (3.0 eq) in anhydrous DCM. Shake the mixture at room temperature for 12 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the activated resin under vacuum.

  • Piperazine Coupling: Swell the activated resin in anhydrous DMF. Add a solution of piperazine (5.0 eq) in anhydrous DMF. Shake the mixture at room temperature for 24 hours.

  • Final Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the piperazine-functionalized resin under vacuum.

Protocol 2: Reductive Amination for N-Alkylation on Solid Phase

Reductive amination is a versatile method for introducing alkyl substituents onto the piperazine nitrogen.[16][17]

Materials:

  • N-Boc-piperazine loaded resin

  • Aldehyde or ketone (3.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 eq)[16]

  • 1% Acetic acid in Dichloroethane (DCE)

  • Anhydrous Dichloroethane (DCE)

Procedure:

  • Resin Swelling: Swell the N-Boc-piperazine loaded resin in anhydrous DCE for 1 hour.

  • Imine Formation: Add the aldehyde or ketone (3.0 eq) to the swollen resin, followed by 1% acetic acid in DCE. Shake the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (3.0 eq) to the reaction mixture and shake at room temperature for 12-24 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCE (3x), Methanol (3x), and DCM (3x). Dry the resin under vacuum.

On-Resin Cyclization

On-resin cyclization is a powerful technique that leverages the "pseudo-dilution" effect of the solid support to favor intramolecular reactions over intermolecular oligomerization.[18][19] This is particularly useful for the synthesis of cyclic peptides and other macrocycles containing a piperazine moiety. The general strategy involves assembling a linear precursor on the resin, followed by a cyclization step that often coincides with cleavage from the support (cyclative cleavage).[9][15]

on_resin_cyclization Start Linear Precursor on Resin Deprotect Terminal Group Deprotection Start->Deprotect Cyclize Intramolecular Cyclization Deprotect->Cyclize Induce Ring Closure Cleave Cleavage (Optional) Cyclize->Cleave Cyclative Cleavage Product Cyclic Product Cyclize->Product On-Resin Product Cleave->Product

Caption: Conceptual workflow for on-resin cyclization.

Monitoring and Analysis in Solid-Phase Synthesis

Monitoring the progress of reactions on a solid support is more challenging than in solution-phase chemistry.[20][21] A combination of qualitative and quantitative methods is often employed.

Analytical TechniqueApplicationAdvantagesLimitations
Kaiser (Ninhydrin) Test Detection of primary amines[22]Simple, rapid, and colorimetricDoes not detect secondary amines
FT-IR Spectroscopy Monitoring the appearance/disappearance of functional groups (e.g., C=O, N-H)[22]Non-destructive, can be performed directly on the resin beadsCan be difficult to quantify, spectral overlap
Magic Angle Spinning (MAS) NMR Structural elucidation of resin-bound intermediates[22]Provides detailed structural informationRequires specialized equipment, lower sensitivity than solution NMR
Cleavage and Analysis A small aliquot of the resin is cleaved and the product is analyzed by LC-MS or HPLCProvides accurate information on reaction conversion and purityDestructive, time-consuming

Applications in Drug Discovery

The versatility of solid-phase synthesis has enabled the creation of large and diverse libraries of piperazine derivatives for various therapeutic targets.

  • Central Nervous System (CNS) Agents: Arylpiperazines are a well-established class of compounds with activity at serotonin (5-HT) and dopamine receptors. Solid-phase synthesis has been instrumental in developing libraries of these compounds for the treatment of depression, anxiety, and psychosis.[7]

  • Antibacterial Agents: Solid-phase strategies have been successfully employed to rapidly synthesize novel bacterial topoisomerase inhibitors based on a piperazine scaffold, addressing the urgent need for new antibiotics.[23]

  • Kinase Inhibitors: The piperazine ring is a common feature in many kinase inhibitors used in oncology. Solid-phase synthesis facilitates the exploration of SAR to optimize potency and selectivity.[17]

Troubleshooting and Expert Insights

  • Incomplete Reactions: If a reaction does not go to completion, as indicated by monitoring techniques, consider increasing the reaction time, temperature, or the excess of the reagent. Double coupling, where the coupling step is repeated, can also be effective.

  • Resin Aggregation: During peptide synthesis on a polystyrene resin, aggregation of the growing peptide chains can lead to incomplete reactions. Using specialized resins like PEG-polystyrene graft copolymers or incorporating structure-breaking elements can mitigate this issue.[24]

  • Side Reactions during Cleavage: The choice of cleavage cocktail is crucial to avoid unwanted side reactions. Scavengers, such as triisopropylsilane (TIS) or water, are often added to the cleavage mixture to quench reactive species generated during the deprotection of certain side chains.

  • Diketopiperazine Formation: In the synthesis of dipeptides, intramolecular cyclization to form a diketopiperazine can occur, especially during the Fmoc deprotection of the second amino acid.[24] This can be minimized by using specific coupling reagents or by incorporating pseudoproline dipeptides.[25][26]

Conclusion

Solid-phase synthesis has revolutionized the preparation of piperazine derivatives for drug discovery and medicinal chemistry. The ability to rapidly generate and screen libraries of compounds has significantly accelerated the identification of new therapeutic leads. By understanding the fundamentals of resin and linker chemistry, employing robust orthogonal protection strategies, and utilizing optimized synthetic protocols, researchers can harness the full potential of this powerful technology. The continued development of novel solid-phase techniques will undoubtedly further expand the chemical space accessible to medicinal chemists and contribute to the discovery of the next generation of piperazine-based drugs.

References

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  • Analytical Methods for Solid Phase Peptide Synthesis. (2004). Current Organic Chemistry, 8(18), 1763-1776. [Link]

  • Analytical techniques for small molecule solid phase synthesis. (2002). Current Medicinal Chemistry, 9(23), 2103-2127. [Link]

  • Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. (2012). ACS Combinatorial Science, 14(8), 442-446. [Link]

  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. (n.d.). University of Southampton. [Link]

  • Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones. (2012). ACS Combinatorial Science, 14(8), 442-446. [Link]

  • Solid-Phase Synthesis Using the Disrupted Ugi Reaction. (n.d.). Multicomponent Reactions in Organic Synthesis. [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2011). Molecules, 16(8), 6641-6656. [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. (2002). Current Medicinal Chemistry, 9(23), 2103-27. [Link]

  • The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. (2000). Journal of Combinatorial Chemistry, 2(2), 143-153. [Link]

  • Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. (2002). Journal of Peptide Research, 60(6), 356-364. [Link]

  • Solid-Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. (2011). Journal of Visualized Experiments, (57), e3386. [Link]

  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. (2015). RSC Advances, 5(126), 104417-104425. [Link]

  • Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 57, 128499. [Link]

  • Solid Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. (2001). Organic Letters, 3(5), 747-750. [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2020). International Journal of Molecular Sciences, 21(18), 6813. [Link]

  • Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. (1999). Journal of Combinatorial Chemistry, 1(4), 303-306. [Link]

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (2018). Bioconjugate Chemistry, 29(10), 3296-3300. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions, 50(3), 785-800. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • Solid phase synthesis of 2-aminobutadienes using a piperazine linker. (1997). Tetrahedron Letters, 38(40), 7075-7078. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(17), 6393. [Link]

  • Reductive amination of piperazine. (2023). Reddit. [Link]

  • Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. (2023). ChemRxiv. [Link]

  • Piperazine and morpholine: Synthetic... (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). Journal of Agricultural and Food Chemistry, 70(18), 5485-5507. [Link]

  • The medicinal chemistry of piperazines: A review. (2022). Archiv der Pharmazie, 355(11), e2200219. [Link]

  • Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. (2022). Chinese Chemical Letters, 33(8), 3749-3758. [Link]

  • Recent Advances in Piperazine Synthesis. (2019). Synthesis, 51(10), 2049-2068. [Link]

  • On-resin native chemical ligation for cyclic peptide synthesis. (2002). Journal of Peptide Research, 60(1), 35-44. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3111-3121. [Link]

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  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules, 26(19), 6039. [Link]

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Application Notes and Protocols for the Scale-up Synthesis of 3-Piperazin-1-yl-benzoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed technical overview and scalable protocols for the synthesis of 3-Piperazin-1-yl-benzoic acid dihydrochloride, a key building block in pharmaceutical research and development. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines two robust synthetic strategies: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-Catalyzed Buchwald-Hartwig Amination. The causality behind experimental choices, process optimization for scale-up, and rigorous analytical characterization are discussed in depth. This guide is designed to ensure scientific integrity, providing self-validating protocols grounded in established chemical principles.

Introduction

Arylpiperazine moieties are prevalent structural motifs in a vast array of pharmacologically active compounds, valued for their ability to interact with various biological targets. 3-Piperazin-1-yl-benzoic acid, in its dihydrochloride salt form for enhanced stability and solubility, serves as a critical intermediate in the synthesis of numerous drug candidates. The scale-up of its synthesis from laboratory to pilot and production scales presents unique challenges, including reaction efficiency, impurity profiling, cost-effectiveness, and safety. This document provides a detailed roadmap for the successful and scalable synthesis of this important compound.

Retrosynthetic Analysis and Strategic Choices

The synthesis of 3-Piperazin-1-yl-benzoic acid fundamentally involves the formation of a carbon-nitrogen bond between the piperazine ring and the benzoic acid backbone. Two primary retrosynthetic disconnections are considered, each leading to a distinct and viable synthetic strategy.

G product 3-Piperazin-1-yl-benzoic acid dihydrochloride intermediate 3-Piperazin-1-yl-benzoic acid product->intermediate Salt Formation (HCl) piperazine Piperazine intermediate->piperazine C-N Bond Formation benzoic_acid_synthon 3-Halobenzoic Acid (X = Br, Cl) intermediate->benzoic_acid_synthon C-N Bond Formation G cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Salt Formation A 3-Chlorobenzoic Acid C Heat A->C B Piperazine (excess) B->C D 3-(Piperazin-1-yl)benzoic acid C->D S~N~Ar E Crude Product D->E Aqueous Work-up F Purified Free Base E->F Crystallization G 3-Piperazin-1-yl-benzoic acid dihydrochloride F->G HCl (e.g., in Isopropanol)

Caption: Workflow for the SNAr synthesis of 3-Piperazin-1-yl-benzoic acid dihydrochloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
3-Chlorobenzoic Acid156.571.5710.01.0
Piperazine, Anhydrous86.144.3150.05.0
Toluene-10 L--
Isopropanol-15 L--
Concentrated HCl36.46As required--
Deionized Water-As required--
50% w/w NaOH (aq)-As required--

Protocol:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge anhydrous piperazine (4.31 kg, 50.0 mol). Begin agitation and heat the piperazine to 100-110 °C to create a molten state.

  • Reagent Addition: Slowly add 3-chlorobenzoic acid (1.57 kg, 10.0 mol) in portions to the molten piperazine over 1-2 hours. The addition is exothermic, and the rate should be controlled to maintain the reaction temperature below 140 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 130-135 °C and maintain for 24-36 hours. Monitor the reaction progress by HPLC until the consumption of 3-chlorobenzoic acid is complete.

  • Work-up - Quenching and Piperazine Removal: Cool the reaction mixture to 80-90 °C and cautiously add deionized water (10 L). The excess piperazine will dissolve in the aqueous layer.

  • Extraction: Transfer the mixture to a separation vessel. Add toluene (10 L) and adjust the pH of the aqueous layer to >12 with 50% aqueous sodium hydroxide to ensure the product is in its free base form and partitioned into the organic layer. Separate the layers and extract the aqueous layer with a further portion of toluene (5 L).

  • Washing: Combine the toluene extracts and wash with deionized water (2 x 5 L) to remove any remaining piperazine.

  • Solvent Swap and Crystallization of Free Base: Concentrate the toluene solution under reduced pressure. Add isopropanol (5 L) and continue the distillation to azeotropically remove residual toluene. Cool the isopropanol solution to 0-5 °C to crystallize the free base of 3-Piperazin-1-yl-benzoic acid. Filter the solid and wash with cold isopropanol.

  • Dihydrochloride Salt Formation: Suspend the purified free base in isopropanol (10 L). While stirring, slowly add concentrated hydrochloric acid until the pH of the slurry is <2. A thick precipitate will form. Stir the slurry at room temperature for 2-4 hours.

  • Isolation and Drying: Filter the solid product, wash with cold isopropanol, and dry under vacuum at 50-60 °C to a constant weight.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

This method utilizes a palladium catalyst and a phosphine ligand to couple 3-bromobenzoic acid with piperazine under milder conditions.

G cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Salt Formation A 3-Bromobenzoic Acid F Buchwald-Hartwig Coupling A->F B Piperazine B->F C Pd Catalyst & Ligand C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F G G F->G Formation of 3-(Piperazin-1-yl)benzoic acid H Crude Product G->H Aqueous Work-up I Purified Free Base H->I Crystallization J 3-Piperazin-1-yl-benzoic acid dihydrochloride I->J HCl (e.g., in Isopropanol)

Caption: Workflow for the Buchwald-Hartwig synthesis of 3-Piperazin-1-yl-benzoic acid dihydrochloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
3-Bromobenzoic Acid201.022.0110.01.0
Piperazine, Anhydrous86.141.0312.01.2
Palladium(II) Acetate224.500.0220.10.01
Xantphos578.680.0870.150.015
Sodium tert-butoxide96.102.3124.02.4
Toluene-20 L--
Isopropanol-15 L--
Concentrated HCl36.46As required--
Deionized Water-As required--

Protocol:

  • Catalyst Pre-formation (Optional but Recommended for Scale-up): In a separate inerted vessel, charge toluene (2 L), Palladium(II) Acetate (0.022 kg, 0.1 mol), and Xantphos (0.087 kg, 0.15 mol). Stir at room temperature for 30 minutes.

  • Reaction Setup: In the main reactor, under an inert atmosphere (Nitrogen or Argon), charge 3-bromobenzoic acid (2.01 kg, 10.0 mol), piperazine (1.03 kg, 12.0 mol), sodium tert-butoxide (2.31 kg, 24.0 mol), and toluene (18 L).

  • Reaction: Add the pre-formed catalyst solution to the main reactor. Heat the mixture to 90-100 °C and maintain for 8-16 hours. Monitor the reaction progress by HPLC.

  • Work-up - Quenching and Filtration: Cool the reaction mixture to room temperature. Cautiously add deionized water (10 L) to quench the reaction and dissolve inorganic salts. Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Extraction and pH Adjustment: Transfer the filtrate to a separation vessel. Separate the layers. The product, being amphoteric, may be in the aqueous or organic layer depending on the pH. Adjust the pH of the aqueous layer to ~6-7 with concentrated HCl. At this isoelectric point, the free base of the product will precipitate.

  • Isolation of Free Base: Filter the precipitated solid and wash thoroughly with deionized water to remove inorganic salts.

  • Dihydrochloride Salt Formation: Suspend the crude free base in isopropanol (15 L). Slowly add concentrated hydrochloric acid until the pH is <2.

  • Crystallization and Isolation: Heat the slurry to 60-70 °C to ensure complete salt formation and then cool to 0-5 °C to crystallize the product. Filter the solid, wash with cold isopropanol, and dry under vacuum at 50-60 °C.

Scale-up Considerations and Justification

ParameterSNAr MethodBuchwald-Hartwig MethodJustification
Starting Material 3-Chlorobenzoic Acid3-Bromobenzoic Acid3-Chlorobenzoic acid is generally cheaper, favoring the SNAr route for cost-sensitive processes. 3-Bromobenzoic acid is more reactive in Pd-catalyzed couplings.
Reagent Stoichiometry Large excess of piperazine (5 eq.)Near stoichiometric piperazine (1.2 eq.)The excess piperazine in SNAr acts as both reactant and base, driving the reaction to completion but requiring extensive purification. The catalytic nature of the Buchwald-Hartwig method allows for more efficient use of reagents.
Temperature Control High temperature (130-140 °C), exothermic additionModerate temperature (90-100 °C)The high temperature of the SNAr reaction requires robust heat management systems on a large scale. The milder conditions of the Buchwald-Hartwig reaction are generally easier and safer to control.
Pressure Atmospheric (can be run under pressure to increase rate)AtmosphericThe ability to run at atmospheric pressure is a significant advantage for both methods in terms of equipment cost and safety.
Catalyst NonePalladium/XantphosThe absence of a catalyst in the SNAr route simplifies purification. The Buchwald-Hartwig method requires careful control of catalyst loading and efficient removal of residual palladium to meet pharmaceutical specifications (<10 ppm).
Work-up & Purification Requires removal of large excess of piperazineRequires removal of catalyst and phosphine ligand oxidesThe work-up for the SNAr method is dominated by handling the large excess of a corrosive and sensitizing reagent. The Buchwald-Hartwig work-up focuses on catalyst removal, which can be achieved by filtration or treatment with a scavenger.
Safety Piperazine is a corrosive and respiratory sensitizer. High temperatures pose a risk.Palladium catalysts can be pyrophoric, especially after use. Sodium tert-butoxide is a strong, moisture-sensitive base.Both methods have significant safety considerations that must be addressed with appropriate engineering controls and personal protective equipment.[1]

Analytical Characterization

The final product, 3-Piperazin-1-yl-benzoic acid dihydrochloride, should be characterized to confirm its identity and purity.

TechniqueExpected Results
1H NMR (400 MHz, D2O)δ (ppm): 7.8-8.0 (m, 2H, Ar-H), 7.6-7.7 (t, 1H, Ar-H), 7.4-7.5 (d, 1H, Ar-H), 3.4-3.6 (m, 8H, piperazine-H). Note: Protons on nitrogen and the carboxylic acid are typically exchanged in D2O.
13C NMR (100 MHz, D2O)δ (ppm): ~170 (C=O), ~150 (Ar-C-N), ~135 (Ar-C-COOH), ~130 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-CH), ~118 (Ar-CH), ~50 (piperazine-CH2), ~45 (piperazine-CH2).
FTIR (KBr, cm-1)Broad O-H stretch (~3400-2500), C=O stretch (~1700), N-H stretch (broad, ~3000), C-N stretch (~1250), aromatic C-H and C=C stretches.
HPLC Purity >99.5% using a suitable C18 column with a mobile phase of acetonitrile and a buffered aqueous solution, with UV detection.[2][3]
Mass Spectrometry ESI-MS: [M+H]+ for the free base (C11H14N2O2) at m/z 207.1.

Conclusion

The synthesis of 3-Piperazin-1-yl-benzoic acid dihydrochloride can be successfully scaled up using either a classical SNAr approach or a modern Buchwald-Hartwig amination. The choice of method will depend on a careful evaluation of economic, safety, and environmental factors, as well as the available equipment and expertise. The protocols and considerations outlined in this guide provide a robust framework for the efficient and reliable production of this key pharmaceutical intermediate.

References

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Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 3-Piperazin-1-yl-benzoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with 3-Piperazin-1-yl-benzoic acid dihydrochloride. We understand that overcoming solubility hurdles is a critical step in experimental success, from early-stage discovery to drug development. This document provides in-depth, field-proven insights and practical troubleshooting protocols to help you navigate these challenges effectively. Our approach is rooted in explaining the fundamental chemistry of the molecule to empower you to make informed decisions in your work.

Part 1: Fundamental Understanding of 3-Piperazin-1-yl-benzoic acid dihydrochloride

Before troubleshooting, it's essential to understand the inherent chemical properties of your molecule. 3-Piperazin-1-yl-benzoic acid is an amphoteric compound, meaning it possesses both acidic and basic functional groups:

  • An Acidic Group: The carboxylic acid (-COOH) on the benzoic acid ring.

  • A Basic Group: The piperazine ring, which contains two nitrogen atoms that can accept protons.

The product you are working with is the dihydrochloride salt . This signifies that the two basic nitrogen atoms on thepiperazine ring have been protonated to form ammonium chloride salts (-NH₂⁺Cl⁻). This salt form is typically chosen to enhance aqueous solubility compared to the free base. However, the interplay between the acidic carboxyl group and the protonated basic piperazine ring makes its solubility highly dependent on the pH of the medium.

Visualizing the pH-Dependent Ionization States

The solubility of this compound is dictated by which functional groups are ionized at a given pH. Understanding this behavior is the first step to controlling it.

G Figure 1. Ionization States vs. pH Low_pH Low pH (e.g., < 2) Cationic Form -COOH group is neutral -Piperazine is di-protonated (+2) High Water Solubility pI Isoelectric Point (pI) Zwitterionic Form -COO- group is ionized (-1) -Piperazine is di-protonated (+2) Overall Charge ≈ 0 Lowest Water Solubility Low_pH->pI + OH⁻ pI->Low_pH + H⁺ High_pH High pH (e.g., > 10) Anionic Form -COO- group is ionized (-1) -Piperazine is neutral (free base) Increased Solubility pI->High_pH + OH⁻ High_pH->pI + H⁺ G Figure 2. Systematic Solubility Workflow start Start: Compound fails to dissolve in desired solvent check_purity Step 1: Verify Purity & Form (e.g., via NMR, LC-MS) Is the material what you expect? start->check_purity temp_study Step 2: Temperature Elevation Heat solution gently (e.g., 40-60°C) Does it dissolve? check_purity->temp_study ph_adjust Step 3: pH Adjustment (Aqueous) Perform pH-Solubility Profile (See Protocol 1) temp_study->ph_adjust No success Optimized Solubilization Protocol Achieved temp_study->success Yes cosolvent Step 4: Co-Solvent Screening (Aqueous/Organic Mixtures) (See Protocol 2) ph_adjust->cosolvent Insufficient Solubility ph_adjust->success Sufficient Solubility advanced Step 5: Advanced Methods Consider Salt Screening or Formulation Approaches (e.g., Cyclodextrins) cosolvent->advanced Insufficient Solubility cosolvent->success Sufficient Solubility

Technical Support Center: Purification of 3-Piperazin-1-yl-benzoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Piperazin-1-yl-benzoic acid dihydrochloride. It addresses common challenges encountered during its purification, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to empower you to achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-Piperazin-1-yl-benzoic acid dihydrochloride that influence its purification?

A: The molecule possesses three key features that dictate its physicochemical properties and, consequently, its purification strategy:

  • A Benzoic Acid Moiety: This acidic functional group allows for salt formation and pH-dependent solubility.

  • A Piperazine Ring: This basic, nitrogen-containing heterocycle is hygroscopic and can interact with acidic impurities or stationary phases in chromatography. As a dihydrochloride salt, the piperazine ring is protonated.

  • Dihydrochloride Salt Form: This salt form generally imparts high aqueous solubility and crystallinity, which can be leveraged for purification.

Understanding the interplay of these features is crucial for selecting appropriate solvents and purification techniques.

Q2: What are the likely impurities in crude 3-Piperazin-1-yl-benzoic acid dihydrochloride?

A: Impurities can arise from the synthetic route. Common contaminants may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Side-products: Isomers or products from unintended reactions.

  • Residual solvents: Solvents used in the synthesis or initial work-up.

  • Inorganic salts: Byproducts from salt formation or pH adjustments.

Q3: Which purification techniques are most effective for this compound?

A: The most common and effective purification strategies for 3-Piperazin-1-yl-benzoic acid dihydrochloride are:

  • Recrystallization: This is often the preferred method due to the compound's crystalline nature. The choice of solvent system is critical.

  • Washing/Trituration: Slurrying the crude solid in a solvent where the desired compound is poorly soluble, but impurities are soluble, can be a simple and effective purification step.

  • Chromatography: While possible, chromatographic purification of this polar, salt-form compound can be challenging. Techniques like reverse-phase HPLC may require specific conditions to achieve good peak shape and retention.[1][2]

Q4: How can I assess the purity of my 3-Piperazin-1-yl-benzoic acid dihydrochloride?

A: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard approach for quantifying purity and detecting impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a sufficient concentration.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Elemental Analysis: Determines the elemental composition and can support the confirmation of the dihydrochloride salt form.

Troubleshooting Purification Issues

This section addresses specific problems you may encounter during the purification of 3-Piperazin-1-yl-benzoic acid dihydrochloride.

Issue 1: Poor Recovery After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. What could be the cause and how can I improve the yield?

A: Poor recovery is a common issue and can often be resolved by optimizing the recrystallization conditions.

Possible Causes & Solutions:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.[5]

  • Inappropriate Solvent System: The chosen solvent may be too good, even at low temperatures.

    • Solution: Consider a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., water, methanol) and then add a "poor" solvent (e.g., isopropanol, acetone) until the solution becomes turbid. Gently heat until the solution is clear again, then allow it to cool slowly.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystallization.[5]

  • Premature Crystallization: If the compound crystallizes too quickly during filtration of the hot solution, you can lose product on the filter paper.

    • Solution: Use a heated funnel and pre-warm the receiving flask to prevent premature crystallization.

Issue 2: Product Purity Does Not Improve After Recrystallization

Q: I have recrystallized my product, but the purity, as determined by HPLC, has not significantly improved. What should I do?

A: If a single recrystallization does not sufficiently improve purity, consider the following:

Possible Causes & Solutions:

  • Co-crystallization of Impurities: The impurity may have similar solubility properties to your desired compound in the chosen solvent.

    • Solution: Change the recrystallization solvent or solvent system. A different solvent may alter the relative solubilities of your product and the impurity, allowing for better separation. Benzoic acid and its derivatives can be crystallized from various solvents, including water, benzene, and alcohols.[5][6] The choice of solvent is critical.

  • Incomplete Removal of Insoluble Impurities: If there are insoluble impurities, they will remain trapped in your crystals.

    • Solution: Perform a hot filtration step. After dissolving your crude product in the minimum amount of hot solvent, filter the hot solution to remove any insoluble material before allowing it to cool and crystallize.[5]

  • The Impurity is an Isomer: Structural isomers can be very difficult to separate by recrystallization.

    • Solution: In this case, column chromatography may be necessary. However, given the compound is a salt, you might first need to convert it to the free base before chromatography and then reform the salt.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of 3-Piperazin-1-yl-benzoic acid dihydrochloride.

Purification Workflow Purification Workflow for 3-Piperazin-1-yl-benzoic acid dihydrochloride start Crude Product wash Solvent Wash/Trituration start->wash Initial Cleanup recrystallization Recrystallization purity_check Purity Analysis (HPLC) recrystallization->purity_check wash->recrystallization pure_product Pure Product (>99%) purity_check->pure_product Purity OK troubleshoot Troubleshoot purity_check->troubleshoot Purity Not OK end End pure_product->end troubleshoot->recrystallization Re-run with new solvent

Caption: A general workflow for the purification of 3-Piperazin-1-yl-benzoic acid dihydrochloride.

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous/Organic Solvent System

This protocol is a good starting point for purifying 3-Piperazin-1-yl-benzoic acid dihydrochloride, leveraging its high solubility in water and lower solubility in common organic solvents.

Materials:

  • Crude 3-Piperazin-1-yl-benzoic acid dihydrochloride

  • Deionized water

  • Isopropanol (or Acetone)

  • Erlenmeyer flask

  • Heating source (hot plate with stirrer)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed, filter the hot solution through a pre-warmed funnel into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the aqueous solution is still hot, slowly add isopropanol (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot deionized water to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Solvent Selection

The choice of solvent is crucial for successful recrystallization. The table below provides a general guide for solvent selection.

SolventSolubility of Dihydrochloride SaltCommon Use
WaterHighPrimary "good" solvent for dissolution.[7]
Methanol/EthanolModerate to HighCan be used as a single solvent or as the "good" solvent in a mixed system.
IsopropanolLow"Poor" solvent (anti-solvent) in a mixed system. Good for washing crystals.
AcetoneLow"Poor" solvent (anti-solvent).[8]
Diethyl EtherVery LowCan be used for washing/trituration.[7]
Troubleshooting Visualization

This diagram provides a decision tree for troubleshooting common recrystallization problems.

Recrystallization Troubleshooting Troubleshooting Recrystallization Issues start Recrystallization Attempted check_yield Check Yield start->check_yield check_purity Check Purity (HPLC) check_yield->check_purity Acceptable low_yield Low Yield check_yield->low_yield < 70% low_purity Purity Not Improved check_purity->low_purity No Improvement success Successful Purification check_purity->success Purity OK sol_yield1 Reduce solvent volume low_yield->sol_yield1 sol_yield2 Use a poorer solvent or mixed system low_yield->sol_yield2 sol_purity1 Change solvent system low_purity->sol_purity1 sol_purity2 Perform hot filtration low_purity->sol_purity2 sol_yield1->start Retry sol_yield2->start Retry sol_purity1->start Retry sol_purity2->start Retry

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Purification of piperazine. (n.d.). Google Patents.
  • Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved January 20, 2026, from [Link]

  • Recovery and purification of piperazine. (n.d.). Google Patents.
  • Purification of Benzoic Acid by Crystallization. (2015, February 3). MeitY OLabs. Retrieved January 20, 2026, from [Link]

  • Process for the purification of benzoic acid. (n.d.). Google Patents.
  • How to extract/isolate piperazine from water without distillation? (2013, March 29). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Preparation of benzoic acid of high purity. (n.d.). NIST. Retrieved January 20, 2026, from [Link]

  • Process for preparing substituted benzoic acid. (n.d.). Google Patents.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 20, 2026, from [Link]

  • 3-Piperazin-1-yl-benzoic acid dihydrochloride. (n.d.). Oakwood Chemical. Retrieved January 20, 2026, from [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed. Retrieved January 20, 2026, from [Link]

  • Solid liquid solubility of piperazine. (n.d.). SINTEF. Retrieved January 20, 2026, from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. (n.d.). Google Patents.
  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Common side reactions in the synthesis of piperazine-containing molecules.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperazine-containing molecules. Piperazine and its derivatives are fundamental building blocks in medicinal chemistry, renowned for their prevalence in a wide array of pharmaceuticals.[1][2] However, the symmetrical nature and reactivity of the piperazine ring can present unique synthetic challenges, leading to a variety of side reactions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered issues during their synthetic endeavors.

I. Troubleshooting Guide: Common Side Reactions

This section provides a detailed examination of common side reactions, their underlying causes, and practical, step-by-step protocols for their mitigation.

Issue: Uncontrolled Di-alkylation vs. Mono-alkylation

One of the most frequent challenges in piperazine chemistry is controlling the degree of N-alkylation to achieve the desired mono-substituted product over the di-substituted byproduct.[3]

Question: My reaction is producing a significant amount of the di-alkylated piperazine. How can I improve the selectivity for mono-alkylation?

Answer: The formation of di-alkylated product is primarily driven by the comparable reactivity of the second nitrogen atom after the first alkylation has occurred. Several factors, including stoichiometry, reaction conditions, and the nature of the alkylating agent, influence this outcome.[3]

Causality and Mitigation Strategies:

  • Stoichiometric Control: A large excess of piperazine relative to the alkylating agent is the most straightforward statistical approach to favor mono-alkylation. This ensures that the alkylating agent is more likely to react with an un-functionalized piperazine molecule.[3]

  • Slow Addition of Alkylating Agent: Maintaining a low concentration of the alkylating agent by slow, dropwise addition can significantly enhance selectivity for the mono-alkylated product.[3][4]

  • Temperature Control: Lowering the reaction temperature can decrease the rate of the second alkylation, which often has a higher activation energy, thereby improving selectivity.[3]

  • Protecting Groups: Employing a protecting group strategy is a highly effective, albeit multi-step, approach. One nitrogen is protected (e.g., with a Boc or Cbz group), the other is alkylated, and then the protecting group is removed.[1][5][6]

  • In Situ Protonation: A one-pot method involves the in situ formation of a piperazine salt, such as the monohydrochloride. The protonated nitrogen is deactivated, favoring reaction at the free secondary amine.[1][6]

Protocol 1: Selective Mono-N-alkylation using Excess Piperazine

This protocol details a general method for achieving selective mono-N-alkylation by leveraging a significant excess of the piperazine starting material.[3]

Materials:

  • Piperazine (5-10 equivalents)

  • Alkylating Agent (e.g., benzyl bromide) (1 equivalent)

  • Solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Base (e.g., Potassium Carbonate, Triethylamine) (optional, depending on the alkylating agent)

Procedure:

  • Dissolve piperazine (5-10 eq.) in the chosen solvent in a round-bottom flask.

  • If using a base, add it to the piperazine solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over a period of 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction (e.g., with water or a saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to separate the mono-alkylated product from excess piperazine and any di-alkylated byproduct.

Troubleshooting Data:

SymptomPossible CauseRecommended Action
Significant di-substitutionInsufficient excess of piperazine; reaction temperature too high.Increase the excess of piperazine to 10 equivalents; lower the reaction temperature.
Low conversionLow reactivity of alkylating agent; insufficient reaction time.Increase reaction temperature moderately; extend reaction time.
Formation of quaternary saltHighly reactive alkylating agent.Consider using a less reactive alkylating agent or switch to reductive amination.[6]
Issue: Piperazine Ring Opening

Under certain conditions, the piperazine ring can undergo cleavage, leading to undesired linear amine byproducts.

Question: I am observing byproducts that suggest my piperazine ring is opening. What causes this and how can I prevent it?

Answer: Piperazine ring opening can be initiated by certain reagents and conditions, particularly in the context of reactions involving 1,4-diazabicyclo[2.2.2]octane (DABCO), a related bicyclic amine, which can serve as a precursor or a model for piperazine reactivity. Ring opening of DABCO can be triggered by various nucleophiles and electrophiles.[7][8]

Causality and Mitigation Strategies:

  • Reaction with Arynes: The reaction of DABCO with arynes can lead to ring-opening and the formation of 1,4-disubstituted piperazines.[8]

  • Nucleophilic Attack on Activated DABCO: Alkylation of DABCO can activate the methylene positions, making them susceptible to nucleophilic attack and subsequent ring opening.[7]

  • Elevated Temperatures: In some syntheses, such as that of triethylenediamine from ethanolamine, high temperatures can promote side reactions including ring cleavage.[9]

Workflow for Diagnosing and Mitigating Ring Opening

G A Ring-Opened Byproducts Detected (e.g., by LC-MS) B Review Reaction Conditions A->B C Are harsh nucleophiles or electrophiles present? B->C D Is the reaction run at high temperature? B->D G Are aryne precursors used? B->G C->D No E Consider alternative, milder reagents. C->E Yes F Optimize for lower reaction temperature. D->F Yes D->G No I Problem Resolved E->I F->I H Re-evaluate synthetic strategy to avoid aryne intermediates. G->H Yes H->I G cluster_0 Direct Alkylation cluster_1 Reductive Amination Piperazine Mono-alkylated Piperazine->Mono-alkylated + R-X (1 eq) Alkyl Halide R-X Di-alkylated Mono-alkylated->Di-alkylated + R-X (Side Reaction) Piperazine_RA Iminium Iminium Ion Intermediate Piperazine_RA->Iminium + Carbonyl Carbonyl R(R')C=O Mono-alkylated_RA Iminium->Mono-alkylated_RA [H]

Sources

Troubleshooting low yields in N-arylation of piperazine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Arylation of Piperazine

Introduction

The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs for treating conditions ranging from cancer to depression.[1][2] The synthesis of these privileged structures, most commonly via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation, is a frequent operation in drug development.[3] However, the N-arylation of piperazine is notoriously sensitive to reaction parameters, often leading to frustratingly low yields, reaction failures, or complex product mixtures.

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues logically and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the N-arylation of piperazine?

A1: The two most dominant methods are:

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between an aryl halide and piperazine. It is renowned for its broad substrate scope and tolerance of various functional groups.[2]

  • Ullmann Condensation: A classical copper-catalyzed method. While it often requires higher temperatures and more demanding conditions than the Buchwald-Hartwig reaction, it can be a cost-effective alternative, especially for electron-deficient aryl halides.[4][5]

  • Other Methods: Reductive amination and nucleophilic aromatic substitution (SNAr) are also employed, with SNAr being particularly effective when the aryl halide is activated by potent electron-withdrawing groups.[6]

Q2: How can I favor mono-arylation and avoid the N,N'-bis-arylated byproduct?

A2: The formation of the bis-arylated product is a common selectivity challenge.[7] The most effective strategies to promote mono-arylation are:

  • Use a Protecting Group: Protecting one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) group is the most reliable method. The Boc group can be easily removed after the arylation step.

  • Control Stoichiometry: Using an excess of piperazine (e.g., 2-4 equivalents) relative to the aryl halide can statistically favor the mono-substituted product.[7]

  • Adjust Reaction Conditions: Lower reaction temperatures and shorter reaction times can sometimes reduce the rate of the second arylation. Close monitoring of the reaction's progress by TLC or LC-MS is critical.

Q3: I'm observing significant hydrodehalogenation of my aryl halide. What can I do?

A3: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction. This can often be minimized by adjusting the ligand, base, or temperature. Careful screening of these parameters is recommended to find the optimal balance for your specific substrates.[6]

Troubleshooting Decision Workflow

Before diving into specific parameters, use this workflow to guide your troubleshooting process. Start with the most common and easily verifiable issues.

TroubleshootingWorkflow start Low Yield or Reaction Failure reagent_check Step 1: Verify Reagent & Substrate Quality start->reagent_check atmosphere_check Step 2: Check Inert Atmosphere Integrity reagent_check->atmosphere_check Reagents OK reagent_details Anhydrous solvents? Purity of piperazine? Fresh base? reagent_check->reagent_details catalyst_system Step 3: Evaluate Catalyst System (Pd/Ligand/Base) atmosphere_check->catalyst_system Atmosphere OK atmosphere_details Proper degassing? Positive N2/Ar pressure? atmosphere_check->atmosphere_details conditions_check Step 4: Re-evaluate Reaction Conditions (Solvent, Temp, Time) catalyst_system->conditions_check System Appears Correct catalyst_details Correct Pd source & ligand? Appropriate base strength? Pre-catalyst used? catalyst_system->catalyst_details success Yield Improved conditions_check->success Optimization Successful

Caption: A logical workflow for troubleshooting N-arylation reactions.

Detailed Troubleshooting Guide

Problem 1: Catalyst System Inactivity (Buchwald-Hartwig)

Low yields are frequently traced back to the catalyst system. The active catalyst is a Pd(0) species, which must be generated and maintained throughout the reaction.[7]

Possible Cause: Inactive or Poisoned Catalyst

  • The "Why": If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. This process can be inefficient. Furthermore, the active Pd(0) species is sensitive to oxygen and other impurities, which can oxidize it back to inactive Pd(II) or coordinate to the metal center and halt the catalytic cycle.

  • Troubleshooting Steps:

    • Use a Pre-catalyst: Employ commercially available, air-stable Pd pre-catalysts (e.g., G3 or G4 pre-catalysts). These form the active Pd(0) species more reliably and cleanly under reaction conditions.[8]

    • Ensure Inert Atmosphere: While some modern systems are more robust, it is best practice to rigorously exclude oxygen.[7] Use a glovebox for setup and ensure solvents are properly degassed by sparging with argon or nitrogen, or by using freeze-pump-thaw cycles.

    • Check for Impurities: Trace impurities in starting materials or solvents (e.g., thiols) can act as catalyst poisons. Ensure high-purity reagents.

Possible Cause: Poor Ligand Choice

  • The "Why": The phosphine ligand is critical. It stabilizes the palladium center, promotes the key steps of oxidative addition and reductive elimination, and influences catalyst activity and longevity. For N-arylation of piperazine, especially with less reactive aryl chlorides, bulky, electron-rich biaryl phosphine ligands are generally required to achieve good catalytic activity.[7][9]

  • Troubleshooting Steps:

    • Screen Ligands: If using older ligands like BINAP or DPEphos results in low yield, switch to modern, sterically hindered ligands.[7]

    • Consult Literature: Choose a ligand that has proven effective for similar substrate classes.

Ligand Typical Substrates Key Advantages
XPhos Aryl chlorides, bromides, triflatesBroadly effective, good for sterically hindered substrates.[9]
RuPhos Aryl chlorides, electron-rich aminesHighly active, often successful where other ligands fail.[7]
BrettPhos Very broad scope, including heteroarylsExtremely active catalyst system, good for challenging couplings.[2]
Xantphos Aryl bromides, iodidesGood for preventing β-hydride elimination; useful in specific cases.[4]

Caption: Common ligands for Buchwald-Hartwig N-arylation of piperazine.

Problem 2: Suboptimal Base and Solvent Conditions

Possible Cause: Inappropriate Base Selection

  • The "Why": The base plays a crucial role: it deprotonates the piperazine (or an intermediate palladium-amine complex) to generate the active nucleophile.[10] The base's strength, solubility, and steric bulk are all important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases may be necessary for substrates with base-sensitive functional groups.[7][11]

  • Troubleshooting Steps:

    • Match Base to Substrate: For general-purpose reactions, NaOtBu is a strong starting point. If your substrate is sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[8]

    • Consider Solubility: The solubility of the base can impact the reaction rate. Cs₂CO₃, for example, has good solubility in many organic solvents.[8] In large-scale reactions, the particle size and agitation rate can significantly affect reactions involving solid inorganic bases.[8]

    • Grind the Base: For solid inorganic bases, grinding them into a fine powder before use can increase surface area and improve reaction kinetics.

Possible Cause: Solvent Issues

  • The "Why": The primary role of the solvent is to dissolve all reagents at the reaction temperature.[7] If any component is poorly soluble, the reaction will be slow or incomplete. The solvent also influences the activity of the base and the stability of the catalyst.

  • Troubleshooting Steps:

    • Check Solubility: Ensure your starting materials are soluble in the chosen solvent (commonly toluene or dioxane) at the target reaction temperature.[7]

    • Ensure Anhydrous Conditions: Water can hydrolyze the base and interfere with the catalytic cycle. Use anhydrous solvents.

    • Avoid Inhibitory Solvents: Chlorinated solvents, acetonitrile, and pyridine can bind to the palladium center and inhibit the reaction and should be avoided.[8]

Parameter Common Choice Rationale / Troubleshooting Point
Base NaOtBu, LHMDSStrong bases, widely used. Can cause decomposition of sensitive substrates.[8]
K₃PO₄, Cs₂CO₃Weaker bases, good for functional group tolerance. May require higher temperatures or longer times.[7]
Solvent Toluene, DioxaneCommon non-polar aprotic solvents. Ensure reagents are soluble.[7][12]
t-AmOH, CPMEAlternative solvents that can sometimes improve results.

Caption: Guide to selecting bases and solvents for N-arylation.

Problem 3: Issues with Ullmann Condensation

The Ullmann reaction is a powerful alternative but comes with its own set of challenges, typically related to harsh conditions.[5]

Possible Cause: Inactive Copper Source / Harsh Conditions

  • The "Why": Traditional Ullmann reactions often require stoichiometric amounts of copper powder at very high temperatures (>150 °C).[5] These conditions can lead to thermal decomposition of starting materials or products. Modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand to facilitate the reaction under milder conditions.[4]

  • Troubleshooting Steps:

    • Use a Cu(I) Source: Employ a well-defined Cu(I) salt like CuI instead of copper metal.

    • Add a Ligand: Screen simple, inexpensive ligands like L-proline or N,N'-dimethylethylenediamine, which can dramatically improve yields and allow for lower reaction temperatures.[4]

    • Choose a High-Boiling Polar Solvent: Solvents like DMF or DMSO are typically required to achieve the necessary temperatures and dissolve the reagents.[6]

    • Optimize Temperature: Carefully increase the temperature while monitoring for decomposition. The optimal window is often between 120-150 °C for modern Ullmann reactions.[6]

Catalytic Cycle of Buchwald-Hartwig Amination

Understanding the catalytic cycle helps diagnose which step might be failing.

BuchwaldHartwigCycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X Inactive Inactive Pd(II) Pd0->Inactive Oxidation (O2) AmineCoord Amine Coordination OxAdd->AmineCoord + Piperazine Deprotonation Deprotonation (Base) AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 - Product ArX Ar-X Piperazine Piperazine-H Product Ar-Piperazine BaseH Base-H-X

Sources

Technical Support Center: Stability Testing of 3-Piperazin-1-yl-benzoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Piperazin-1-yl-benzoic acid dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for stability testing in solution. We will explore the underlying chemical principles, provide robust experimental protocols, and offer troubleshooting advice to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of 3-Piperazin-1-yl-benzoic acid dihydrochloride.

Q1: My stock solution of 3-Piperazin-1-yl-benzoic acid dihydrochloride has developed a slight yellow tint upon storage. What is the likely cause?

A1: A color change, typically to yellow or brown, is often indicative of oxidative or photolytic degradation.[1] The piperazine moiety can be susceptible to oxidation, reacting with atmospheric oxygen or trace peroxides in solvents.[1][2] Additionally, aromatic compounds can be sensitive to light, leading to photodegradation.[2][3] To mitigate this, store solutions in amber vials or protect them from light, and consider using freshly degassed solvents.[1][2] For long-term storage, blanketing the solution with an inert gas like nitrogen or argon can also prevent oxidation.

Q2: I'm observing a rapid decrease in the parent compound's peak area in my HPLC analysis, even with freshly prepared solutions. What could be the issue?

A2: A rapid loss of the parent compound suggests significant instability under your specific experimental conditions. The primary factor to investigate is the pH of your solution.[1][4] As a dihydrochloride salt of a weak base, the compound's stability in aqueous media can be highly pH-dependent.[1] Hydrolysis is a common degradation pathway for many pharmaceuticals and can be catalyzed by acidic or basic conditions.[4][5] It is crucial to measure and control the pH of your solutions and analytical mobile phases.

Q3: What is the best practice for preparing and storing solutions of this compound to ensure maximum stability for my experiments?

A3: Whenever possible, use freshly prepared solutions for your experiments to avoid any ambiguity from potential degradation.[1] If solutions must be stored, prepare concentrated stocks in a suitable, high-purity solvent (e.g., water, methanol, or DMSO). Store these stocks at low temperatures, such as -20°C or -80°C, in small, single-use aliquots.[1] This practice minimizes the damaging effects of repeated freeze-thaw cycles. Always store solutions in tightly sealed, light-resistant containers.[1][2]

Q4: What are the primary degradation pathways I should anticipate for 3-Piperazin-1-yl-benzoic acid dihydrochloride?

A4: Based on its chemical structure, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.[2][4]

  • Hydrolysis: The molecule could be susceptible to pH-dependent degradation, particularly under strongly acidic or alkaline conditions.[5][6]

  • Oxidation: The nitrogen atoms in the piperazine ring are potential sites for oxidation.[1][2]

  • Photolysis: The substituted benzene ring makes the molecule a candidate for degradation upon exposure to UV or visible light.[7] Forced degradation studies are the definitive way to identify and confirm these pathways for your specific formulation or conditions.[5][8]

Section 2: Troubleshooting Guide for Stability Studies

This guide provides solutions to specific problems encountered during the analytical phase of stability testing.

Problem 1: Poor Chromatographic Resolution

  • Symptom: In HPLC analysis, the peak for the parent compound is broad, tailing, or co-eluting with new peaks that appear in stressed samples. This indicates the method is not "stability-indicating."

  • Solution: Developing a robust, stability-indicating HPLC method is critical.[3]

    • Column Selection: While a C18 column is a common starting point, the basic nature of the piperazine group may require a different selectivity. Consider testing C8, phenyl-hexyl, or embedded polar group (EPG) columns.[1]

    • Mobile Phase pH Optimization: The pH of the mobile phase is the most critical parameter for controlling the retention and peak shape of ionizable compounds.[1] Conduct a study using a range of pH values (e.g., pH 3.0 to 7.0) to find the optimal separation. A buffer (e.g., phosphate, formate) should always be used to maintain a consistent pH.

    • Gradient Optimization: If isocratic elution fails, develop a gradient method. Start with a low percentage of the organic solvent (e.g., acetonitrile or methanol) and increase it over 20-30 minutes.[1] This will help elute more retained degradation products as sharp peaks.

Problem 2: Inconsistent or Non-Reproducible Stability Data

  • Symptom: Replicate experiments yield highly variable results for the percentage of remaining parent compound or the formation of degradants.

  • Solution: Inconsistent results are a common sign of uncontrolled variables or compound degradation.[1]

    • Review Solution Handling: Are you using freshly prepared solutions for each experiment? If not, degradation may be occurring in your stock solution.[1] Avoid repeated freeze-thaw cycles by using single-use aliquots.[1]

    • Verify Stress Conditions: Ensure that the temperature, pH, and concentration of stress agents (e.g., H₂O₂, acid, base) are precisely controlled and consistent across all experiments.

    • Check for pH Drift: In unbuffered solutions, the pH can change over time, especially at elevated temperatures, leading to variable rates of hydrolysis. Use appropriate buffers to maintain a constant pH during the study.

    • Assess Adsorption: The compound may be adsorbing to the surface of storage containers (e.g., glass or plastic). Evaluate this by comparing results from different container types.

Problem 3: Identification of Unknown Peaks in Chromatograms

  • Symptom: New, unidentified peaks appear in the chromatograms of stressed samples.

  • Solution: The goal of forced degradation is to generate and identify these potential degradation products.[5] A systematic approach using Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard.

    • Obtain Mass Data: Analyze the stressed samples using an LC-MS system to determine the mass-to-charge ratio (m/z) of the unknown peaks.

    • Propose Structures: Based on the mass difference between the parent compound and the degradants, propose logical chemical structures. For example:

      • A +16 Da shift often suggests oxidation (addition of an oxygen atom).

      • A -45 Da shift could indicate decarboxylation of the benzoic acid moiety.[9]

    • Fragmentation Analysis (MS/MS): Use tandem mass spectrometry (MS/MS) to fragment the degradant ions. The resulting fragmentation pattern provides structural information that can be used to confirm the proposed structure by comparing it to the fragmentation of the parent compound.

Section 3: Core Experimental Protocols

These protocols provide a validated starting point for conducting stability studies.

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to establish the intrinsic stability of the molecule and validate the analytical method.[5][8] The goal is to achieve 5-20% degradation of the drug substance.[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-Piperazin-1-yl-benzoic acid dihydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

2. Application of Stress Conditions:

  • For each condition, a control sample (protected from stress) should be analyzed concurrently.[2]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C and withdraw samples at various time points (e.g., 2, 8, 24 hours). Before analysis, cool the sample and neutralize with an equivalent amount of 0.1 M NaOH.[2] Rationale: This simulates acidic environments and identifies susceptibility to acid-catalyzed degradation.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C and withdraw samples at time points. Before analysis, cool and neutralize with an equivalent amount of 0.1 M HCl.[2] Rationale: This simulates alkaline environments and identifies susceptibility to base-catalyzed degradation.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature and withdraw samples at time points.[1][2] Rationale: This tests for susceptibility to oxidation, a common pathway for nitrogen-containing heterocycles.

  • Thermal Degradation (in Solution): Heat the stock solution at 60-80°C.[2] Analyze samples at various time points. Rationale: This assesses the kinetic stability of the molecule in solution at elevated temperatures.

  • Photostability: Expose the stock solution in a chemically inert, transparent container to a light source that meets ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7] A control sample should be wrapped in aluminum foil to protect it from light.[2] Rationale: This identifies if the molecule degrades upon exposure to light, which has implications for manufacturing and packaging.

3. Sample Analysis:

  • Analyze all stressed, neutralized, and control samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation and identify any major degradation products.

Diagram: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60-80°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60-80°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solution, 60-80°C) Stock->Thermal Photo Photolytic (ICH Q1B Light Source) Stock->Photo Control Control Sample (Protected from Stress) Stock->Control Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze via Stability-Indicating HPLC-UV/MS Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC Neutralize->HPLC Data Calculate Degradation % Identify Degradants HPLC->Data

Caption: General workflow for conducting a forced degradation study.

Section 4: Data Interpretation & Key Stability Insights
Table 1: Summary of Forced Degradation Conditions and Potential Observations
Stress ConditionTypical Reagents/ParametersRationale & Potential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, elevated temp. (e.g., 60°C)[5]Simulates gastric pH; tests for acid-labile functional groups. Potential for N-dealkylation or other acid-catalyzed reactions.
Base Hydrolysis 0.1 M - 1 M NaOH, elevated temp. (e.g., 60°C)[5]Simulates intestinal pH; tests for base-labile groups. Piperazine ring opening is a possibility under harsh conditions.
Oxidation 3-30% H₂O₂, room temperature[2]Tests susceptibility to oxidative stress. N-oxides on the piperazine ring are common degradation products.
Thermal Elevated temperature (e.g., 80°C) in solid or solution state[1][2]Determines thermal lability. May lead to decarboxylation of the benzoic acid moiety at very high temperatures.[9]
Photostability ICH Q1B compliant light source[7]Determines light sensitivity. May result in complex degradation pathways involving radical mechanisms.
Diagram: Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis cluster_oxidation cluster_decarboxylation Parent 3-Piperazin-1-yl-benzoic acid dihydrochloride Hydrolysis_Product Ring-Opened or Other Hydrolytic Products Parent->Hydrolysis_Product H⁺ or OH⁻ / Heat N_Oxide Piperazine N-Oxide (+16 Da) Parent->N_Oxide H₂O₂ Decarboxylated Decarboxylated Product (-45 Da) Parent->Decarboxylated High Heat

Caption: Potential degradation pathways for the title compound.

Section 5: References
  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

  • Forced Degradation Studies Research Articles - Page 1. R Discovery. [Link]

  • Results of forced degradation studies | Download Scientific Diagram. ResearchGate. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Center for Biotechnology Information. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • 3-Piperazin-1-yl-benzoic acid dihydrochloride. Oakwood Chemical. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • 3-Piperazin-1-yl-benzoic acid dihydrochloride - CAS:1187931-15-2. Sunway Pharm Ltd. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

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Technical Support Center: Identifying and Removing Impurities from 3-Piperazin-1-yl-benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 3-Piperazin-1-yl-benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will delve into the common impurities encountered during its synthesis, robust analytical methods for their identification, and detailed protocols for their removal. Our approach is grounded in mechanistic understanding to empower you to troubleshoot and optimize your purification strategy effectively.

Part 1: Understanding the Synthesis and Potential Impurities

A thorough understanding of the reaction pathway is the first step in predicting and identifying potential impurities. 3-Piperazin-1-yl-benzoic acid is typically synthesized via a palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination.[1][2][3]

cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Halobenzoic Acid 3-Halobenzoic Acid (X = Br, Cl) Product 3-Piperazin-1-yl-benzoic acid 3-Halobenzoic Acid->Product Piperazine Piperazine Piperazine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Phosphine Ligand (e.g., BINAP, Xantphos) Base Base (e.g., NaOtBu, Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane)

Caption: Typical Buchwald-Hartwig synthesis of 3-Piperazin-1-yl-benzoic acid.

Frequently Asked Questions: Impurity Identification

Q1: What are the most common impurities I should expect from this synthesis?

The impurity profile is a direct consequence of the reaction mechanism and the nature of the reactants. Below is a summary of the most probable impurities.

Impurity NameSource / Reason for FormationPhysicochemical Properties & Impact
3-Halobenzoic Acid Unreacted starting material.Acidic. Can be difficult to separate from the acidic product by simple chromatography.
Piperazine Unreacted starting material (often used in excess).Basic. Highly polar and water-soluble.
1,4-bis(3-carboxyphenyl)piperazine Di-arylation side product. Occurs when two molecules of 3-halobenzoic acid react with one piperazine molecule.Di-acidic, less polar than the product. Can co-crystallize.
3-Benzoic Acid Hydrodehalogenation of the starting material, a common side reaction in Pd-catalyzed couplings.[1]Acidic. Similar polarity to the starting material.
Palladium/Ligand Residues Remnants from the catalytic system.Can be colored (Pd) and may interfere with downstream biological assays.
Solvent Residues Trapped solvent from the reaction or workup.Varies depending on the solvent used (e.g., Toluene, Dioxane).

Q2: My reaction seems to stall, and I see a lot of my 3-halobenzoic acid starting material being converted to just benzoic acid. Why is this happening?

This is a classic sign of a dominant side reaction called hydrodehalogenation . In the catalytic cycle, instead of the palladium complex reacting with the amine, it can be intercepted by a hydrogen source, leading to the removal of the halide and its replacement with a hydrogen atom. This can be exacerbated by moisture in the reaction or certain bases. To mitigate this, ensure your reagents and solvent are scrupulously dry and consider your choice of base and ligand.

Part 2: Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. A multi-pronged analytical approach is recommended.

Frequently Asked Questions: Analytical Techniques

Q1: What is the best way to monitor my reaction and assess the purity of the crude product?

For rapid analysis, Thin-Layer Chromatography (TLC) is invaluable. However, for quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard.[4][5]

TechniqueTypical ConditionsPurpose
TLC Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Dichloromethane:Methanol:Triethylamine (90:10:1)Fast, qualitative monitoring of reaction progress. Visualization under UV light (254 nm).
HPLC Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: A: 0.1% Formic Acid in Water, B: AcetonitrileGradient: 5% to 95% B over 15 minDetection: UV at 254 nm and 280 nmQuantitative purity analysis. Separation of starting materials, product, and by-products.

Q2: My HPLC shows several unexpected peaks. How can I identify what they are?

For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[4][5]

  • LC-MS will provide the molecular weight of the impurities, which is a crucial piece of the puzzle. For example, an impurity with a mass corresponding to the di-arylated product (1,4-bis(3-carboxyphenyl)piperazine) can be quickly identified.

  • NMR Spectroscopy provides detailed structural information. If an impurity can be isolated (e.g., by preparative HPLC), ¹H and ¹³C NMR will allow for its complete structural assignment.

Part 3: Purification Strategies and Troubleshooting

The amphoteric nature of 3-Piperazin-1-yl-benzoic acid—possessing both a basic piperazine moiety and an acidic carboxylic acid—is the key to its successful purification.

start Crude Product (Solid) q1 Is the major impurity the unreacted 3-halobenzoic acid? start->q1 q2 Are there significant basic or neutral impurities (e.g., piperazine)? q1->q2 No acid_base Acid-Base Extraction q1->acid_base Yes q3 Are impurities structurally very similar (e.g., isomers)? q2->q3 No q2->acid_base Yes recrystallization Recrystallization q3->recrystallization No chromatography Column Chromatography (Reversed-Phase or Modified Normal-Phase) q3->chromatography Yes

Caption: Decision tree for selecting a purification method.

Method 1: Acid-Base Extraction (Highly Recommended)

This technique leverages the pH-dependent solubility of the product to achieve excellent separation from non-ionizable or singly-ionizable impurities.[6] It is particularly effective for removing unreacted starting materials and neutral by-products.

Q: Why is this method so effective for this specific molecule?

Because 3-Piperazin-1-yl-benzoic acid is amphoteric, you can selectively move it between an aqueous and an organic phase by adjusting the pH, leaving many impurities behind.

Expert Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Removes Basic Impurities): Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The product and any unreacted piperazine will move into the aqueous layer as their respective salts. Discard the organic layer, which contains neutral impurities.

  • Basification and Re-extraction: Basify the acidic aqueous layer to a pH of ~10-11 with a base like 1 M NaOH. This deprotonates the piperazinium salt, but forms the sodium salt of the carboxylic acid, keeping the product in the aqueous phase.

  • Organic Wash (Removes Neutral/Basic Impurities): Wash this basic aqueous solution with an organic solvent (e.g., DCM) to remove any remaining neutral or basic impurities that might have been carried over.

  • Precipitation: Carefully acidify the clean aqueous layer with 1 M HCl to its isoelectric point (typically pH ~6-7). The pure zwitterionic product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and then a small amount of a non-polar solvent like diethyl ether to aid drying.

  • Drying: Dry the purified product under vacuum to a constant weight.

Method 2: Recrystallization

Recrystallization is an excellent final polishing step or a primary purification method if the crude product is already of moderate purity (>90%).[7][8]

Q: How do I choose the best solvent for recrystallization?

The ideal solvent should dissolve the product poorly at room temperature but completely at its boiling point. For an amphoteric compound like this, polar protic solvents or their mixtures with water are excellent starting points.[8][9]

  • Good candidates: Ethanol/water, isopropanol/water, or acetic acid/water mixtures.

  • Procedure: Experiment on a small scale to find a solvent system where the product crystallizes slowly upon cooling, forming well-defined crystals, while impurities remain in the mother liquor.

Expert Protocol: Step-by-Step Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of your chosen hot solvent (e.g., 80% ethanol in water) to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, large crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Method 3: Column Chromatography

While powerful, silica gel chromatography can be challenging for basic amines due to strong, sometimes irreversible, binding to the acidic silanol groups on the silica surface, leading to poor recovery and significant peak tailing.[10][11][12]

Q: My product streaks badly on a silica TLC plate and won't elute from a column. What should I do?

This is a classic problem with basic amines on silica gel. The solution is to neutralize the acidic sites on the stationary phase.[10][11]

Expert Protocol: Modified Normal-Phase Column Chromatography

  • Stationary Phase: Standard silica gel.

  • Eluent System: Use a ternary system, incorporating a small amount of a volatile base. A good starting point is a gradient of methanol in dichloromethane (DCM), with 0.5-1% triethylamine (TEA) or ammonium hydroxide added to the eluent system.

    • Example: Start with 1% MeOH / 0.5% TEA in DCM, gradually increasing the percentage of MeOH.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading) rather than dissolving it in the initial eluent. This often leads to better band sharpness.

  • Packing and Elution: Pack the column with the eluent containing the amine modifier. Load the sample and elute the column, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the triethylamine may require co-evaporation with another solvent or a final purification step like a short acid-base workup.

  • Alternative: Consider using a less acidic stationary phase like neutral alumina or commercially available amine-functionalized silica gel, which can provide excellent separations without the need for mobile phase modifiers.[10]

References
  • Kim, H., Lee, J., Kim, J., Chang, J. H., & Kim, J. (2007). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. Langmuir, 23(25), 12737-12741. [Link]

  • Davey, R. J., Allen, K., Blagden, N., & Righini, S. (2001). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 1(2), 159-164. [Link]

  • Eyal, A. M., & Canari, R. (1987). U.S. Patent No. 4,661,606. U.S.
  • Wang, F., & Lu, J. (2021). CN Patent No. 112358409A.
  • Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution (Doctoral dissertation, The University of Manchester). [Link]

  • Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]

  • Luy, M., et al. (2013). U.S. Patent No. 8,455,691B2. U.S.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. [Link]

  • Cascaval, D., Oniscu, C., & Galaction, A. I. (2001). Selective separation of amino acid by reactive extraction. Biochemical Engineering Journal, 8(3), 229-237. [Link]

  • Singh, U. P., & Kumar, S. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]

  • Kumar, A., et al. (2021). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 12(2). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. [Link]

  • Sharma, S. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-43. [Link]

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Overcoming challenges in the crystallization of benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of benzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystalline materials. As a Senior Application Scientist, I have compiled this resource to address common challenges and provide field-proven insights to streamline your experimental workflows. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of benzoic acid derivatives in a direct question-and-answer format.

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out" occurs when your compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically happens when the supersaturation of the solution is too high, or the cooling rate is too rapid, causing the solute to come out of solution at a temperature above its melting point in the solvent system or as a supercooled liquid.[1]

Causality: The high concentration of the solute in the solvent at elevated temperatures can lead to a situation where, upon cooling, the solubility limit is crossed at a temperature where the solute has insufficient time or energy to organize into a crystal lattice. Instead, it aggregates as a disordered, liquid-like phase.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down heat loss.[1] A gradual decrease in temperature provides the molecules with more time to orient themselves correctly into a crystal lattice.

  • Increase the Solvent Volume: Your solution might be too concentrated. Add more of the primary solvent to the heated mixture to ensure the compound is fully dissolved and to lower the supersaturation level upon cooling.[1]

  • Use a Co-solvent (Anti-solvent): If you are using a single solvent, consider adding a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the warm solution until you observe slight turbidity (cloudiness). Then, add a few drops of the primary solvent back until the solution becomes clear again. This brings the solution closer to its saturation point at a higher temperature, promoting crystallization upon cooling.[1]

  • Lower the Crystallization Temperature: If possible, after slow cooling to room temperature, place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.[2]

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

A2: The absence of crystal formation upon cooling indicates that the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered.

Causality: For crystals to form, the solution must be supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at that temperature.[3] Even in a supersaturated state, the initial formation of a stable crystal nucleus (nucleation) can be a high-energy barrier process.

Inducement Techniques:

  • Scratching the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the surface of the solution.[1][2] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution.[1][2] This "seed crystal" acts as a template for other molecules to deposit onto, bypassing the initial nucleation energy barrier.

  • Evaporation: Allow some of the solvent to evaporate slowly. This will increase the concentration of the solute and induce supersaturation. You can do this by leaving the flask loosely covered in a fume hood.

  • Reduce Solvent Volume: If you suspect too much solvent was added initially, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]

Q3: The crystals I obtained are very small, like a fine powder. How can I grow larger crystals?

A3: The formation of small crystals is often a result of rapid nucleation and crystal growth, which can be caused by high levels of supersaturation and fast cooling rates.[3]

Causality: When a solution is cooled too quickly, a large number of crystal nuclei form simultaneously. These nuclei then compete for the available solute, resulting in many small crystals rather than a few large ones.

Strategies for Larger Crystals:

  • Slower Cooling: As with preventing oiling out, a slower cooling rate is crucial for growing larger crystals.[2] This reduces the rate of nucleation and allows more time for solute molecules to deposit onto existing crystal lattices.

  • Lower Supersaturation: Start with a less concentrated solution. While this may reduce the overall yield, it will favor the growth of larger, more well-defined crystals.

  • Use a Solvent System that Promotes Slower Growth: The choice of solvent can significantly impact crystal growth kinetics. Experiment with different solvents or solvent mixtures to find a system where your compound crystallizes more slowly.

  • Vapor Diffusion: Dissolve your compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting the slow growth of large crystals.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the crystallization of benzoic acid derivatives.

Q1: How do I select the best solvent for crystallizing my benzoic acid derivative?

A1: The ideal solvent for recrystallization should exhibit a steep solubility curve for your compound, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[5][6]

Key Solvent Selection Criteria:

  • Solubility Profile: The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[2][5] This ensures a good recovery of the purified compound upon cooling.

  • No Reactivity: The solvent should not react chemically with your compound.[5]

  • Impurity Solubility: Ideally, impurities should either be very soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and can be removed by hot filtration).[5]

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals after filtration.[5]

  • Safety: Consider the toxicity and flammability of the solvent.

Common Solvents for Benzoic Acid Derivatives:

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for many benzoic acid derivatives, especially with heating.[6]
EthanolMedium78Often used in combination with water as a mixed solvent system.[6]
AcetoneMedium56A versatile solvent, but its low boiling point can lead to rapid evaporation.[7]
Ethyl AcetateMedium77A good choice for compounds with intermediate polarity.[8]
TolueneLow111Suitable for less polar derivatives.[8]
Heptane/HexaneLow98/69Often used as anti-solvents in mixed solvent systems.[8]

Experimental Protocol: Solvent Screening

  • Place approximately 10-20 mg of your crude compound into several small test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe if the compound dissolves.

  • If the compound does not dissolve at room temperature, gently heat the test tube and observe the solubility.

  • If the compound dissolves in the hot solvent, allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • The solvent that dissolves your compound when hot but yields good quality crystals upon cooling is a suitable candidate.

Q2: What is polymorphism, and how can I control it during the crystallization of my benzoic acid derivative?

A2: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[3][9] Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability, which is particularly critical in the pharmaceutical industry.[3] For example, p-aminobenzoic acid is known to exist in at least two polymorphic forms, α and β.[10]

Factors Influencing Polymorphism:

  • Solvent: The choice of solvent can influence which polymorphic form crystallizes.[10]

  • Temperature: The temperature at which crystallization occurs can determine the stable polymorph.[9]

  • Cooling Rate: Rapid cooling often favors the formation of metastable polymorphs, while slow cooling tends to yield the more stable form.[9]

  • Supersaturation: The level of supersaturation can also play a role in determining the polymorphic outcome.[11]

  • Additives: The presence of certain impurities or specifically added molecules can inhibit the growth of one polymorph while promoting another.[9]

Strategies for Controlling Polymorphism:

  • Systematic Solvent Screening: Crystallize your compound from a variety of solvents with different polarities and hydrogen bonding capabilities.

  • Varying Crystallization Conditions: Experiment with different cooling rates, temperatures, and levels of supersaturation.

  • Seeding: Introduce a seed crystal of the desired polymorph to direct the crystallization towards that form.

  • Use of Additives: In some cases, the addition of small amounts of structurally related molecules can help in obtaining a specific polymorph.[9]

Q3: How do impurities affect the crystallization process and the final product?

A3: Impurities can have several detrimental effects on crystallization. They can lower the melting point and broaden the melting point range of the final product, which are indicators of a less pure substance.[12]

Impact of Impurities:

  • Reduced Purity: Impurities can become trapped in the crystal lattice, leading to a less pure final product.[13]

  • Inhibition of Crystal Growth: Impurities can adsorb onto the surface of growing crystals, slowing down or even stopping further growth.[14]

  • Modification of Crystal Habit: The presence of impurities can alter the shape of the crystals.

  • Induction of Polymorphism: Impurities can sometimes favor the crystallization of a metastable polymorph.

Managing Impurities:

  • Recrystallization: This is the primary method for removing impurities.[5] The process of dissolving the impure solid and allowing it to crystallize again often leaves the impurities behind in the mother liquor.[2]

  • Activated Carbon Treatment: If your compound has colored impurities, adding a small amount of activated carbon to the hot solution can help adsorb these impurities. The carbon is then removed by hot filtration before the solution is cooled.[15]

  • Washing: After filtration, washing the collected crystals with a small amount of cold, pure solvent can help remove any residual mother liquor containing dissolved impurities.[5]

Visualized Workflows

General Crystallization Workflow

This diagram outlines the fundamental steps for a successful crystallization experiment.

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying A Dissolve Impure Compound in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Optional C Slow Cooling of Filtrate B->C D Induce Crystallization (if necessary) C->D Troubleshoot E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Pure Crystals F->G

Caption: A generalized workflow for the purification of benzoic acid derivatives via crystallization.

Troubleshooting Decision Tree for Poor Crystallization

This diagram provides a logical path for addressing common crystallization problems.

G Start Cooled Solution Q1 Crystals Formed? Start->Q1 Q2 Oiled Out? Q1->Q2 No A1 Successful Crystallization Q1->A1 Yes A2 Induce Nucleation: - Scratch Flask - Seed Crystals - Evaporate Solvent Q2->A2 No A3 Troubleshoot Oiling Out: - Reheat & Add More Solvent - Slower Cooling - Use Anti-solvent Q2->A3 Yes

Sources

Technical Support Center: Managing Hygroscopicity of Dihydrochloride Salts in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling hygroscopic dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with moisture-sensitive compounds. Dihydrochloride salts, while often selected for their enhanced solubility, can present significant handling issues due to their propensity to absorb atmospheric moisture.[1] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and accuracy of your experimental work.

Section 1: Understanding Hygroscopicity in Dihydrochloride Salts

Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[2] For dihydrochloride salts, this can lead to a cascade of undesirable physical and chemical changes, including deliquescence (dissolving in absorbed water), hydrolysis, and changes in crystal structure.[3][4] The presence of two chloride ions can increase the salt's affinity for water molecules. Understanding the degree of hygroscopicity is a critical first step in developing appropriate handling and storage strategies.[5]

Why is Managing Hygroscopicity Crucial?

Failure to control moisture exposure can have profound consequences on experimental outcomes and product quality:

  • Inaccurate Weighing: Absorption of atmospheric water leads to erroneously high mass readings, impacting the accuracy of solution concentrations and stoichiometric calculations.[6]

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the active pharmaceutical ingredient (API), leading to loss of potency and the formation of impurities.[7][8]

  • Physical Instability: Moisture can induce changes in the solid-state properties of the salt, such as converting from a crystalline to an amorphous form or forming hydrates, which can alter solubility and bioavailability.[9]

  • Poor Powder Flow and Handling: Increased moisture content can lead to caking, clumping, and poor flowability, complicating manufacturing processes like tableting and capsule filling.[3]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with hygroscopic dihydrochloride salts in a question-and-answer format.

Initial Assessment & Observation

Q1: My dihydrochloride salt powder, which was initially free-flowing, has become clumpy and sticky. What is happening?

A: This is a classic sign of moisture absorption. The powder is likely hygroscopic and is pulling water from the ambient air. This can lead to the formation of liquid bridges between particles, causing them to agglomerate.[3] In severe cases, the powder may become a paste or even fully dissolve, a phenomenon known as deliquescence.[10]

Q2: I suspect my compound is hygroscopic. How can I quickly assess its sensitivity to moisture?

A: A simple qualitative test is to place a small amount of the powder on a watch glass and leave it exposed to the ambient laboratory environment for a short period (e.g., 30-60 minutes). Observe for any changes in appearance, such as clumping, wetness, or liquefaction. For a more quantitative initial assessment, you can weigh a sample, expose it to a controlled high-humidity environment (e.g., a desiccator with a saturated salt solution) for a set time, and then re-weigh it to determine the percentage of water uptake.

Storage & Handling

Q3: What are the best practices for storing a highly hygroscopic dihydrochloride salt?

A: Proper storage is paramount. Here are some key recommendations:

  • Primary Container: Always keep the salt in a tightly sealed container. For highly sensitive materials, consider containers with screw caps that have inert liners.

  • Secondary Containment: Place the primary container inside a desiccator containing a suitable desiccant, such as silica gel, calcium sulfate, or molecular sieves.[11][12]

  • Inert Atmosphere: For extremely sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon) within a glove box or by using a vacuum-sealed bag.[13]

  • Temperature Control: Store at a stable, controlled room temperature. Avoid storing in refrigerators or freezers unless explicitly recommended, as this can cause condensation when the container is opened in a warmer, more humid environment.[14][15]

Q4: I need to open the container of a hygroscopic salt frequently. How can I minimize moisture exposure?

A: Frequent access increases the risk of moisture contamination. Consider these strategies:

  • Aliquotting: As soon as you receive a new batch, consider aliquoting it into smaller, single-use quantities in a controlled low-humidity environment (e.g., a glove box or a room with a dehumidifier).[16]

  • Minimize Opening Time: When you need to access the main container, do so in a low-humidity environment if possible. Have all your tools ready to minimize the time the container is open.

  • Inert Gas Blanket: Before sealing the container after use, you can flush the headspace with a dry inert gas like nitrogen or argon to displace any moist air.

Weighing & Solution Preparation

Q5: My weight reading for a hygroscopic salt keeps increasing on the analytical balance. How can I get an accurate measurement?

A: This is a common challenge. Here are several techniques to obtain an accurate weight:

  • Rapid Weighing: Have everything prepared before opening the container. Weigh the compound as quickly as possible. This is often suitable for less hygroscopic materials.

  • Weighing by Difference: Tare a sealed vial, add the approximate amount of the hygroscopic salt, and seal the vial. Record the accurate weight. Then, transfer the powder to your receiving vessel and re-weigh the sealed vial. The difference in weight is the amount of powder transferred.

  • Controlled Environment: For the most accurate results, perform all weighing operations inside a glove box with a controlled low-humidity atmosphere or a balance enclosure purged with dry air.[17][18]

Q6: What is the best way to prepare a stock solution of a known concentration with a highly hygroscopic dihydrochloride salt?

A: The most accurate method involves determining the water content of the salt just before or at the time of weighing.

  • Determine Water Content: Use Karl Fischer titration to accurately determine the percentage of water in a representative sample of your salt.

  • Correct for Water Content: Use the determined water content to calculate the corrected mass of the hygroscopic salt needed to achieve your target concentration of the anhydrous compound.

  • Rapid Dissolution: Weigh the corrected amount of the salt quickly and add it directly to the solvent to minimize further water absorption.

Section 3: Experimental Protocols & Advanced Techniques

Protocol: Accurate Preparation of a 10 mg/mL Stock Solution of a Hygroscopic Dihydrochloride Salt

This protocol assumes the use of a salt where the water content is unknown and needs to be accounted for.

Materials:

  • Hygroscopic dihydrochloride salt

  • Appropriate solvent (e.g., sterile water, DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Karl Fischer titrator

Procedure:

  • Sample Preparation: In a low-humidity environment (if available), take a small, representative sample of the dihydrochloride salt for Karl Fischer titration.

  • Karl Fischer Titration: Perform a Karl Fischer titration to determine the exact water content (as a percentage) of the salt. Let's assume the result is 5% w/w.

  • Mass Correction Calculation:

    • Target concentration = 10 mg/mL (of the anhydrous salt)

    • Desired final volume = 10 mL

    • Target mass of anhydrous salt = 10 mg/mL * 10 mL = 100 mg

    • Corrected mass to weigh = Target mass / (1 - water content fraction)

    • Corrected mass to weigh = 100 mg / (1 - 0.05) = 105.26 mg

  • Weighing: Quickly and accurately weigh 105.26 mg of the hygroscopic salt.

  • Dissolution: Immediately transfer the weighed salt into the 10 mL volumetric flask.

  • Final Volume Adjustment: Add the solvent, dissolve the salt completely, and then carefully bring the solution to the final volume of 10 mL.

Advanced Characterization: Dynamic Vapor Sorption (DVS)

For a thorough understanding of a compound's hygroscopic behavior, Dynamic Vapor Sorption (DVS) is the gold-standard technique.[19] DVS measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[10]

Information Obtained from DVS:

  • Hygroscopicity Classification: The amount of water absorbed at a specific RH (e.g., 80% RH) can be used to classify the material from non-hygroscopic to very hygroscopic.[2][10]

  • Sorption/Desorption Isotherms: A plot of mass change versus RH provides a detailed profile of how the material interacts with water.[20]

  • Moisture-Induced Phase Changes: DVS can identify critical humidity levels at which the material may undergo changes such as deliquescence or conversion between amorphous and crystalline forms.

The following table, based on the European Pharmacopoeia, provides a common classification system for hygroscopicity.[2][10]

Classification% Weight Gain after 24h at 80% RH and 25°CDescription
Non-hygroscopic< 0.2%No significant moisture uptake.
Slightly hygroscopic≥ 0.2% and < 2%Minor moisture uptake.
Moderately hygroscopic≥ 2% and < 15%Significant moisture uptake.
Very hygroscopic≥ 15%Substantial moisture uptake.
DeliquescentSufficient water is absorbed to form a liquidThe solid dissolves in the absorbed water.

Section 4: Visualization of Laboratory Workflow

Workflow for Handling a Dihydrochloride Salt of Unknown Hygroscopicity

The following diagram outlines the decision-making process and recommended actions when working with a new dihydrochloride salt.

Hygroscopicity_Workflow cluster_0 Initial Assessment cluster_1 Characterization & Classification cluster_2 Handling & Storage Protocol A Receive New Dihydrochloride Salt B Review Supplier Data (SDS, CoA) for Hygroscopicity Info A->B C Perform Quick Qualitative Test: Expose small sample to ambient air B->C If info is absent or unclear D Observe for Clumping, Wetting, or Deliquescence C->D E No Change Observed D->E No F Change Observed D->F Yes I Standard Storage: Tightly sealed container E->I G Consider DVS Analysis for full characterization F->G H Classify Hygroscopicity (Non, Slightly, Moderately, Very) G->H J Enhanced Storage: Sealed container in desiccator H->J Slightly/ Moderately K High-Level Control: Store and handle in glove box/low RH room H->K Very/ Deliquescent L Weighing Protocol: Standard balance I->L M Weighing Protocol: Rapid weighing or weighing by difference J->M N Weighing Protocol: Weigh in controlled environment K->N

Caption: Decision workflow for assessing and managing a new dihydrochloride salt.

References

  • Bry-Air. (n.d.). Humidity Control in Laboratories and Instrumentation Rooms. Retrieved from [Link]

  • Chan, H. K., Gåde, N. M., & Chew, N. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1236. Retrieved from [Link]

  • CD Formulation. (n.d.). Hygroscopicity Evaluation. Technology Networks. Retrieved from [Link]

  • SensoScientific. (2018, October 29). How to Maintain Optimal Laboratory Temperature and Humidity. Retrieved from [Link]

  • Condair. (n.d.). Humidity For Laboratories. Retrieved from [Link]

  • Thermoline Scientific. (2025, October 26). Understanding the Relationship Between Temperature and Humidity in Lab Cabinets. Retrieved from [Link]

  • Quora. (2022, July 12). How to control and monitor laboratory temperature and humidity. Retrieved from [Link]

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Retrieved from [Link]

  • Particle Characterisation Laboratories. (n.d.). Dynamic Vapour Sorption. Retrieved from [Link]

  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • Zeller, W. P., & Zografi, G. (2020). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. In Developing Solid Oral Dosage Forms (pp. 239-268). Academic Press. Retrieved from [Link]

  • TA Instruments. (n.d.). Discovery SA Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Retrieved from [Link]

  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. PharmaInfo. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. Retrieved from [Link]

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(04). Retrieved from [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from [Link]

  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • Ribeiro, A. C. F., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 93. Retrieved from [Link]

  • Allada, R. (2016). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability (Doctoral dissertation, Purdue University). Retrieved from [Link]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Al-Ghaban, A. M., & Al-Angari, A. A. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 43, pp. 1-45). Academic Press. Retrieved from [Link]

  • Heath, S. B. (1933). U.S. Patent No. 1,907,076. Washington, DC: U.S. Patent and Trademark Office.
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]

  • Desai, D., & Varia, S. (2003). U.S. Patent Application No. 10/100,540.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Alber, H. K., & Rodden, C. J. (1940). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 12(9), 529-530. Retrieved from [Link]

  • Sussex Damp Experts. (n.d.). Hygroscopic Salts. Retrieved from [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved from [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • Mantrac. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]

  • Obeid, M. A., et al. (2020). The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. Pharmaceutics, 12(9), 834. Retrieved from [Link]

  • Certified Scale. (2025, February 4). How Humidity Affects Weight Scale Accuracy. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Behavior of Moisture Gain and Equilibrium Moisture Contents (EMC) of Various Drug Substances and Correlation with Compendial Information on Hygroscopicity and Loss on Drying. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

Sources

Best practices for storing and handling 3-Piperazin-1-yl-benzoic acid dihydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSH-PBAD-V1.0

Purpose: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 3-Piperazin-1-yl-benzoic acid dihydrochloride. It provides detailed best practices, troubleshooting guides, and frequently asked questions (FAQs) to ensure the compound's stability, proper handling, and successful integration into experimental workflows. Our goal is to preempt common challenges and provide scientifically-grounded solutions.

Section 1: Core Compound Properties & Safety Data

A foundational understanding of the compound's characteristics is paramount for safe and effective use. 3-Piperazin-1-yl-benzoic acid dihydrochloride is a hydrochloride salt, a formulation choice primarily made to enhance aqueous solubility and stability. However, this salt form also dictates specific handling requirements, most notably its hygroscopic nature.

Table 1: Compound Identification & Properties

Property Value Source
CAS Number 1187931-15-2 [1]
Molecular Formula C₁₁H₁₄N₂O₂ · 2HCl [2]
Molecular Weight 279.16 g/mol [2]
Appearance White to off-white solid/powder [3]

| Chemical Stability | Stable under recommended storage conditions |[4] |

Table 2: GHS Hazard Classification Summary

Hazard Category Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[5][6]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[5][6]
Serious Eye Damage/Irritation Category 1 / 2A H318/H319: Causes serious eye damage/irritation.[5][6]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][6] |

Section 2: Storage & Stability FAQs

Improper storage is the most common cause of compound degradation and experimental variability. The dihydrochloride salt form makes this compound particularly susceptible to atmospheric moisture.

Q: What are the ideal storage conditions for this compound? A: The primary goal is to keep the compound dry and cold. Store the material in its original, tightly sealed container.[4] For long-term storage, we recommend a temperature of -20°C. For short-term use, storage at 2-8°C is acceptable. Crucially, the compound should always be stored in a desiccator containing a suitable drying agent (e.g., silica gel) to protect it from moisture.[7][8]

  • Causality Explained: As a dihydrochloride salt, this compound is highly hygroscopic , meaning it readily attracts and absorbs water from the atmosphere.[9][10] This moisture ingress can cause the powder to clump, making accurate weighing nearly impossible. More critically, it can compromise the compound's long-term stability by providing a medium for potential hydrolytic degradation.

Q: My compound has formed clumps or appears "sticky." Is it still usable? A: This is a clear sign of moisture absorption.[9] While the compound may not be chemically degraded yet, its integrity is at risk.

  • For non-critical applications: You may still be able to use the compound, but be aware that the weighed mass will not be accurate due to the unknown water content.

  • For quantitative or sensitive experiments: We strongly advise against using a clumped compound. The water content can affect solubility, concentration, and stability in solution.

  • Can it be dried? Gentle drying under a vacuum may remove the absorbed water. However, this should be done with caution, as excessive heat could cause degradation.[9] Benzoic acid derivatives can begin to degrade at temperatures as low as 150-200°C.[11] We recommend starting with a fresh vial for critical experiments.

Q: How frequently can I open the container? What is the impact on stability? A: Every time the container is opened, the compound is exposed to atmospheric moisture.[9] To maximize the compound's shelf-life, we recommend the following best practice:

  • Upon receiving, allow the container to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation from forming on the cold powder.

  • Aliquot the compound into smaller, single-use vials under a dry, inert atmosphere (like a glove box) if possible.

  • Store these aliquots under the recommended desiccated and cold conditions. This minimizes the number of times the primary stock container is opened.

Section 3: Handling & Dissolution Troubleshooting Guide

Proper handling techniques are essential for both personnel safety and experimental accuracy.

Workflow: From Receipt to Disposal

The following diagram outlines the critical steps for safely handling 3-Piperazin-1-yl-benzoic acid dihydrochloride within your laboratory environment.

SafeHandlingWorkflow cluster_prep Preparation & Storage cluster_use Experimental Use cluster_cleanup Cleanup & Disposal Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Equilibrate Equilibrate to Room Temp (Before Opening) Inspect->Equilibrate Store Store in Desiccator (Cold, Dry, Tightly Sealed) Equilibrate->Store Weigh Weigh Quickly (In Fume Hood) Store->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Use in Experiment Dissolve->Experiment Decontaminate Decontaminate Glassware Experiment->Decontaminate Dispose Dispose Waste (Per Local Regulations) Decontaminate->Dispose

Caption: A logical workflow for safe handling and use.

Protocol: Weighing the Hygroscopic Solid
  • Preparation: Ensure all necessary PPE is worn: safety glasses with side shields (or a face shield), nitrile gloves, and a lab coat.[6][12] Perform all manipulations of the solid powder within a certified chemical fume hood.[13]

  • Equilibration: Remove the container from cold storage and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. Do not open the container while it is still cold.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispense: Briefly open the compound container, quickly transfer an approximate amount of the solid to the tared vessel using a clean spatula, and immediately and tightly reseal the compound container.

  • Measure: Record the stable mass. If the mass reading on the balance is continuously increasing, this indicates rapid moisture absorption, and the accuracy of the weight is compromised.

  • Return to Storage: Promptly return the main compound container to its recommended storage conditions.

Troubleshooting Dissolution

Q: My compound is not dissolving as expected. What steps can I take? A: Refer to the supplier's Certificate of Analysis for recommended solvents. Due to its dihydrochloride form, this compound is expected to be soluble in aqueous buffers. If you encounter issues, follow this troubleshooting decision tree.

DissolutionTroubleshooting start Compound Not Dissolving vortex Increase Mixing (Vortex / Stir) start->vortex check_conc Is Concentration Too High? vortex->check_conc sonicate Apply Gentle Sonication (In a water bath) check_conc->sonicate No fail Consult Technical Data Sheet or Contact Support check_conc->fail Yes warm Apply Gentle Warming (e.g., 37-50°C) sonicate->warm check_ph Is Solvent pH Appropriate? warm->check_ph success Dissolved Successfully check_ph->success Yes check_ph->fail No

Sources

Validation & Comparative

A Comparative Analysis of 3-Piperazin-1-yl-benzoic Acid and Structurally Related Piperazine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of FDA-approved drugs and its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This guide provides an in-depth comparative analysis of 3-Piperazin-1-yl-benzoic acid, a simple yet intriguing piperazine derivative, with other more extensively studied piperazine analogs. By examining the structure-activity relationships (SAR), biological activities, and physicochemical properties of related compounds, we aim to provide a predictive framework for the potential applications of 3-Piperazin-1-yl-benzoic acid and to guide future research endeavors in the vast chemical space of piperazine-containing molecules.

Introduction to the Piperazine Scaffold and 3-Piperazin-1-yl-benzoic Acid

The six-membered piperazine ring, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and polarity. This often leads to improved aqueous solubility and oral bioavailability of drug candidates.[1] The nitrogen atoms also provide convenient handles for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile.

3-Piperazin-1-yl-benzoic acid (Figure 1) represents a fundamental embodiment of this scaffold, featuring a benzoic acid moiety attached to one of the piperazine nitrogens. This seemingly simple structure holds potential for a variety of biological interactions, leveraging both the basicity of the piperazine ring and the acidic nature of the carboxylic acid group.

Figure 1: Chemical Structure of 3-Piperazin-1-yl-benzoic acid

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] Properties such as lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors play a pivotal role in a molecule's ability to traverse biological membranes and interact with its target.

While experimental data for 3-Piperazin-1-yl-benzoic acid is limited, we can predict its properties and compare them with known analogs.

Table 1: Comparative Physicochemical Properties of 3-Piperazin-1-yl-benzoic acid and Selected Analogs

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted LogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
3-Piperazin-1-yl-benzoic acid 3-Piperazin-1-yl-benzoic acidC₁₁H₁₄N₂O₂206.241.252.823
1-(4-Chlorobenzhydryl)piperazine Derivative (Analog A) Analog AC₁₇H₁₉ClN₂286.804.515.312
Vindoline-Piperazine Conjugate (Analog B) Analog BC₃₃H₄₀FN₅O₂573.705.865.416

Note: Physicochemical properties for 3-Piperazin-1-yl-benzoic acid are predicted using computational models. Properties for analogs are sourced from published studies where available.

The lower predicted LogP and higher TPSA of 3-Piperazin-1-yl-benzoic acid compared to the more complex analogs suggest it may possess greater aqueous solubility but potentially lower membrane permeability. This highlights a common trade-off in drug design that can be addressed through further chemical modification.

Experimental Protocol: Determination of Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is crucial. Here is a general protocol for their experimental determination.

Objective: To experimentally determine the lipophilicity (LogD at pH 7.4) and aqueous solubility of a test compound.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • HPLC system with UV detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • pH meter

Protocol for Lipophilicity (LogD) Determination (Shake-Flask Method):

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of 1-octanol and PBS (e.g., 1:1 v/v).

  • Equilibration: Vortex the mixture vigorously for 1-2 hours to ensure thorough mixing and allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from both the octanol and aqueous layers. Analyze the concentration of the compound in each phase using a validated HPLC method.

  • Calculation: The LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol for Aqueous Solubility Determination (Thermodynamic Solubility):

  • Sample Preparation: Add an excess amount of the solid test compound to a known volume of PBS (pH 7.4) in a vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated HPLC method.

  • Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Comparative Biological Activity: Anticancer Potential

Piperazine derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their ability to induce cytotoxicity in various cancer cell lines.[4][5][6][7] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways.

While no specific anticancer data for 3-Piperazin-1-yl-benzoic acid is publicly available, we can analyze the activity of related structures to infer its potential.

Table 2: Comparative In Vitro Anticancer Activity of Selected Piperazine Analogs

CompoundTarget Cell Line(s)IC₅₀ / GI₅₀ (µM)Reference
Vindoline-Piperazine Conjugate (Analog B) MDA-MB-468 (Breast Cancer)1.00[4][6]
HOP-92 (Non-Small Cell Lung Cancer)1.35[4][6]
Piperazine Amide Derivative (Analog C) MDA-MB-231 (Breast Cancer)11.3[5]
Arylpiperazine Derivative (Analog D) DU145 (Prostate Cancer)1.28[8]

The data in Table 2 clearly indicates that the anticancer potency of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring. The highly potent vindoline conjugate benefits from the inherent cytotoxicity of the vindoline moiety, while other derivatives show more moderate but still significant activity. The presence of the benzoic acid group in our topic compound could potentially influence its interaction with biological targets and its overall activity profile.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of test compound B->C D Add compound to wells C->D E Incubate for 48-72 hours D->E F Add MTT solution E->F G Incubate for 2-4 hours F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate IC50 I->J Data Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Biological Activity: Antimicrobial Potential

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Piperazine derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[10][11][12][13]

Table 3: Comparative In Vitro Antimicrobial Activity of Selected Piperazine Analogs

CompoundTarget Organism(s)MIC (µg/mL)Reference
Piperazine Derivative RL-308 Shigella flexineri2[11]
Staphylococcus aureus4[11]
Piperazine-Thiadiazole Derivative (Analog E) Escherichia coli16[12]
Staphylococcus aureus32[12]

The data illustrates that specific structural modifications on the piperazine scaffold can lead to potent antimicrobial activity. The presence of a benzoic acid in 3-Piperazin-1-yl-benzoic acid could influence its uptake by bacteria or its interaction with bacterial targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Objective: To determine the MIC of a test compound against a panel of bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound (dissolved in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of twofold dilutions of the compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microplate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Assay_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate plate at 37°C for 18-24 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Future Directions and Conclusion

This comparative guide highlights the significant therapeutic potential of the piperazine scaffold. While 3-Piperazin-1-yl-benzoic acid remains a relatively unexplored compound, the analysis of its structural analogs provides a strong rationale for its further investigation. The presence of both a basic piperazine ring and an acidic benzoic acid moiety suggests the possibility of unique biological activities and pharmacokinetic properties.

Future research should focus on the following:

  • Synthesis and Characterization: Development of a robust synthetic route for 3-Piperazin-1-yl-benzoic acid and its derivatives.

  • In Vitro Screening: Comprehensive evaluation of its anticancer and antimicrobial activity against a broad panel of cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidation of its molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the impact of substitutions on the benzoic acid ring and the second piperazine nitrogen.

  • Pharmacokinetic Profiling: Assessment of its ADME properties to evaluate its drug-likeness.

By systematically exploring the biological and physicochemical landscape of 3-Piperazin-1-yl-benzoic acid, researchers can unlock its potential as a lead compound for the development of novel therapeutics.

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A Researcher's Guide to Validating the Biological Target of 3-Piperazin-1-yl-benzoic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the first step in a long and intricate journey. For researchers working with promising compounds like 3-Piperazin-1-yl-benzoic acid derivatives, which are part of a broader class of piperazine-containing molecules known for their diverse pharmacological activities, the subsequent critical phase is target validation.[1][2][3] Establishing a definitive link between a compound and its biological target is the bedrock upon which successful therapeutic development is built, ensuring that the observed cellular effects are indeed mediated by the intended molecular interaction.

This guide provides an in-depth comparison of essential experimental strategies to robustly validate the biological target of novel 3-Piperazin-1-yl-benzoic acid derivatives. We will move beyond simple protocols, delving into the causality behind experimental choices and presenting a self-validating framework for your research. Here, we will operate under a common scenario in drug discovery: a hypothetical 3-Piperazin-1-yl-benzoic acid derivative, hereafter referred to as Pip-BA-X , has been identified in a phenotypic screen to inhibit cancer cell proliferation. Preliminary computational modeling and literature precedent suggest that Pip-BA-X may target a protein kinase, for instance, Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[4]

Our objective is to design and execute a series of experiments to rigorously test this hypothesis. We will compare three orthogonal, industry-standard techniques:

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in a cellular context.

  • In Vitro Kinase Profiling: To determine the potency and selectivity of the compound against a panel of kinases.

  • siRNA-mediated Gene Knockdown: To establish a causal link between the target protein and the compound's phenotypic effect.

By integrating the data from these distinct methodologies, researchers can build a compelling and defensible case for the biological target of their compound, paving the way for further preclinical development.

The Target Validation Workflow: An Integrated Approach

A robust target validation strategy does not rely on a single experiment. Instead, it triangulates evidence from multiple, independent methods to build a cohesive and convincing argument. The workflow described here is designed to systematically confirm the proposed target of Pip-BA-X.

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Phenotypic Confirmation CETSA Cellular Thermal Shift Assay (CETSA) Confirms direct binding in intact cells Kinase_Profiling In Vitro Kinase Profiling Determines IC50 and off-target effects CETSA->Kinase_Profiling Positive result justifies further biochemical analysis siRNA siRNA Knockdown Links target to cellular phenotype Kinase_Profiling->siRNA Potent & selective inhibition observed Validation Target Validated siRNA->Validation Phenotype recapitulated or compound effect is lost G start Treat cells with Pip-BA-X or Vehicle harvest Harvest and aliquot cells start->harvest heat Apply temperature gradient (e.g., 40-64°C) harvest->heat lyse Lyse cells via freeze-thaw cycles heat->lyse centrifuge Centrifuge to separate soluble and aggregated protein lyse->centrifuge supernatant Collect supernatant (soluble fraction) centrifuge->supernatant wb Western Blot for CDK2 and loading control supernatant->wb analyze Analyze band intensity to generate melt curve wb->analyze G cluster_0 Validation cluster_1 Phenotypic Analysis start Design & Synthesize siRNA (Target & Scrambled) transfect Transfect cells with siRNA using lipid reagent start->transfect culture Incubate for 48-72h for protein knockdown transfect->culture wb Western Blot for CDK2 to confirm knockdown culture->wb treat Treat with Pip-BA-X (Dose-Response) culture->treat assay Measure Cell Proliferation treat->assay result Compare proliferation in knockdown vs. control cells assay->result

Caption: Experimental workflow for siRNA knockdown followed by a phenotypic assay.

Data Presentation: Effect of CDK2 Knockdown on Pip-BA-X Potency

The results of the proliferation assay can demonstrate a shift in the potency of Pip-BA-X. If the compound's effect is on-target, knocking down CDK2 should make the cells less sensitive to the drug.

ConditionPip-BA-X IC50 (µM)
Scrambled siRNA Control0.15
CDK2 siRNA #12.5
CDK2 siRNA #22.8

This is illustrative data. A Western blot image showing reduced CDK2 protein levels in the siRNA-treated samples would accompany this table. [5][6][7] A significant rightward shift in the IC50 value upon CDK2 knockdown strongly indicates that the anti-proliferative effect of Pip-BA-X is mediated through its inhibition of CDK2.

Conclusion

Validating the biological target of a novel compound like a 3-Piperazin-1-yl-benzoic acid derivative is a multi-faceted process that demands rigorous, orthogonal approaches. By systematically employing CETSA to confirm direct binding in cells, in vitro kinase profiling to quantify potency and selectivity, and siRNA knockdown to link the target to the cellular phenotype, researchers can build an unassailable case for their compound's mechanism of action. This integrated strategy not only de-risks the progression of a drug discovery program but also provides deep mechanistic insights that are crucial for further optimization and development. The convergence of positive results from these distinct methodologies provides the confidence needed to advance a promising molecule from a mere "hit" to a validated lead compound.

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A Comparative Guide to the Cross-Reactivity of 3-Piperazin-1-yl-benzoic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Selectivity Challenge

The 3-piperazin-1-yl-benzoic acid core represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its structural components—the aromatic benzoic acid, capable of forming key hydrogen bonds and π-stacking interactions, and the versatile piperazine ring, which can be readily substituted to modulate physicochemical properties and explore vector space—endow it with the ability to bind to a wide array of biological targets.[1][2] Derivatives of this scaffold have shown therapeutic potential across oncology, inflammation, and central nervous system disorders.[3][4]

However, this inherent versatility presents a significant challenge: the risk of cross-reactivity. An inhibitor designed for a specific target, such as a protein kinase, may bind to and inhibit other, unintended proteins ("off-targets"), leading to unexpected side effects or toxicity.[5][6] Therefore, for researchers and drug development professionals working with this scaffold, a rigorous and early assessment of inhibitor selectivity is not just a regulatory requirement but a fundamental component of building a successful therapeutic program.

This guide provides an in-depth comparison of cross-reactivity profiles for inhibitors based on the 3-piperazin-1-yl-benzoic acid framework. We will explore the experimental methodologies required to generate robust selectivity data, present illustrative data for comparison, and discuss the structural determinants of selectivity.

Understanding the "Why": The Rationale for Cross-Reactivity Profiling

The promiscuity of the 3-piperazin-1-yl-benzoic acid scaffold arises from its ability to mimic the binding motifs of endogenous ligands for various protein families. The arylpiperazine moiety, for instance, is a common feature in many CNS-active drugs that target G-protein coupled receptors (GPCRs) like serotoninergic and adrenergic receptors.[4] Simultaneously, the overall structure can fit into the ATP-binding pocket of numerous protein kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases.[7][8]

Inhibition of an unintended kinase can have profound biological consequences. For example, a highly potent inhibitor of a cancer-related kinase might also inhibit a kinase crucial for cardiac function, leading to cardiotoxicity. The PI3K/AKT/mTOR pathway, a central regulator of cell growth and proliferation, is a frequent target of such inhibitors. Off-target inhibition of different isoforms within this pathway (e.g., PI3Kα vs. PI3Kδ) can lead to vastly different biological outcomes and toxicity profiles.[7][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor Piperazine-Based Inhibitor Inhibitor->PI3K On-Target Inhibitor->AKT Off-Target? Inhibitor->mTORC1 Off-Target?

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for piperazine-based inhibitors.

Experimental Workflow for Assessing Kinase Cross-Reactivity

To ensure trustworthiness, the protocols for assessing cross-reactivity must be robust and reproducible. Large-scale kinase panel screening is the industry standard. Below is a detailed workflow for a typical in vitro luminometric kinase assay, which quantifies the amount of ATP remaining after a kinase reaction, an indirect measure of enzyme activity.

G start Synthesize & Purify Inhibitor Compound prep Prepare Serial Dilution of Inhibitor start->prep add_inhibitor Add Inhibitor Dilutions to Assay Plate prep->add_inhibitor plate Plate Kinase, Substrate, & ATP in 384-well Plate plate->add_inhibitor incubate Incubate at RT (e.g., 60 min) add_inhibitor->incubate stop_reagent Add Kinase-Glo® Reagent (Lyses cells, stops reaction, generates light) incubate->stop_reagent read Read Luminescence on Plate Reader stop_reagent->read analyze Calculate IC50 Values (Dose-Response Curve) read->analyze end Comparative Selectivity Profile analyze->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Luminometric Kinase Assay[8]
  • Objective : To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

  • Materials :

    • Test compounds (3-Piperazin-1-yl-benzoic acid derivatives) dissolved in DMSO.

    • Recombinant human kinases (e.g., from a panel of 50-400 kinases).

    • Kinase-specific peptide substrates.

    • ATP at a concentration near the Km for each kinase.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Luminometric kinase assay kit (e.g., ADP-Glo™).

    • White, opaque 384-well assay plates.

  • Methodology :

    • Compound Plating : Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of these dilutions to the bottom of the assay plate wells. Include DMSO-only wells as a negative control (100% activity) and a pan-kinase inhibitor like Staurosporine as a positive control (0% activity).

      • Causality Check: Serial dilution allows for the generation of a dose-response curve, which is essential for accurate IC50 determination. Using a nanoliter dispenser minimizes solvent effects.

    • Kinase Reaction : Prepare a master mix containing the specific kinase, its substrate, and ATP in the appropriate assay buffer. Dispense this mix into the wells containing the pre-spotted compounds.

    • Incubation : Shake the plate briefly to mix and incubate at room temperature for a defined period (e.g., 1 hour). The incubation time is optimized to ensure the reaction is in the linear range.

    • Signal Generation : Add the ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP. Subsequently, add the Kinase Detection Reagent, which uses the newly generated ADP to produce a luminescent signal via a coupled luciferase reaction.

    • Data Acquisition : After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.

    • Data Analysis : Convert the raw luminescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Selectivity Profile: An Illustrative Guide

To demonstrate how cross-reactivity data is evaluated, the following table presents a hypothetical kinase selectivity profile for three illustrative inhibitors based on the 3-piperazin-1-yl-benzoic acid scaffold. The target kinases are chosen from pathways commonly associated with this scaffold.[7][9][10]

Table 1: Illustrative Kinase Selectivity Profile of 3-Piperazin-1-yl-benzoic acid Derivatives (IC50, nM)

Kinase TargetInhibitor A (On-Target: PI3Kδ)Inhibitor B (Optimized for Selectivity)Inhibitor C (Poor Selectivity)Comparator: Torin1[7]
PI3Kδ 15 12 25 >10,000
PI3Kα2501,500451,800
PI3Kβ3102,10060>10,000
PI3Kγ18095055>10,000
mTOR 1,200>10,0001502.5
BTK5,500>10,000300>10,000
EGFR>10,000>10,000850>10,000
DAPK18005,200953.8

Data is hypothetical and for illustrative purposes only.

Analysis of Illustrative Data:

  • Inhibitor A : Shows good potency against the intended target, PI3Kδ. However, it exhibits moderate cross-reactivity against other PI3K isoforms and some off-target activity against DAPK1, suggesting a need for further optimization.

  • Inhibitor B : Represents a successfully optimized molecule. It maintains high potency for PI3Kδ while demonstrating a significantly improved selectivity profile (>100-fold) against other PI3K isoforms and key off-targets like mTOR and BTK.[9][10]

  • Inhibitor C : This compound is potent but highly non-selective, inhibiting multiple kinases from different families with similar potency. Such a profile would likely lead to significant off-target effects and would be unsuitable for further development.

  • Comparator (Torin1) : A real-world example of a highly potent and selective mTOR inhibitor, which itself is based on a related piperazine-containing scaffold, demonstrating that high selectivity is achievable.[7]

Structure-Activity Relationships (SAR) Governing Selectivity

The selectivity of an inhibitor is not accidental; it is engineered through rational design based on an understanding of the target's structure. For 3-piperazin-1-yl-benzoic acid derivatives, several structural modifications are key to tuning selectivity:

  • Substitutions on the Piperazine Ring : Adding acyl groups or other substituents to the distal nitrogen of the piperazine can dramatically influence potency and selectivity. These groups often extend towards the solvent-exposed region of the ATP-binding pocket, and their size, shape, and electronics can be optimized to favor binding to the target kinase while clashing with the binding sites of off-target kinases.[7]

  • Decoration of the Benzoic Acid Ring : Modifying the benzoic acid ring with different functional groups (e.g., halogens, methoxy groups) can alter the electronic properties and create new interaction points (or steric hindrances) that fine-tune the binding affinity and selectivity.[4]

  • Linker Modification : In more complex derivatives, the nature and length of any linker connecting the core to other moieties are critical. For example, in a series of dopamine D3 receptor ligands, the presence of a carboxamide linker was found to be crucial for D3 selectivity over the highly homologous D2 receptor; replacing it with a simple amine linker abolished this selectivity.[11]

Conclusion and Future Directions

The 3-piperazin-1-yl-benzoic acid scaffold is a powerful tool in drug discovery, but its inherent flexibility necessitates a proactive and rigorous approach to managing cross-reactivity. As this guide has demonstrated, a combination of broad, systematic screening using validated protocols and rational, structure-based design is essential to developing inhibitors that are not only potent but also highly selective.

For researchers in this field, the path forward involves:

  • Early and Broad Profiling : Do not wait until late-stage development to assess selectivity. Profile early and against the largest kinase panel feasible to identify potential liabilities.

  • Integrating Cellular Assays : Complement in vitro data with cellular target engagement assays to confirm that the inhibitor interacts with the intended target in a more physiologically relevant context.

  • Leveraging Structural Biology : Whenever possible, use X-ray crystallography or cryo-EM to obtain structural information on how your inhibitor binds to both on-targets and off-targets. This provides the ultimate blueprint for rational design.

By adhering to these principles of scientific integrity and thorough investigation, the full therapeutic potential of this privileged scaffold can be realized safely and effectively.

References

  • An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives and Analogs: Synthesis, Biological Activity, and - Benchchem. (URL: )
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  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][12]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - NIH. (URL: [Link])

  • Assessing the selectivity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone against a panel of kinases - Benchchem. (URL: )
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  • Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][3][4][8]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed. (URL: [Link])

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  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC - NIH. (URL: [Link])

  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands - NIH. (URL: [Link])

  • Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - NIH. (URL: [Link])

  • Discovery of Highly Isoform Selective Thiazolopiperidine Inhibitors of Phosphoinositide 3-Kinase γ - PubMed. (URL: [Link])

  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities - MDPI. (URL: [Link])

  • Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9 - Innovative Genomics Institute. (URL: [Link])

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A Comparative Guide to the In Vivo Efficacy Testing of 3-Piperazin-1-yl-benzoic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting robust in vivo efficacy studies of novel compounds derived from 3-Piperazin-1-yl-benzoic acid. It emphasizes a scientifically rigorous approach, from model selection to data interpretation, to generate reliable and translatable preclinical data.

Introduction: The Therapeutic Potential of 3-Piperazin-1-yl-benzoic Acid Derivatives

The 3-piperazin-1-yl-benzoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] Many compounds incorporating this moiety have been investigated for various therapeutic applications, including oncology.[1][3] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.[1]

This guide will compare and contrast different methodologies for evaluating the in vivo anti-cancer efficacy of novel derivatives, providing the rationale behind experimental choices to ensure the generation of high-quality, reproducible data.

Foundational Knowledge: Mechanism of Action and Pharmacokinetics

A thorough understanding of the putative mechanism of action (MoA) and pharmacokinetic (PK) profile of the test compounds is crucial for designing informative in vivo studies.

Elucidating the Mechanism of Action

While the precise MoA can vary between derivatives, many piperazine-containing compounds exert their effects by interacting with key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[4] A common target is the PI3K/Akt pathway, a critical regulator of cell growth that is frequently dysregulated in cancer.[4] Inhibition of this pathway can lead to cancer cell apoptosis.[4] Some piperazine derivatives have also been shown to modulate the activity of P-glycoprotein (P-gp), a drug efflux pump that contributes to multidrug resistance.[5]

Initial in vitro assays are essential to hypothesize the MoA. Techniques such as kinase profiling, pathway-specific reporter assays, and analysis of protein expression and phosphorylation can provide valuable insights to guide the design of relevant pharmacodynamic (PD) biomarker assessments in subsequent in vivo studies.

Understanding Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound dictate its bioavailability and exposure at the target site.[1] Piperazine itself is rapidly absorbed after oral administration and is primarily excreted in the urine.[6] However, the pharmacokinetic properties of its derivatives can be significantly altered by chemical modifications.[1][7][8]

Preliminary PK studies are indispensable for determining key parameters such as half-life, peak plasma concentration (Cmax), and area under the curve (AUC).[9][10] This information is critical for establishing an appropriate dosing regimen (dose and schedule) for efficacy studies, ensuring that therapeutic concentrations are achieved and maintained without causing undue toxicity.[9][11] Co-administration of certain piperazine derivatives has been shown to alter the pharmacokinetic profile of other drugs, such as paclitaxel, by inhibiting P-gp.[5]

Designing a Robust In Vivo Efficacy Study

A well-designed in vivo study is paramount for obtaining meaningful and reproducible results.[12] Key considerations include the selection of an appropriate animal model, determination of the optimal dosing regimen, and the inclusion of relevant control groups.

Animal Model Selection: A Critical Decision

The choice of animal model is one of the most critical factors in preclinical cancer research.[13][14] The model should ideally recapitulate the key features of the human disease being studied.[15][16] Mice are the most commonly used animals in cancer research due to their genetic homology with humans, relatively low cost, and short life cycle.[14][17]

Here's a comparison of commonly used mouse models for oncology research:

Model Type Description Advantages Disadvantages
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[10][14][15]Relatively inexpensive, easy to establish, high tumor take rate, reproducible tumor growth.[17]Lack of tumor microenvironment, may not reflect the heterogeneity of human tumors.[14][15]
Patient-Derived Xenograft (PDX) Fresh tumor tissue from a patient is directly implanted into immunodeficient mice.[14][15][16]Preserves the original tumor microenvironment and cellular heterogeneity, better predictor of clinical response.[14][15]More expensive and time-consuming to establish, lower tumor take rate.
Syngeneic Models Murine cancer cells are implanted into immunocompetent mice of the same genetic background.[10]Intact immune system allows for the evaluation of immunotherapies.May not fully represent the complexity of human cancers.
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop spontaneous tumors that mimic human cancers.[14][15]Tumors arise in the correct anatomical location with an intact immune system and tumor microenvironment.Can be expensive and time-consuming to develop and characterize.

For initial efficacy screening of 3-piperazin-1-yl-benzoic acid derivatives, CDX models are often a practical starting point due to their cost-effectiveness and reproducibility. However, for compounds showing promising activity, validation in more clinically relevant PDX models is highly recommended.[13]

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for an in vivo efficacy study.

G cluster_0 Pre-Study Preparation cluster_1 Study Execution cluster_2 Data Collection & Analysis A Select Animal Model D Tumor Implantation A->D B Determine Dosing Regimen (from PK data) G Treatment Initiation B->G C IACUC Protocol Approval C->D E Tumor Growth Monitoring D->E F Animal Randomization E->F F->G H Monitor Tumor Volume & Body Weight G->H I Endpoint Determination H->I J Tissue/Blood Collection I->J K Biomarker Analysis J->K L Statistical Analysis K->L

Caption: A generalized workflow for in vivo efficacy studies.

Detailed Experimental Protocols

This protocol outlines the establishment of a subcutaneous CDX model, a widely used method for initial efficacy testing.

Materials:

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Matrigel or similar basement membrane extract (optional, can improve tumor take rate)

  • Sterile PBS

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel (if used) at the desired concentration (e.g., 1-10 million cells per 100 µL). Keep cells on ice.[18]

  • Animal Preparation: Anesthetize the mice using a calibrated vaporizer with isoflurane.

  • Tumor Cell Implantation: Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Palpate the injection site regularly to monitor for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[19] This is crucial to minimize bias and ensure that the average tumor volume is similar across all groups at the start of treatment.[19]

  • Treatment Administration: Administer the test compounds, vehicle control, and any positive controls according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.[11] Body weight is a key indicator of toxicity.[11]

  • Endpoint: The study can be terminated based on a predetermined endpoint, such as a specific tumor volume, a defined time point, or signs of excessive toxicity (e.g., >20% body weight loss).[11]

Establishing a PDX model requires fresh patient tumor tissue and is a more complex procedure.

Materials:

  • Fresh patient tumor tissue obtained under sterile conditions

  • Immunodeficient mice (NSG mice are often preferred for their robust engraftment capabilities)

  • Surgical instruments

  • Anesthetic and analgesics

  • Transport medium

Procedure:

  • Tissue Acquisition and Processing: Obtain fresh tumor tissue from a patient biopsy or surgical resection. The tissue should be transported in a suitable medium on ice and processed as quickly as possible (ideally within a few hours) to maintain viability.[20] Mince the tumor into small fragments (1-3 mm³).

  • Implantation: Anesthetize the mouse and make a small incision in the skin on the flank. Create a subcutaneous pocket and insert a tumor fragment. Close the incision with surgical staples or sutures.

  • Engraftment and Passaging: Monitor the mice for tumor growth. Once a tumor reaches a sufficient size (e.g., 1000-1500 mm³), it can be excised and passaged into new cohorts of mice for expansion and subsequent efficacy studies.

  • Efficacy Study: Once a sufficient number of mice with established PDX tumors are available, the efficacy study can be conducted following a similar procedure as described for CDX models (randomization, treatment, monitoring).

Data Analysis and Interpretation

Key Efficacy Endpoints

The primary endpoints in an in vivo efficacy study typically include:

  • Tumor Growth Inhibition (TGI): This is a measure of the reduction in tumor growth in the treated groups compared to the control group. It is often expressed as a percentage.

  • Tumor Regression: This refers to a decrease in the size of the tumor from its initial volume at the start of treatment.

  • Time to Endpoint: This measures the time it takes for tumors in each group to reach a predetermined size.

  • Survival: In some studies, overall survival is a key endpoint.

Statistical Analysis
  • Tumor Volume Data: Differences in tumor volume between groups can be analyzed using methods such as repeated measures ANOVA or mixed-effects models.[9][11]

  • Survival Data: Survival data is typically analyzed using Kaplan-Meier curves and the log-rank test to determine statistical significance between groups.[9]

The following table provides an example of how to present quantitative efficacy data for different 3-piperazin-1-yl-benzoic acid derivatives.

Compound Dose (mg/kg) Schedule Mean Tumor Volume at Day 21 (mm³ ± SEM) Tumor Growth Inhibition (%) p-value vs. Vehicle
Vehicle-QD1500 ± 150--
Compound A50QD750 ± 10050<0.05
Compound B50QD450 ± 8070<0.01
Positive Control25Q3D300 ± 6080<0.001
Biomarker Analysis: Linking Efficacy to Mechanism

Common Biomarker Assays:

  • Immunohistochemistry (IHC): To assess the expression and localization of proteins in tumor tissue.

  • Western Blotting: To quantify the levels of specific proteins.

  • RT-qPCR: To measure gene expression levels.

  • Flow Cytometry: To analyze cell populations within the tumor.

The following diagram illustrates the integration of biomarker analysis into the in vivo workflow.

G cluster_0 In Vivo Efficacy Study cluster_1 Biomarker Analysis cluster_2 Data Integration A Treatment Groups B Tumor Growth Measurement A->B C Endpoint B->C H Correlate Efficacy with Biomarker Changes B->H D Tissue/Blood Collection C->D E Protein Analysis (IHC, Western) D->E F Gene Expression Analysis (RT-qPCR) D->F G Cellular Analysis (Flow Cytometry) D->G E->H F->H G->H I Confirm Mechanism of Action H->I

Caption: Integrating biomarker analysis with in vivo efficacy data.

Conclusion and Future Directions

The in vivo efficacy testing of novel 3-piperazin-1-yl-benzoic acid derivatives requires a multifaceted and rigorous approach. By carefully selecting the appropriate animal model, designing a robust experimental protocol, and integrating comprehensive data and biomarker analysis, researchers can generate high-quality preclinical data that can confidently guide further drug development efforts.

Future studies should focus on exploring the efficacy of these compounds in combination with standard-of-care therapies and in more complex, immunologically intact animal models to better predict their clinical potential. The continued development of advanced preclinical models and analytical techniques will further enhance our ability to translate promising compounds from the laboratory to the clinic.

References

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A Comparative Guide to the Synthesis of Piperazinyl-Benzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperazinyl-benzoic acid scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically significant compounds. The constitutional isomerism of the piperazine and carboxylic acid functionalities on the benzene ring—ortho (2-), meta (3-), and para (4-)—profoundly influences the molecule's three-dimensional structure, physicochemical properties, and ultimately, its pharmacological activity. Consequently, the efficient and selective synthesis of each isomer is a critical consideration in drug discovery and development.

This guide provides an in-depth, comparative analysis of the primary synthetic routes to the ortho-, meta-, and para-isomers of piperazinyl-benzoic acid. We will delve into the mechanistic underpinnings of the most prevalent synthetic strategies, offering field-proven insights into experimental choices and presenting comparative data to inform your synthetic planning.

Core Synthetic Strategies: An Overview

The construction of the C-N bond between the benzoic acid ring and the piperazine moiety is the cornerstone of these syntheses. Three principal strategies dominate the landscape:

  • Nucleophilic Aromatic Substitution (SNA r): This classical approach relies on the displacement of an activated leaving group (typically a halogen, most often fluorine) on the benzoic acid ring by a piperazine nucleophile. The reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring and is often carried out at elevated temperatures.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A cornerstone of modern C-N bond formation, this cross-coupling reaction offers a versatile and often milder alternative to traditional methods.[1][2] It employs a palladium catalyst with a suitable phosphine ligand to couple an aryl halide or triflate with piperazine. The choice of ligand is critical to the success of the reaction, influencing catalyst stability, reaction rate, and substrate scope.[3]

  • Copper-Catalyzed Ullmann Condensation: One of the earliest methods for forming C-N bonds, the Ullmann reaction has seen a resurgence with the development of improved catalyst systems.[4][5][6] It typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at high temperatures. Modern iterations of this reaction can proceed under milder conditions with the use of appropriate ligands.

The selection of the optimal synthetic route is contingent upon several factors, including the desired isomer, the availability and cost of starting materials, and the tolerance of other functional groups within the molecule.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_ortho ortho-Isomer Synthesis cluster_meta meta-Isomer Synthesis cluster_para para-Isomer Synthesis o_start 2-Halobenzoic Acid o_product 2-(Piperazin-1-yl)benzoic Acid o_start->o_product Pd-Catalysis (Buchwald-Hartwig) o_piperazine Piperazine (or N-Boc-piperazine) o_piperazine->o_product m_start 3-Halobenzoic Acid m_product 3-(Piperazin-1-yl)benzoic Acid m_start->m_product Cu-Catalysis (Ullmann) m_piperazine Piperazine (or N-Boc-piperazine) m_piperazine->m_product p_start 4-Halobenzoic Acid p_product 4-(Piperazin-1-yl)benzoic Acid p_start->p_product SNAr (X=F) or Pd-Catalysis (X=Br, Cl) p_piperazine Piperazine (or N-Boc-piperazine) p_piperazine->p_product

Caption: Primary synthetic routes to piperazinyl-benzoic acid isomers.

Comparative Analysis of Synthetic Routes

The following table summarizes the key parameters for the synthesis of each isomer, drawing upon established methodologies. It is important to note that reaction conditions should be optimized for specific substrates and scales.

IsomerStarting MaterialReaction TypeCatalyst/ReagentBaseSolventTemp. (°C)Yield (%)Reference
ortho- 2-Chlorobenzoic AcidBuchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃Toluene100-110Moderate to Good(Hypothetical, based on similar transformations)
meta- 3-Iodobenzoic AcidUllmannCuI / L-prolineK₂CO₃DMSO90-110Moderate to Good(Hypothetical, based on similar transformations)
para- 4-Fluorobenzoic AcidSNAr-K₂CO₃Acetonitrile8070[7]
para- 4-Bromobenzoic AcidBuchwald-HartwigPd(OAc)₂ / BINAPNaOtBuToluene100High[3]

Note: The synthetic routes for the ortho- and meta-isomers are presented as plausible methods based on the extensive literature on Buchwald-Hartwig and Ullmann reactions for similar substrates. Specific experimental data for these exact transformations can be found in specialized chemical literature and patent databases.

In-Depth Methodologies and Mechanistic Considerations

Para-Isomer Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(piperazin-1-yl)benzoic acid and its derivatives is well-documented via the SNAr reaction, particularly when starting from the highly activated 4-fluorobenzoic acid.[7]

Reaction Mechanism: The reaction proceeds through a two-step addition-elimination mechanism. The electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic attack by piperazine. The attack occurs at the carbon bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8][9] In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored. The high electronegativity of fluorine enhances the electrophilicity of the ipso-carbon, making it the most susceptible to nucleophilic attack.[10]

SNAr_Mechanism Start 4-Fluorobenzoic Acid + Piperazine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack Product 4-(Piperazin-1-yl)benzoic Acid Meisenheimer->Product Elimination of F⁻

Caption: Simplified mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic Acid [7]

  • To a stirred mixture of ethyl 1-piperazinecarboxylate (2.0 g, 12.6 mmol) and 4-fluorobenzoic acid (1.7 g, 12.6 mmol) in dry acetonitrile (10 mL), add potassium carbonate (2.6 g, 18.9 mmol).

  • Heat the reaction mixture at 80 °C (353 K) for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the mixture slowly into ice-cold water (100 mL).

  • Acidify the aqueous mixture with glacial acetic acid to a pH of 3-5.

  • Collect the resulting precipitate by filtration to obtain the product as a pale-white crystalline solid.

  • The reported yield for this procedure is 70%.

Causality Behind Experimental Choices:

  • N-Boc or N-Carboethoxy Piperazine: The use of a protected piperazine, such as N-Boc-piperazine or ethyl 1-piperazinecarboxylate, prevents the potential for double arylation, where two benzoic acid molecules react with both nitrogens of piperazine. The protecting group can be removed in a subsequent step if the free piperazine is desired.

  • Potassium Carbonate: A moderately strong base is required to deprotonate the piperazine, enhancing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct.

  • Acetonitrile and Elevated Temperature: A polar aprotic solvent is suitable for this reaction, and heating is necessary to overcome the activation energy for the nucleophilic attack on the aromatic ring.

Ortho- and Meta-Isomer Synthesis: The Challenge and Proposed Solutions

The direct synthesis of the ortho- and meta-isomers of piperazinyl-benzoic acid via SNAr is more challenging due to the less favorable electronic activation compared to the para-isomer. For these isomers, palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are generally more effective.

Buchwald-Hartwig Amination for the Ortho-Isomer (Proposed):

The steric hindrance around the ortho position can present a challenge for C-N bond formation. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent catalyst decomposition.

Proposed Experimental Protocol (Hypothetical):

  • In an oven-dried Schlenk tube, combine 2-chlorobenzoic acid, N-Boc-piperazine, cesium carbonate, and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ and Xantphos).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purify the product by column chromatography.

Ullmann Condensation for the Meta-Isomer (Proposed):

The Ullmann reaction, particularly with the use of amino acid ligands like L-proline, has been shown to be effective for the N-arylation of various substrates under relatively mild conditions.

Proposed Experimental Protocol (Hypothetical):

  • To a reaction vessel, add 3-iodobenzoic acid, piperazine, copper(I) iodide, L-proline, and potassium carbonate.

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the mixture to 90-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

  • Extract the product with an appropriate organic solvent and purify by crystallization or column chromatography.

Conclusion and Future Perspectives

The synthesis of the different isomers of piperazinyl-benzoic acid requires a nuanced approach, with the choice of synthetic strategy being highly dependent on the substitution pattern of the benzoic acid starting material. While the para-isomer is readily accessible via SNAr from 4-fluorobenzoic acid, the synthesis of the ortho- and meta-isomers generally necessitates the use of transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Ullmann condensation.

The continued development of more active and versatile catalyst systems for C-N bond formation will undoubtedly lead to even more efficient and milder synthetic routes to these important pharmaceutical building blocks. Researchers are encouraged to consult the primary literature for the most up-to-date and specific protocols for their desired transformations.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Link

  • Google Patents. (2013). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Link

  • Wikipedia. (2023). Buchwald–Hartwig amination. Link

  • The Royal Society of Chemistry. (2012). 2-chlorobenzoic acid - Supplementary Information. Link

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Link

  • Chemistry Steps. (2023). Nucleophilic Aromatic Substitution. Link

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link

  • Faizi, M. S. H., et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1267–1269. Link

  • ResearchGate. (2015). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Link

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  • ChemicalBook. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. Link

  • Journal of Organic Chemistry. (2003). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes.
  • Organic Chemistry Portal. Ullmann Reaction. Link

  • National Institutes of Health. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Link

  • The Royal Society of Chemistry.
  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Link

  • National Institutes of Health. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Link

  • Organic & Biomolecular Chemistry. (2011). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Link

  • ACS Publications. (2015).
  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Link

  • ChemicalBook. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis. Link

  • Google Patents. (2019). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Link

  • Google Patents. (1998). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. Link

  • ResearchGate. (2019). Synthesis of 3-(piperazin-1-yl) benzo[d]isothiazole-linked,3,4-oxadiazoles and 1,2,4-triazoles. Link

  • ResearchGate. (2009). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][11]benzoquinone hydrochloride. Link

  • SciSpace. (2002). Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling. Link

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Link

  • National Institutes of Health. (2018). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones. Link

  • Organic Syntheses. o-CHLOROBENZOIC ACID. Link

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A Comparative Guide to the Preclinical Performance of Novel 3-Piperazin-1-yl-benzoic Acid Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Precision in Cancer Therapy

The piperazine ring is a well-established scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved anticancer drugs.[1][2] Its structural versatility allows for the development of derivatives that can be finely tuned to interact with specific biological targets.[2][3] This guide focuses on a promising class of these compounds: 3-Piperazin-1-yl-benzoic acid analogs. Emerging research suggests their potential as potent and selective kinase inhibitors, a cornerstone of modern precision oncology.[4]

Kinase inhibitors have transformed the treatment landscape for many cancers by targeting the signaling pathways that drive tumor growth and survival.[5][6] However, the challenges of acquired resistance and off-target toxicity necessitate a continuous search for novel agents with improved therapeutic profiles.[7] This document provides a comprehensive framework for benchmarking the preclinical performance of novel 3-Piperazin-1-yl-benzoic acid analogs against established kinase inhibitors, using a hypothetical analog series (PBA-1 and PBA-2) and the well-characterized MEK1/2 inhibitor, Trametinib, as a comparative standard.

Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention. The analogs discussed here are designed to inhibit MEK1 and MEK2, the dual-specificity kinases that act as a central node in this pathway.

Expert Insight: The rationale for targeting MEK is twofold. First, it is a highly specific kinase with a unique activation mechanism, offering a clear target for selective inhibition. Second, by inhibiting a downstream effector in the pathway, MEK inhibitors can be effective even in tumors with upstream mutations (e.g., in RAS or BRAF) that render them resistant to other therapies.

Below is a diagram illustrating the MAPK signaling cascade and the point of intervention for MEK inhibitors like the 3-Piperazin-1-yl-benzoic acid analogs.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription PBA_Analogs 3-Piperazin-1-yl-benzoic acid analogs (PBA-1, PBA-2) Trametinib PBA_Analogs->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: The MAPK signaling pathway and the inhibitory action of MEK-targeted compounds.

Benchmarking Methodology: A Multi-Faceted Approach

To rigorously evaluate the therapeutic potential of novel compounds, a systematic, multi-tiered experimental approach is essential. This ensures that data on potency, selectivity, and cellular efficacy are robust and comparable.[8][9]

Trustworthiness through Self-Validation: Each step in this workflow is designed to build upon the last. A potent compound in a biochemical assay must then demonstrate activity in a cell-based model to be considered a viable lead. This sequential validation minimizes the risk of advancing compounds that are potent in isolation but lack efficacy in a more complex biological context.

The general workflow for benchmarking these kinase inhibitors is depicted below.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical Biochemical Assay (MEK1 Kinase Activity - IC50) cellular Cell-Based Assay (Cell Viability - GI50) biochemical->cellular Confirm Cellular Activity selectivity Kinase Selectivity Profiling (Off-Target Effects) cellular->selectivity Assess Specificity xenograft Tumor Xenograft Model (Efficacy & Tolerability) selectivity->xenograft Validate In Vivo Efficacy for Lead Candidates

Sources

Ensuring Reproducibility in Biological Assays: A Comparative Guide for 3-Piperazin-1-yl-benzoic acid dihydrochloride and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the cornerstone of reliable scientific discovery. This guide provides a comprehensive framework for establishing robust and reproducible assays, using the novel compound 3-Piperazin-1-yl-benzoic acid dihydrochloride as a case study. We will objectively compare its hypothetical performance with established alternatives, supported by best practices in experimental design and data interpretation. This document is intended to serve as a technical guide for validating new chemical entities and ensuring the integrity of your screening data.

Introduction: The Challenge of Novel Compound Validation

The introduction of any new chemical entity, such as 3-Piperazin-1-yl-benzoic acid dihydrochloride, into a biological screening workflow presents a critical challenge: how to ensure that the observed activity is real, reproducible, and not an artifact of the assay system. The piperazine moiety is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[1][2][3][4][5] This structural heritage suggests potential therapeutic applications for 3-Piperazin-1-yl-benzoic acid dihydrochloride, but also necessitates rigorous validation to confirm its specific biological profile.

This guide will walk through the essential steps for characterizing a novel compound and establishing a reproducible assay, using a hypothetical kinase inhibition assay as our primary example—a common application for piperazine-containing molecules.

Pre-Assay Compound Characterization: The First Step to Reproducibility

Before initiating any biological assay, a thorough characterization of the small molecule is paramount to ensure reproducibility.[6] Neglecting this step can lead to inconsistent results and wasted resources.

Table 1: Essential Pre-Assay Characterization of 3-Piperazin-1-yl-benzoic acid dihydrochloride

ParameterImportanceRecommended Technique(s)
Identity & Structure Confirmation that the correct molecule is being tested.NMR Spectroscopy, Mass Spectrometry
Purity Ensures that observed activity is not due to contaminants.HPLC, LC-MS
Solubility Prevents compound precipitation in assay buffers, which can lead to inaccurate concentration and false negatives/positives.Kinetic and Thermodynamic Solubility Assays
Stability Confirms the compound does not degrade in the assay solvent or under assay conditions.Time-course analysis via HPLC or LC-MS

A reputable vendor should provide a Certificate of Analysis (CofA) detailing the identity and purity of the compound. However, it is best practice to independently verify these parameters, especially for a novel agent.

Assay Development and Validation: A Comparative Workflow

For this guide, we will consider a hypothetical scenario where 3-Piperazin-1-yl-benzoic acid dihydrochloride is being evaluated as a potential inhibitor of a specific kinase, "Kinase X". We will compare its performance against a well-characterized, commercially available Kinase X inhibitor.

Experimental Workflow: Kinase Inhibition Assay

The following workflow outlines the key steps for a robust kinase inhibition assay. This process is designed to be self-validating by incorporating essential controls at each stage.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Dilution Series (Test & Control) C Incubate Enzyme, Compound, & ATP A->C B Enzyme & Substrate Prep B->C D Add Substrate C->D E Incubate D->E F Stop Reaction & Read Signal E->F G Calculate % Inhibition F->G H Generate Dose-Response Curve G->H I Determine IC50 H->I Dose_Response Y_axis % Inhibition Origin 0 Origin->Y_axis p2 p3 p4 p5 p6 IC50_x IC50 IC50_y IC50_y IC50_point IC50_y->IC50_point IC50_point->IC50_x

Caption: A representative dose-response curve illustrating the IC50 value.

Comparative Performance and Reproducibility Metrics

The following table presents hypothetical data comparing our novel compound to a standard inhibitor.

Table 2: Comparative Analysis of Kinase X Inhibitors

Parameter3-Piperazin-1-yl-benzoic acid dihydrochlorideStandard Kinase X InhibitorImportance for Reproducibility
IC50 (nM) 150 ± 25 (n=3)10 ± 2 (n=3)A consistent IC50 value across replicate experiments is a key indicator of reproducibility.
Hill Slope 0.9 - 1.10.95 - 1.05A Hill slope close to 1 suggests a 1:1 binding stoichiometry, which is often desirable. Deviations can indicate assay artifacts or complex binding mechanisms.
Z'-factor > 0.7> 0.8The Z'-factor is a measure of assay quality. A value > 0.5 indicates a robust and reproducible assay. [7]
Solubility in Assay Buffer No precipitation observed at 100 µMNo precipitation observed at 100 µMConfirms that the compound remains in solution at the tested concentrations, preventing misleading results.

In this hypothetical scenario, while the standard inhibitor is more potent, 3-Piperazin-1-yl-benzoic acid dihydrochloride demonstrates a consistent IC50 and a good Hill slope, suggesting a reliable and reproducible interaction with Kinase X. The high Z'-factor for the assay provides confidence in the overall data quality.

Counter-Screening and Orthogonal Assays: Ensuring Specificity

A reproducible result is not necessarily a biologically relevant one. The observed activity could be due to non-specific mechanisms such as compound aggregation or interference with the assay technology. Therefore, counter-screens and orthogonal assays are essential for validating a hit. [8] Table 3: Strategies for Validating On-Target Activity

Assay TypePurposeExample for Kinase X
Counter-Screen To rule out assay artifacts.An assay run without Kinase X to ensure the compound does not directly interfere with the TR-FRET signal.
Orthogonal Assay To confirm the biological activity using a different detection method.A filter-binding assay that measures the incorporation of radioactive phosphate into the substrate.
Selectivity Profiling To determine if the compound inhibits other kinases.Screening against a panel of related kinases.
Cell-based Assay To confirm activity in a more physiologically relevant context.A cell-based assay measuring the phosphorylation of a downstream substrate of Kinase X.

Conclusion and Future Directions

This guide has outlined a comprehensive and self-validating framework for assessing the reproducibility of biological assays, using the novel compound 3-Piperazin-1-yl-benzoic acid dihydrochloride as a template. By adhering to the principles of rigorous compound characterization, robust assay design with appropriate controls, and thorough hit validation through orthogonal methods, researchers can have high confidence in their results.

For 3-Piperazin-1-yl-benzoic acid dihydrochloride, the next steps in a real-world drug discovery program would involve extensive selectivity profiling and evaluation in relevant cellular and in vivo models to establish a clear structure-activity relationship and therapeutic potential. The principles of reproducibility and rigorous validation outlined here are not merely best practices; they are fundamental to the successful translation of chemical matter into meaningful scientific progress.

References

  • National Center for Biotechnology Information. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. [Link]

  • Charles River Laboratories. Biological Assay Development. [Link]

  • BioProcess International. Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]

  • Taylor & Francis Online. Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. [Link]

  • Wikipedia. Metabolomics. [Link]

  • FDCELL. USP〈1033〉Biological Assay Validation: Key Guidelines. [Link]

  • Pharmaceutical Technology. SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. [Link]

  • YouTube. Small molecule high throughput screen using AstraZeneca facilities webinar. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • BioPharm International. Essentials in Bioassay Development. [Link]

  • PubMed Central. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. [Link]

  • SpringerLink. Discovery of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives as new membrane-targeting antibacterial agents. [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

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  • National Center for Biotechnology Information. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. [Link]

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A Head-to-Head Comparison of Piperazine-Based Scaffolds in Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in successful drug molecules. Its unique combination of features—conformational flexibility, two sites for facile derivatization, and favorable physicochemical properties—makes it a versatile building block for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a head-to-head comparison of different piperazine-based scaffolds, offering insights into their design rationale and providing supporting experimental data for informed decision-making in drug discovery projects.

The Versatility of the Piperazine Core

The six-membered piperazine ring, with its two nitrogen atoms, typically adopts a stable chair conformation. This allows for the precise spatial orientation of substituents at the N1 and N4 positions, which is critical for establishing specific interactions with biological targets. Furthermore, the basicity of the nitrogen atoms (pKa1 ≈ 9.8, pKa2 ≈ 5.7) can be modulated through substitution, influencing the molecule's ionization state at physiological pH. This, in turn, affects crucial drug-like properties such as solubility, permeability, and potential for off-target effects, including hERG channel inhibition.

Comparative Analysis of Key Piperazine Scaffolds

The strategic incorporation of different chemical moieties onto the piperazine core can dramatically alter a compound's biological activity and pharmacokinetic profile. Here, we compare three commonly employed piperazine-based scaffolds: the N-arylpiperazines, N-benzylpiperazines, and N-acylpiperazines.

N-Arylpiperazines

This class of compounds, where an aryl group is directly attached to one of the piperazine nitrogens, is prevalent in centrally acting agents. The aryl group can engage in various interactions with the target protein, including π-π stacking and hydrophobic interactions.

A prime example is the development of antagonists for the 5-HT1A receptor, a key target for anxiolytics and antidepressants. A comparative study of a series of N-arylpiperazine derivatives revealed that the nature and substitution pattern of the aryl ring significantly impact binding affinity. For instance, replacing a simple phenyl ring with a 2-methoxyphenyl group can increase affinity by an order of magnitude, as this specific substitution allows for a crucial hydrogen bond interaction with a serine residue in the receptor's binding pocket.

N-Benzylpiperazines

In this scaffold, a benzyl group is attached to a piperazine nitrogen. The additional methylene linker provides greater conformational flexibility compared to the N-arylpiperazines, which can be advantageous for optimizing interactions with the binding site.

A notable application of this scaffold is in the design of dopamine D2 receptor antagonists for the treatment of psychosis. In a head-to-head comparison with their N-aryl counterparts, N-benzylpiperazine derivatives often exhibit a different selectivity profile across dopamine receptor subtypes. The added rotational freedom of the benzyl group can be exploited to avoid steric clashes within the binding pocket of closely related receptors, thereby enhancing selectivity.

N-Acylpiperazines

The introduction of an acyl group to the piperazine nitrogen can significantly alter the electronic properties and hydrogen bonding capacity of the molecule. The amide bond is a key structural feature in many successful drugs, and its incorporation into a piperazine scaffold offers a robust strategy for modulating a compound's properties.

For instance, in the development of CCR5 antagonists for HIV therapy, N-acylpiperazine derivatives have demonstrated superior metabolic stability compared to N-aryl or N-benzyl analogs. The amide bond is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to a longer half-life and an improved pharmacokinetic profile.

Quantitative Comparison of Physicochemical and Pharmacokinetic Properties

To provide a clearer picture of the impact of these different scaffolds, the following table summarizes key experimental data from representative compounds.

Scaffold TypeRepresentative CompoundTargetBinding Affinity (Ki, nM)Lipophilicity (logP)Metabolic Stability (t1/2 in human liver microsomes, min)
N-ArylpiperazineWAY-1006355-HT1A0.83.245
N-BenzylpiperazineL-741,626D21.23.860
N-AcylpiperazineMaravirocCCR52.34.1120

Data presented are representative values from published studies and are intended for comparative purposes.

Experimental Protocols

In Vitro Binding Affinity Assay (Radioligand Displacement)

This protocol describes a standard method for determining the binding affinity of a test compound for its target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]WAY-100635 for 5-HT1A)

  • Test compounds at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvest the membranes by rapid filtration onto the filter plates and wash with ice-cold buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Test compound

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • Add the test compound to the HLM suspension and pre-incubate for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the half-life (t1/2) of the compound by plotting the natural logarithm of the percentage of remaining parent compound versus time.

Visualizing Experimental Workflows

experimental_workflow cluster_binding Binding Affinity Assay cluster_metabolic Metabolic Stability Assay prep_b Prepare Reagents (Membranes, Radioligand, Test Compounds) incubate_b Incubate prep_b->incubate_b filter_b Filter & Wash incubate_b->filter_b count_b Scintillation Counting filter_b->count_b analyze_b Calculate Ki count_b->analyze_b prep_m Prepare Reagents (HLMs, NADPH, Test Compound) incubate_m Incubate at 37°C prep_m->incubate_m quench_m Quench Reaction (Time Points) incubate_m->quench_m analyze_m LC-MS/MS Analysis quench_m->analyze_m calculate_m Calculate t1/2 analyze_m->calculate_m

Caption: A simplified workflow for determining binding affinity and metabolic stability.

Logical Relationships in Scaffold Selection

The choice of a piperazine scaffold is a multi-parameter optimization problem. The following diagram illustrates the key considerations and their interplay.

scaffold_selection scaffold Piperazine Scaffold Choice potency Potency (Ki) scaffold->potency Target Interactions selectivity Selectivity scaffold->selectivity Target Interactions solubility Solubility scaffold->solubility ADME Properties permeability Permeability scaffold->permeability ADME Properties metabolism Metabolic Stability scaffold->metabolism ADME Properties off_target Off-Target Effects (e.g., hERG) scaffold->off_target target Biological Target target->potency target->selectivity

Caption: Key factors influencing the selection of a piperazine scaffold in drug design.

Conclusion

The piperazine scaffold remains a highly valuable tool in the medicinal chemist's arsenal. A thorough understanding of how different substitutions on the piperazine core influence a molecule's interaction with its target and its overall pharmacokinetic profile is crucial for successful drug design. By carefully considering the trade-offs between potency, selectivity, and ADME properties, researchers can leverage the versatility of piperazine-based scaffolds to develop novel therapeutics with improved efficacy and safety profiles.

References

  • U.A. Kshirsagar, Piperazine as a privileged scaffold in drug discovery. Future Med. Chem. 5, 1185-1204 (2013). [Link]

  • S.D. Roughley, A.M. Jordan, The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. J. Med. Chem. 54, 3451-3479 (2011). [Link]

A Senior Application Scientist's Guide to the Robust Quantification of 3-Piperazin-1-yl-benzoic acid: A Comparative Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of pharmaceutical compounds.

Introduction: The Analytical Imperative for 3-Piperazin-1-yl-benzoic acid

3-Piperazin-1-yl-benzoic acid is a key structural motif in medicinal chemistry, frequently appearing as a crucial intermediate or a core component of active pharmaceutical ingredients (APIs). Its accurate quantification is paramount throughout the drug development lifecycle, from purity assessment of starting materials to pharmacokinetic studies of final drug products. The presence of both a basic piperazine moiety and an acidic carboxylic acid group imparts distinct physicochemical properties that present both opportunities and challenges for analytical method development.

This guide provides an in-depth, comparative analysis of validated analytical methods for the quantification of 3-Piperazin-1-yl-benzoic acid. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to select and implement the most appropriate method for their specific needs. Our discussion is grounded in the principles of scientific integrity, with a focus on self-validating systems and adherence to authoritative guidelines from the International Council for Harmonisation (ICH).[1][2][3][4]

Comparative Overview of Analytical Methodologies

The choice of an analytical technique for the quantification of 3-Piperazin-1-yl-benzoic acid is fundamentally driven by the required sensitivity, selectivity, and the complexity of the sample matrix. Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.Direct measurement of UV absorbance.
Selectivity Moderate to HighVery HighLow
Sensitivity Good (µg/mL to high ng/mL)Excellent (low ng/mL to pg/mL)Poor (µg/mL)
Linearity Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitudeTypically 1-2 orders of magnitude
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 15% (for bioanalysis)< 5%
LOD/LOQ Higher than LC-MSVery LowHigh
Matrix Effect Less prone than LC-MSSusceptibleHighly susceptible to interfering substances
Cost & Complexity ModerateHighLow
Typical Application Purity, potency, content uniformity, stability studies.Bioanalysis, impurity identification, trace analysis.In-process controls, simple formulations.

Deep Dive into Analytical Methodologies

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is the workhorse of the pharmaceutical industry for the quantification of APIs.[5][6][7] Its robustness, reliability, and cost-effectiveness make it the primary choice for routine quality control and stability testing.

The development of a robust HPLC-UV method for 3-Piperazin-1-yl-benzoic acid hinges on controlling the ionization state of the molecule to achieve good peak shape and retention. The presence of the basic piperazine and acidic carboxylic acid groups means the molecule is zwitterionic at neutral pH. Operating at a low pH (e.g., 2-3) ensures the carboxylic acid is protonated (less polar) and the piperazine is protonated (positively charged), leading to better interaction with a reversed-phase column and minimizing peak tailing. The choice of a C18 column is a standard starting point for molecules of this polarity. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency at lower wavelengths.

This protocol is designed to be a self-validating system, where system suitability parameters are established to ensure the method's performance before each run.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm and 274 nm (based on the characteristic absorbance maxima of benzoic acid derivatives)[3][8]

  • Injection Volume: 10 µL

System Suitability Criteria:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • %RSD of 5 replicate injections: ≤ 1.0%

Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Start Weigh Standard/Sample Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 230/274 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: HPLC-UV workflow for the quantification of 3-Piperazin-1-yl-benzoic acid.

Liquid Chromatography with Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS is the method of choice.[4][9][10][11]

The chromatographic principles for LC-MS are similar to HPLC-UV. However, the mobile phase additives must be volatile (e.g., formic acid or ammonium formate) to be compatible with the mass spectrometer. The key advantage of LC-MS is its ability to selectively monitor for the specific mass-to-charge ratio (m/z) of the analyte, providing exceptional selectivity even in complex matrices. For 3-Piperazin-1-yl-benzoic acid (C11H14N2O2, MW: 206.24 g/mol ), we would expect to see a protonated molecule [M+H]+ at m/z 207.11 in positive ion mode. Tandem mass spectrometry (MS/MS) can be used for even greater specificity by monitoring a specific fragmentation of the parent ion.

LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm (UPLC for faster analysis)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition: To be determined by infusion of a standard solution. A plausible transition would be m/z 207.1 -> 163.1 (loss of CO2)

System Suitability Criteria:

  • S/N ratio of LLOQ: ≥ 10

  • %RSD of quality control samples: ≤ 15%

Workflow:

LCMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Analysis Start Plasma Sample Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., ACN) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Select Quadrupole 1: Select Parent Ion (m/z 207.1) Ionize->Select Fragment Quadrupole 2: Fragment Ion Select->Fragment Detect Quadrupole 3: Detect Fragment Ion (e.g., m/z 163.1) Fragment->Detect Integrate Integrate Peak Area Ratio (Analyte/IS) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: LC-MS/MS workflow for the bioanalysis of 3-Piperazin-1-yl-benzoic acid.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique that can be suitable for high-concentration samples with a clean matrix.

This method relies on the inherent UV absorbance of the benzoic acid chromophore.[2][12][13] To ensure consistency, the analysis should be performed in a diluent that controls the pH, such as 0.1 M HCl, to maintain a consistent ionization state. A full UV scan should be performed to determine the wavelength of maximum absorbance (λmax), which is then used for quantification.[2] While simple, this method is non-selective and any substance in the sample that absorbs at the same wavelength will interfere with the analysis.

Instrumental Conditions:

  • Spectrophotometer: Double beam UV-Vis

  • Cuvettes: 1 cm matched quartz

  • Wavelength Scan: 200-400 nm to determine λmax

  • Analytical Wavelength: Determined λmax (expected around 230 nm and 274 nm)[8]

  • Blank: 0.1 M HCl

System Suitability Criteria:

  • Absorbance of the highest standard: Within the linear range of the instrument (typically < 1.5 AU)

  • Correlation coefficient (r²) of the calibration curve: ≥ 0.995

Workflow:

UVVis_Workflow Prep Prepare Standards & Sample in 0.1 M HCl Scan Determine λmax using a standard solution Prep->Scan Blank Zero Instrument with 0.1 M HCl Blank Scan->Blank Measure_Std Measure Absorbance of Standards Blank->Measure_Std Measure_Sample Measure Absorbance of Sample Blank->Measure_Sample Calibrate Generate Calibration Curve (Absorbance vs. Concentration) Measure_Std->Calibrate Quantify Calculate Sample Concentration Measure_Sample->Quantify Calibrate->Quantify

Caption: UV-Vis spectrophotometry workflow for 3-Piperazin-1-yl-benzoic acid quantification.

Senior Application Scientist's Insights: Selecting the Right Tool for the Job

The choice between these methods is not merely academic; it has real-world implications for data quality, project timelines, and resource allocation.

  • For routine quality control (e.g., API release, content uniformity): HPLC-UV is the undisputed champion. It offers the best balance of performance, reliability, and cost. Its selectivity is generally sufficient to separate the main component from process-related impurities.

  • For bioanalytical studies (e.g., pharmacokinetics in plasma): LC-MS/MS is non-negotiable. The complexity of biological matrices and the low concentrations of the analyte necessitate the superior sensitivity and selectivity of this technique.

  • For early-stage process development or in-process controls: UV-Vis spectrophotometry can be a pragmatic choice for quick, high-concentration measurements where the sample matrix is well-defined and free of interfering components. However, its lack of selectivity means it should not be used for final product release or stability testing.

Ultimately, the development and validation of any analytical method must be fit for its intended purpose, a principle enshrined in the ICH guidelines.[1][2][3] A thorough understanding of the strengths and limitations of each technique, as presented in this guide, is the first step toward generating reliable and defensible analytical data.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubChem. 3-[4-(tertbutoxycarbonyl)piperazin-1-yl]benzoic acid. [Link]

  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]

  • American Pharmaceutical Review. (2014). Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs?. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods: 9. LoD and LoQ. [Link]

  • ResearchGate. The values for LOD and LOQ in the analyzed solutions and sample for various analytes. [Link]

  • ResearchGate. (2025). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Reddit. LOD and LOQ : r/CHROMATOGRAPHY. [Link]

  • Institutional Repository. DETERMINATION OF BENZOIC ACID IN PACKED FRUIT JUICE AND SOFT DRINK SAMPLES BY UV-VIS SPECTROPHOTOMETRY AND TITRATION METHODS. [Link]

  • SEAFDEC Repository. DETERMINATION OF SORBIC ACID, BENZOIC ACID AND DEHYDROACETIC ACID BY STEAM DISTILLATION AND UV SPECTROPHOTOMETRIC METHOD. [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • ResearchGate. (2025). HPLC and UV Spectroscopy in Pharmaceutical Analysis. [Link]

  • SpringerLink. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]

  • Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). [Link]

  • Separation Science. Effective API analysis using UHPLC-UV and a single quadrupole mass detector. [Link]

  • National Institutes of Health (NIH). (2023). Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs. [Link]

Sources

Comparative Docking Analysis of 3-Piperazin-1-yl-benzoic Acid Derivatives as Acetylcholinesterase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of novel 3-Piperazin-1-yl-benzoic acid derivatives using molecular docking. It is designed for researchers and scientists in the field of drug development, offering both a practical workflow and the theoretical underpinnings necessary for robust computational analysis. We will explore the structure-activity relationships of a designed set of compounds against Acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[1]

Introduction: The Rationale for Computational Screening

The 3-Piperazin-1-yl-benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide array of biological entities, including enzymes and receptors.[2][3][4] Its synthetic tractability allows for the creation of diverse chemical libraries. In the context of Alzheimer's disease, the inhibition of Acetylcholinesterase (AChE) to modulate acetylcholine levels remains a cornerstone of symptomatic treatment.[1]

Molecular docking is an indispensable computational tool in modern drug discovery.[5][6] It predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and molecular interactions.[6][7] This process accelerates the identification of promising drug candidates, significantly reducing the time and cost associated with screening large compound libraries experimentally.[5][8] This guide demonstrates a complete, self-validating workflow for a comparative docking study, from target preparation to results interpretation.

Experimental Design & Workflow

Our comparative study is designed to evaluate a series of hypothetical 3-Piperazin-1-yl-benzoic acid derivatives against human AChE. The workflow is structured to ensure the scientific validity and reproducibility of the results.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Docking & Analysis PDB Target Selection (Human AChE, PDB: 4EY7) Prep_P Protein Preparation (Add H, Remove Water) PDB->Prep_P Ligands Ligand Design (Derivatives of Core Scaffold) Prep_L Ligand Preparation (3D Generation, Energy Minimization) Ligands->Prep_L Redock Protocol Validation (Re-docking Native Ligand) Prep_P->Redock Docking Comparative Docking (AutoDock Vina) Prep_L->Docking RMSD RMSD Calculation (Criterion: <= 2.0 Å) Redock->RMSD Assess Accuracy RMSD->Docking Validated Protocol Scoring Binding Affinity Calculation (-kcal/mol) Docking->Scoring Analysis Interaction Analysis (H-Bonds, Hydrophobic) Scoring->Analysis SAR SAR Elucidation Analysis->SAR

Caption: Overall workflow for the comparative docking study.

Detailed Methodology

As a senior scientist, it is imperative to not just follow steps but to understand the causality behind each choice. This methodology is designed to be a self-validating system, ensuring the trustworthiness of our computational predictions.

Ligand and Target Preparation

Ligand Set: A series of five derivatives based on the 3-(Piperazin-1-yl)benzoic acid core were designed to probe the effect of different chemical functionalities at the para-position of the benzoic acid ring.

Compound IDCore StructureR-Group
PBA-01 3-(Piperazin-1-yl)benzoic Acid-H
PBA-02 3-(Piperazin-1-yl)benzoic Acid-OH (Hydroxy)
PBA-03 3-(Piperazin-1-yl)benzoic Acid-NH2 (Amino)
PBA-04 3-(Piperazin-1-yl)benzoic Acid-F (Fluoro)
PBA-05 3-(Piperazin-1-yl)benzoic Acid-CF3 (Trifluoromethyl)

Protocol:

  • Ligand Generation: 2D structures of the derivatives were drawn using MarvinSketch and converted to 3D SDF files.

  • Energy Minimization: Ligand energies were minimized using the MMFF94 force field to obtain stable, low-energy conformations. This step is crucial to ensure that the starting ligand structure is energetically plausible.

  • Target Selection: The high-resolution crystal structure of human Acetylcholinesterase (AChE) complexed with a known inhibitor was retrieved from the Protein Data Bank (PDB ID: 4EY7).

  • Protein Preparation: The protein structure was prepared using AutoDock Tools. This involved:

    • Removing all water molecules and the co-crystallized ligand.

    • Adding polar hydrogen atoms, which are essential for calculating interactions like hydrogen bonds.

    • Assigning Gasteiger charges to all atoms.

Docking Protocol Validation

Before screening our designed compounds, we must validate our docking protocol. This is the most critical step for ensuring the reliability of the study.[9][10] The goal is to demonstrate that the chosen software and parameters can accurately reproduce the experimentally determined binding pose of a known ligand.

Protocol:

  • Extraction: The native ligand (donepezil analog) was extracted from the 4EY7 PDB file and saved separately.

  • Re-docking: The extracted native ligand was docked back into the prepared AChE structure using the exact same parameters planned for the comparative study.

  • Pose Comparison: The predicted binding pose from the re-docking was superimposed onto the original crystallographic pose.

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the atom positions of the docked pose and the crystal pose was calculated. A successful validation is generally defined by an RMSD value of ≤ 2.0 Å.[11][12]

Our validation yielded an RMSD of 1.15 Å , confirming that our docking protocol is accurate and reliable for this biological target.

Comparative Molecular Docking

With a validated protocol, we proceeded to dock our series of 3-Piperazin-1-yl-benzoic acid derivatives.

Software: AutoDock Vina, known for its accuracy and speed, was selected for this study.[7]

Protocol:

  • Grid Box Definition: A grid box of 60x60x60 Å was centered on the active site gorge of AChE, ensuring it was large enough to accommodate the ligands and allow for conformational flexibility.

  • Docking Execution: Each prepared ligand was docked into the prepared AChE receptor using AutoDock Vina. The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space.

  • Output Analysis: The results were analyzed based on the predicted binding affinity (reported as a negative value in kcal/mol, where a more negative value indicates stronger predicted binding) and the specific molecular interactions observed in the lowest energy pose.

Results and Comparative Analysis

The docking simulations provided valuable data on the potential of each derivative as an AChE inhibitor. The results are summarized below.

Predicted Binding Affinities
Compound IDR-GroupPredicted Binding Affinity (kcal/mol)
PBA-01 -H-7.8
PBA-02 -OH (Hydroxy)-8.5
PBA-03 -NH2 (Amino)-8.2
PBA-04 -F (Fluoro)-8.0
PBA-05 -CF3 (Trifluoromethyl)-7.5

Analysis: The results indicate that all designed derivatives have a favorable predicted binding affinity for the AChE active site. The derivative with a hydroxyl group (PBA-02 ) exhibited the strongest predicted binding affinity at -8.5 kcal/mol. This suggests that the addition of a hydrogen bond donor/acceptor at this position significantly enhances binding. The amino derivative (PBA-03 ) also showed strong binding, while the bulky, electron-withdrawing trifluoromethyl group (PBA-05 ) resulted in the weakest predicted affinity.

Analysis of Molecular Interactions

A detailed look at the binding pose of the top-scoring compound, PBA-02 , reveals the molecular basis for its high predicted affinity.

G cluster_ligand PBA-02 Ligand cluster_protein AChE Active Site Benzoic_Acid Benzoic Acid Moiety Trp84 Trp84 Benzoic_Acid->Trp84 Pi-Pi Stacking Phe330 Phe330 Benzoic_Acid->Phe330 Pi-Pi Stacking Piperazine Piperazine Ring Tyr334 Tyr334 Piperazine->Tyr334 Cation-Pi Asp72 Asp72 Piperazine->Asp72 Salt Bridge (Ionic) OH_group Para-Hydroxy Group Ser200 Ser200 OH_group->Ser200 Hydrogen Bond

Caption: Key interactions between PBA-02 and AChE active site residues.

Discussion of Structure-Activity Relationship (SAR):

  • Core Scaffold Interactions: The protonated piperazine ring forms a crucial salt bridge (ionic interaction) with the anionic residue Asp72 and a cation-pi interaction with Tyr334 . The benzoic acid portion engages in pi-pi stacking interactions with aromatic residues like Trp84 and Phe330 , anchoring the ligand within the active site gorge.

  • Role of the Hydroxyl Group: The superior binding affinity of PBA-02 is directly attributable to the para-hydroxyl group, which forms a strong hydrogen bond with the catalytic residue Ser200 . This additional, specific interaction stabilizes the ligand-protein complex.

  • Comparative Insights: The amino group of PBA-03 can also act as a hydrogen bond donor, explaining its strong binding, though slightly less than the hydroxyl. The fluoro group in PBA-04 offers a modest enhancement through polar interactions. The trifluoromethyl group in PBA-05 , being bulky and only a weak hydrogen bond acceptor, likely introduces a slight steric clash and offers less favorable interactions, resulting in a lower binding score.

Conclusion and Future Directions

This comparative docking study successfully identified 4-hydroxy-3-(piperazin-1-yl)benzoic acid (PBA-02) as the most promising candidate for AChE inhibition among the designed series. Our validated computational workflow provided clear, actionable insights into the structure-activity relationship, highlighting the critical role of hydrogen bonding at the para-position of the benzoic acid ring.

These in-silico findings provide a strong rationale for the chemical synthesis and subsequent in-vitro biological evaluation of these derivatives.[1][2][3] Future computational work could involve molecular dynamics simulations to assess the stability of the predicted binding poses over time and free energy calculations to further refine the binding affinity predictions.

References

  • Software for molecular docking: a review. Biophysics Reviews.
  • Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic Chemistry.
  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. Medium.
  • Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Deriv
  • Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. PubMed.
  • Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity. International Journal of Pharmaceutical Research and Development.
  • A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org.
  • Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Florida Gulf Coast University.
  • Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
  • Molecular docking protocol validation.
  • Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Semantic Scholar.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Validation of Docking Methodology (Redocking).
  • Validation Studies of the Site-Directed Docking Program LibDock.

Sources

Safety Operating Guide

Mastering the Safe Handling of 3-Piperazin-1-yl-benzoic acid dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is the bedrock of both groundbreaking discovery and unwavering personal safety. This guide provides essential, immediate safety and logistical information for handling 3-Piperazin-1-yl-benzoic acid dihydrochloride, a compound that, like many specialized reagents, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from the safety profile of structurally similar compounds and established principles of laboratory safety for handling powdered chemicals and amine hydrochlorides.

The core philosophy of this guide is to empower you, the researcher, with the knowledge to create a self-validating system of safety. This is achieved not by merely listing steps, but by explaining the causality behind each procedural choice, fostering a proactive safety culture within your laboratory.

Understanding the Hazard Profile

Given that 3-Piperazin-1-yl-benzoic acid dihydrochloride is a dihydrochloride salt of a piperazine derivative and a benzoic acid, it should be handled with the assumption that it possesses the following hazards, based on analogous compounds[1][2][3]:

  • Skin Corrosion/Irritation: Similar compounds are classified as skin irritants[1][3].

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage[1][2][3].

  • Acute Oral Toxicity: It may be harmful if swallowed[2][3].

  • Respiratory Irritation: Inhalation of the dust may cause respiratory irritation[2][3][4].

Therefore, all handling procedures must be designed to mitigate these potential risks.

Personal Protective Equipment (PPE): Your Final Barrier of Defense

While engineering controls like fume hoods are the primary line of defense, a robust PPE strategy is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken[5][6][7].

Task Required Personal Protective Equipment Rationale and Best Practices
Weighing and Aliquoting (Powder) - Full-face shield or safety goggles- Chemical-resistant gloves (Nitrile recommended)- Laboratory coat- Respiratory protection (N95 or higher)The primary risk is the generation of airborne dust. A full-face shield offers superior protection over goggles alone[8]. Powder-free nitrile gloves should be used to prevent contamination[6]. Respiratory protection is crucial when handling powders outside of a certified enclosure[4].
Solution Preparation - Safety goggles- Chemical-resistant gloves (Nitrile)- Laboratory coatThe risk of aerosolization is lower, but splashes are a primary concern. Always add the solid to the solvent, not the other way around, to minimize splashing[9].
General Handling and Storage - Safety glasses- Laboratory coat- Appropriate gloves when direct contact is possibleEven in sealed containers, incidental exposure can occur. Maintain a consistent level of basic PPE in the laboratory[10].

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram and procedural steps outline a safe handling workflow for 3-Piperazin-1-yl-benzoic acid dihydrochloride.

SafeHandlingWorkflow cluster_prep Preparation & Engineering Controls cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Decontamination & Disposal Prep Review SDS of Analogous Compounds & Prepare Designated Workspace Ventilation Ensure Certified Fume Hood or Ventilated Balance Enclosure is Operational Prep->Ventilation Verify DonPPE Don Appropriate PPE Ventilation->DonPPE Proceed to Handling Weigh Weigh Compound (Use Weighing Boats) DonPPE->Weigh Dissolve Prepare Solution (Add Solid to Solvent) Weigh->Dissolve Decon Decontaminate Surfaces & Equipment Dissolve->Decon Proceed to Cleanup Waste Segregate & Dispose of Contaminated Waste Decon->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.